N-(2-Hydroxyethyl)methacrylamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)6(9)7-3-4-8/h8H,1,3-4H2,2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCJIBOZTKGXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26007-78-3 | |
| Record name | 2-Propenamide, N-(2-hydroxyethyl)-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26007-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10436593 | |
| Record name | N-(2-Hydroxyethyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5238-56-2 | |
| Record name | N-(2-Hydroxyethyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-HYDROXYETHYL)METHACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(2-Hydroxyethyl)methacrylamide chemical properties and specifications
An In-depth Technical Guide to N-(2-Hydroxyethyl)methacrylamide for Researchers and Drug Development Professionals
This guide offers a comprehensive overview of this compound (HEMAm), a functional monomer of significant interest in the fields of biomaterials, drug delivery, and scientific research. It details the chemical and physical properties, specifications, safety information, and key experimental protocols relevant to its synthesis and polymerization.
Core Properties and Specifications
This compound is characterized by the presence of a polymerizable methacrylamide group and a hydrophilic primary hydroxyl group. This bifunctionality makes it a valuable building block for creating advanced functional polymers with tailored properties.
| Property | Value | Reference |
| IUPAC Name | N-(2-hydroxyethyl)-2-methylacrylamide | |
| Synonyms | N-(2-Hydroxyethyl)-2-methylprop-2-enamide, HEMAm | [1] |
| CAS Number | 5238-56-2 | [1][2][3][4] |
| Molecular Formula | C₆H₁₁NO₂ | [2][3][4][5] |
| Molecular Weight | 129.16 g/mol | [1][3][4] |
| Appearance | Pale yellow liquid | [3] |
| Density | 0.95 g/cm³ | [1][3] |
| Purity | Typically ≥96% | [1] |
| Stabilizer | Commonly stabilized with MEHQ | [1][4] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [3] |
| InChI Key | BSCJIBOZTKGXQP-UHFFFAOYSA-N |
Computational Chemistry Data
Computational descriptors provide further insight into the molecule's characteristics.
| Descriptor | Value | Reference |
| TPSA | 49.33 | [4] |
| LogP | -0.329 | [4] |
| Hydrogen Acceptors | 2 | [4] |
| Hydrogen Donors | 2 | [4] |
| Rotatable Bonds | 3 | [4] |
Safety Information
HEMAm is classified as an irritant. Standard laboratory safety protocols should be followed during handling.
| Hazard Class | Code & Statement | Reference |
| Pictogram | GHS07 (Exclamation mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Experimental Protocols
Detailed methodologies for the synthesis and polymerization of this compound are provided below.
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing HEMAm via the reaction of methacrylic acid and 2-aminoethanol.[6][7]
-
Reaction Setup: In a reaction flask equipped with a magnetic stirrer and placed in an ice/water bath for cooling, add 2-aminoethanol (1.0 molar equivalent).
-
Addition of Reactant: While stirring vigorously, slowly add methacrylic acid (1.0 molar equivalent) dropwise to the flask. Maintain the temperature near room temperature or below using the cooling bath.
-
Reaction: Continue to stir the mixture for approximately one hour after the addition is complete.
-
Purification: Remove the water produced as a by-product under reduced pressure (e.g., 10 mmHg) while maintaining cooling. The resulting product is this compound, which can be obtained in high yield.[6][7]
Protocol 2: Representative Free-Radical Polymerization of HEMAm
This protocol outlines a general procedure for creating poly(this compound) hydrogels, a common application for this monomer.
-
Monomer Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or an alcohol). The concentration will depend on the desired properties of the final polymer.
-
Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or ammonium persulfate (APS), to the monomer solution. The amount is typically a small percentage (e.g., 0.1-1.0 mol%) relative to the monomer.
-
Cross-linker (Optional): If a cross-linked hydrogel is desired, add a cross-linking agent (e.g., N,N'-methylenebis(acrylamide)) to the solution.
-
Polymerization: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization. Heat the reaction mixture (typically 50-70°C for AIBN) or expose it to UV light if a photoinitiator is used.
-
Completion and Purification: Allow the reaction to proceed for several hours until a viscous polymer solution or a solid hydrogel forms. The resulting polymer can be purified by precipitation in a non-solvent or by dialysis to remove unreacted monomer and initiator.
Visualizations
The following diagrams illustrate key workflows and relationships involving this compound.
Caption: Workflow for the synthesis of HEMAm.
Caption: General workflow for free-radical polymerization.
Caption: Relationship between HEMAm's structure and its use.
References
- 1. 5238-56-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. N-(2-HYDROXYETHYL) METHACRYLAMIDE | 5238-56-2 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C6H11NO2 | CID 10197699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JPS60262805A - Poly-n-(2-hydroxyethyl)-methacrylamide or acrylamide - Google Patents [patents.google.com]
- 7. JPS6168454A - Method for producing N-2-hydroxyethyl acrylamide or N-2-hydroxyethyl methacrylamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)methacrylamide from Methacrylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(2-Hydroxyethyl)methacrylamide (HEMAA), a versatile monomer crucial in the development of advanced biomaterials, drug delivery systems, and tissue engineering scaffolds. This document outlines the chemical properties, a detailed experimental protocol for its synthesis from methacrylic anhydride, and expected quantitative outcomes.
Core Properties and Specifications
This compound is a hydrophilic monomer featuring both a methacrylamide functional group and a primary hydroxyl group. This dual functionality allows for the creation of polymers with a wide range of properties, making it a valuable building block for functional polymers in biomedical applications.
| Property | Value |
| CAS Number | 5238-56-2 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | Liquid |
| Storage Temperature | 2-8°C, sealed in dry conditions, under nitrogen |
| Purity (Typical) | 96-98% (often stabilized with MEHQ) |
| IUPAC Name | N-(2-hydroxyethyl)-2-methylprop-2-enamide |
Synthesis of this compound
The synthesis of HEMAA is achieved through the reaction of methacrylic anhydride with a nucleophile, in this case, 2-aminoethanol (ethanolamine). Methacrylic anhydride is a highly reactive derivative of methacrylic acid that facilitates the efficient synthesis of methacrylate amides under relatively mild conditions.[1] The reaction involves the acylation of the amino group of ethanolamine.
The primary byproduct of this reaction is methacrylic acid. The overall reaction is illustrated below:
Reaction Scheme:
Methacrylic Anhydride + 2-Aminoethanol → this compound + Methacrylic Acid
Experimental Protocol
This protocol details the synthesis of HEMAA from methacrylic anhydride and 2-aminoethanol. The procedure is analogous to the synthesis of N-(2-Hydroxyethyl)acrylamide from acrylic anhydride.[2][3]
Materials:
-
2-Aminoethanol (ethanolamine)
-
Methacrylic anhydride
-
Acetonitrile (solvent)
-
Polymerization inhibitors (e.g., phenothiazine, TEMPO)
-
Reaction flask with a stirrer and cooling system
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
In a reaction flask equipped with a stirrer and a cooling system, add 2-aminoethanol (1.0 molar equivalent).
-
Add acetonitrile as a solvent.
-
Introduce polymerization inhibitors such as phenothiazine and TEMPO to prevent premature polymerization.[2]
-
-
Addition of Reactant:
-
While stirring the mixture, maintain the temperature between 25-35°C using a cold water bath.[3]
-
Slowly add methacrylic anhydride (1.0 molar equivalent) dropwise to the reaction mixture.
-
-
Reaction Completion:
-
Purification:
A similar synthesis of HEMAA starting from methacrylic acid and 2-aminoethanol has been reported to achieve a yield of 96%.[4]
Visualization of Experimental Workflow
The following diagrams illustrate the synthesis and purification workflow for this compound.
Caption: Overall synthesis and purification workflow for HEMAA.
Caption: Step-by-step experimental workflow for HEMAA synthesis.
Characterization of this compound
The structure and purity of the synthesized HEMAA can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the chemical structure of the HEMAA molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify the characteristic functional groups present in HEMAA, such as the hydroxyl (-OH), amide (N-H and C=O), and vinyl (C=C) groups.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the synthesized product, confirming it matches the expected value for HEMAA.
This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. For researchers and professionals in drug development and biomaterials science, mastering the synthesis of such key monomers is essential for the innovation of new functional polymers and their applications.
References
An In-depth Technical Guide to the Free Radical Polymerization of N-(2-Hydroxyethyl)methacrylamide (HEMAA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the free radical polymerization of N-(2-Hydroxyethyl)methacrylamide (HEMAA), a hydrophilic monomer of significant interest in the biomedical and pharmaceutical fields. Due to the biocompatibility and hydrophilicity of its corresponding polymer, poly(this compound) (PHEMAA), it is a promising candidate for applications such as drug delivery systems, hydrogels, and bioconjugates. This document details the core principles of HEMAA polymerization, including reaction mechanisms, experimental protocols for various polymerization techniques, and characterization of the resulting polymer. Quantitative data on the influence of reaction parameters on polymer properties are summarized, and key experimental workflows are visualized to aid in reproducible research and development.
Introduction
This compound (HEMAA) is a functional monomer featuring a vinyl group amenable to radical polymerization and a pendant hydroxyl group that imparts hydrophilicity and provides a site for further chemical modification. The resulting polymer, PHEMAA, is a water-soluble and biocompatible material, making it an attractive building block for a variety of biomedical applications. The ability to control the molecular weight, polydispersity, and architecture of PHEMAA through free radical polymerization is crucial for tailoring its properties to specific applications in drug delivery, tissue engineering, and diagnostics. This guide focuses on the synthesis of PHEMAA via conventional free radical polymerization methods.
Free Radical Polymerization of HEMAA: Mechanism
The free radical polymerization of HEMAA proceeds via the classical three stages: initiation, propagation, and termination.
-
Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced by heat or light. These primary radicals then react with a HEMAA monomer, creating a monomer radical.
-
Propagation: The newly formed monomer radical adds to another HEMAA monomer, and this process repeats, leading to the rapid growth of the polymer chain.
-
Termination: The growth of polymer chains is terminated by the reaction of two growing polymer radicals, either through combination (forming a single longer chain) or disproportionation (hydrogen abstraction to form two separate chains, one with a saturated end and one with an unsaturated end).
Figure 1: Free Radical Polymerization Mechanism of HEMAA.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis of PHEMAA with desired properties. Below are protocols for solution and bulk polymerization of HEMAA.
Solution Polymerization of HEMAA
Solution polymerization is a common method for synthesizing PHEMAA, offering good heat dissipation and control over the reaction. Water is a frequently used solvent due to the solubility of both the monomer and the resulting polymer.
Materials:
-
This compound (HEMAA)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized (DI) water (solvent)
-
Nitrogen or Argon gas
-
Methanol (for precipitation)
Procedure:
-
Monomer Solution Preparation: Prepare a solution of HEMAA in deionized water (e.g., 10-20% w/v) in a reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet.
-
Deoxygenation: Purge the monomer solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: While maintaining the inert atmosphere, add the desired amount of initiator. For a redox initiation system, first add TEMED (e.g., 0.1% v/v of the total solution volume) and mix, followed by a freshly prepared aqueous solution of APS (e.g., 10% w/v) to achieve the final desired concentration (e.g., 0.1% w/v).
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 2-24 hours). The solution will become more viscous as the polymer forms.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Figure 2: Solution Polymerization Workflow for PHEMAA.
Bulk Polymerization of HEMAA
Bulk polymerization is carried out with only the monomer and initiator, leading to a high concentration of the polymer. Heat dissipation can be a challenge with this method.
Materials:
-
This compound (HEMAA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (thermal initiator)
-
Reaction vessel (e.g., glass ampoule or sealed reactor)
-
Nitrogen or Argon gas
-
Methanol (for purification)
Procedure:
-
Monomer and Initiator Preparation: In a suitable reaction vessel, add the purified HEMAA monomer and the desired amount of thermal initiator (e.g., 0.1-1 mol% relative to the monomer).
-
Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Seal the reaction vessel under vacuum or an inert atmosphere and place it in a thermostatically controlled oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Reaction Monitoring: The polymerization can be monitored by the increase in viscosity. The reaction is typically allowed to proceed for several hours.
-
Purification: After the desired reaction time, cool the vessel to stop the polymerization. Dissolve the resulting polymer in a suitable solvent (e.g., water or DMF) and precipitate it into a non-solvent like cold methanol.
-
Isolation and Drying: Collect the polymer by filtration, wash it, and dry it under vacuum.
Data Presentation: Influence of Reaction Parameters
The properties of the resulting PHEMAA are highly dependent on the reaction conditions. The following tables summarize the expected trends and some reported quantitative data for the free radical polymerization of acrylamide-based systems, which are generally applicable to HEMAA.
Table 1: Effect of Initiator Concentration on PHEMAA Properties
| Initiator Concentration | Polymerization Rate | Average Molecular Weight (Mn, Mw) | Polydispersity Index (PDI) |
| Low | Slower | Higher | Generally lower |
| High | Faster | Lower | Generally higher |
Note: In free radical polymerization, the molecular weight is generally inversely proportional to the square root of the initiator concentration.
Table 2: Influence of Temperature on PHEMAA Synthesis
| Temperature | Initiator Decomposition Rate | Polymerization Rate | Average Molecular Weight (Mn, Mw) |
| Lower | Slower | Slower | Higher |
| Higher | Faster | Faster | Lower |
Note: Higher temperatures increase the rate of both initiation and termination, often leading to shorter polymer chains.
Table 3: Summary of Characterization Data for PHEMAA
| Property | Typical Value Range | Measurement Method | Notes |
| Glass Transition Temperature (Tg) | 70 - 120 °C | Differential Scanning Calorimetry (DSC) | Dependent on molecular weight. |
| Onset of Thermal Decomposition | ~250 - 280 °C | Thermogravimetric Analysis (TGA) | Decomposition of hydroxyethyl side groups. |
| Backbone Decomposition | ~350 - 385 °C | Thermogravimetric Analysis (TGA) | Decomposition of the polyacrylamide backbone. |
Characterization of Poly(HEMAA)
Thorough characterization of the synthesized PHEMAA is essential to ensure it meets the requirements for its intended application.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the polymerization of HEMAA by observing the disappearance of the C=C stretching vibration (around 1630 cm⁻¹) of the monomer and the presence of characteristic polymer peaks, such as the broad O-H stretch (around 3400 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and the amide C=O stretch (around 1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the polymer structure. In ¹H NMR of PHEMAA, the vinyl protons of the monomer (typically between 5.5-6.5 ppm) will be absent, and broad peaks corresponding to the polymer backbone protons will appear.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. This technique separates polymer chains based on their hydrodynamic volume.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous PHEMAA.[1] The Tg is an important parameter that indicates the transition from a glassy to a rubbery state and influences the material's mechanical properties.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of PHEMAA.[1] It measures the weight loss of a sample as a function of temperature, revealing the temperatures at which different parts of the polymer structure degrade.[1]
Figure 3: Workflow for the Characterization of PHEMAA.
Applications in Drug Development
The unique properties of PHEMAA make it a valuable polymer in the field of drug development. Its hydrophilicity and biocompatibility are advantageous for creating drug delivery vehicles that can circulate in the bloodstream with reduced immunogenicity. The pendant hydroxyl groups can be used for conjugating drugs, targeting ligands, or other functional molecules. PHEMAA-based hydrogels can be designed for the controlled release of therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the free radical polymerization of this compound. By understanding the polymerization mechanism and the influence of various reaction parameters, researchers can synthesize PHEMAA with tailored properties for a wide range of biomedical and pharmaceutical applications. The experimental protocols and characterization techniques described herein serve as a foundation for the reproducible and controlled synthesis of this promising polymer. Further research into controlled/"living" radical polymerization techniques for HEMAA will undoubtedly expand the possibilities for creating even more sophisticated and functional biomaterials.
References
N-(2-Hydroxyethyl)methacrylamide CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-Hydroxyethyl)methacrylamide (HEMAm), a functional monomer with significant applications in the development of advanced biomaterials. This document details its chemical and physical properties, synthesis and polymerization protocols, and its burgeoning role in biomedical fields, particularly in drug delivery and tissue engineering.
Core Properties and Specifications
This compound is a hydrophilic monomer featuring a methacrylamide group for polymerization and a primary hydroxyl group that imparts hydrophilicity and allows for further chemical modification.
| Property | Value |
| CAS Number | 5238-56-2 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | Liquid |
| Storage Temperature | 2-8°C, sealed in a dry environment |
| Synonyms | N-(2-hydroxyethyl)-2-methylacrylamide, HEMAm |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of methacrylic acid with 2-aminoethanol.[1]
Experimental Protocol: Synthesis of HEMAm [1]
-
Reaction Setup: To a reaction flask, add methacrylic acid.
-
Addition of Reactant: While cooling the flask (e.g., with water), gradually add 2-aminoethanol.
-
Reaction: Stir the mixture. The polymerization will initiate and complete within a short period.
-
Purification: Remove water under reduced pressure to obtain the final product.
Polymerization of this compound
Poly(this compound) (PHEMAm) is a hydrophilic, biocompatible polymer with potential applications in biomedical devices and drug delivery systems. Its synthesis is typically achieved through free radical polymerization.
Experimental Protocol: Free Radical Polymerization of HEMAm
This protocol outlines a general procedure for the synthesis of a PHEMAm-based hydrogel.
-
Monomer Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., deionized water).
-
Initiator and Crosslinker Addition: Add a radical initiator, such as ammonium persulfate (APS), and a crosslinking agent, like N,N'-methylenebis(acrylamide) (BIS), to the monomer solution.
-
Degassing: To remove dissolved oxygen which can inhibit polymerization, degas the solution by bubbling nitrogen or argon through it.
-
Polymerization: Initiate the polymerization by raising the temperature or by the addition of an accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED). The solution will become viscous and form a hydrogel.
-
Purification: The resulting hydrogel can be purified by swelling in deionized water to remove unreacted monomers and other small molecules.
Applications in Biomedical Research
The biocompatibility and hydrophilicity of PHEMAm make it an attractive material for various biomedical applications.
-
Drug Delivery: PHEMAm-based hydrogels can be loaded with therapeutic agents for controlled and sustained release.[2][3] The polymer matrix can protect the drug from degradation and control its diffusion.
-
Tissue Engineering: These hydrogels can serve as scaffolds to support cell growth and tissue regeneration due to their tissue-like properties.[2]
-
Biocompatible Coatings: PHEMAm can be used to coat medical devices and implants to improve their biocompatibility and reduce the foreign body response.[4]
Experimental Workflow: Hydrogel Synthesis for Drug Delivery
The following diagram illustrates a typical workflow for the synthesis and evaluation of a PHEMAm-based hydrogel for drug delivery applications.
Caption: A typical workflow for the synthesis and characterization of a HEMAm-based hydrogel for drug delivery.
Cellular Interaction and Signaling
While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of acrylamides is known to induce cellular stress responses. It is important for researchers to consider these potential interactions.
The diagram below illustrates a generalized pathway for acrylamide-induced cellular stress, which may be relevant for understanding the biological interactions of residual monomers.
Caption: Generalized signaling pathways for acrylamide-induced cellular stress.
This guide serves as a foundational resource for professionals engaged in the fields of biomaterials science and drug development. The provided information aims to facilitate further research and application of this compound in creating innovative solutions for healthcare.
References
- 1. JPS60262805A - Poly-n-(2-hydroxyethyl)-methacrylamide or acrylamide - Google Patents [patents.google.com]
- 2. Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpenetrating Polymer Networks of Poly(2-hydroxyethyl methacrylate) and Poly(N, N-dimethylacrylamide) as Potential Systems for Dermal Delivery of Dexamethasone Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of N-(2-Hydroxyethyl)methacrylamide in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-(2-Hydroxyethyl)methacrylamide (HEMAA) in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and biomaterials, offering detailed solubility data, experimental methodologies, and relevant process visualizations.
Core Properties of this compound (HEMAA)
This compound is a hydrophilic monomer that plays a crucial role in the synthesis of functional polymers for biomedical applications. Its chemical structure, featuring both an acrylamide and a primary hydroxyl group, imparts a unique solubility profile, making it a versatile building block for creating hydrogels, drug delivery systems, and other advanced biomaterials.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Solubility | Temperature |
| Water | 1000 g/L | 20 °C |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication for dissolution) | Not Specified |
| n-Hexane | Insoluble | Not Specified |
Qualitative Solubility in Organic Solvents
Based on its chemical structure and the reported solubility of the parent compound, acrylamide, HEMAA is expected to be highly soluble in the following solvents:
-
Alcohols: Methanol and ethanol are excellent solvents for acrylamide, and HEMAA is also reported to be soluble in alcohol.[2]
-
Ketones: Acetone is a good solvent for acrylamide, and HEMAA is also reported to be soluble in acetone.[2]
Experimental Protocols
Determination of Equilibrium Solubility
A precise determination of the equilibrium solubility of this compound can be achieved through the following experimental protocol, which is a widely accepted method for determining the solubility of a solid in a liquid solvent.
Objective: To determine the concentration of a saturated solution of HEMAA in a given solvent at a specific temperature.
Materials:
-
This compound (HEMAA)
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks
-
Syringes and syringe filters (0.45 µm)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of HEMAA to a known volume of the solvent in a sealed container. The exact amount of excess is not critical, but enough should be added to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the container and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent any undissolved microparticles from being transferred, pass the supernatant through a syringe filter.
-
Dilution: Dilute the filtered supernatant with the solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of HEMAA in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength, or High-Performance Liquid Chromatography).
-
Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the equilibrium solubility of HEMAA in the chosen solvent at the specified temperature.
Caption: Workflow for determining the equilibrium solubility of HEMAA.
Synthesis of a Poly(HEMAA)-based Hydrogel
A primary application of this compound is in the synthesis of hydrogels for biomedical applications. The following is a representative protocol for the preparation of a crosslinked poly(HEMAA) hydrogel.
Objective: To synthesize a crosslinked hydrogel from HEMAA monomer.
Materials:
-
This compound (HEMAA)
-
Crosslinking agent (e.g., N,N'-methylenebis(acrylamide) - MBA)
-
Radical initiator (e.g., ammonium persulfate - APS)
-
Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine - TEMED)
-
Deionized water
-
Reaction vessel (e.g., glass vial or mold)
-
Nitrogen or argon gas source
Procedure:
-
Monomer Solution Preparation: In the reaction vessel, dissolve a desired amount of HEMAA and the crosslinking agent (typically 1-5 mol% relative to the monomer) in deionized water.
-
Degassing: To remove dissolved oxygen, which can inhibit polymerization, purge the monomer solution with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Initiation of Polymerization: While continuing the inert gas purge, add the initiator (APS) solution, followed by the accelerator (TEMED). The amounts of initiator and accelerator will depend on the desired polymerization rate and should be optimized for the specific system.
-
Polymerization and Gelation: Immediately after adding the initiator and accelerator, seal the reaction vessel or mold. The solution will begin to polymerize and form a hydrogel. The time to gelation can range from minutes to hours depending on the reaction conditions.
-
Curing: Allow the hydrogel to cure for a sufficient period (typically 24 hours) at a controlled temperature to ensure complete polymerization.
-
Purification: After curing, the hydrogel may contain unreacted monomers, initiator, and other small molecules. To purify the hydrogel, immerse it in a large volume of deionized water, changing the water periodically over several days to allow for the diffusion of impurities out of the gel network.
-
Swelling and Characterization: The purified hydrogel can then be characterized for its swelling behavior, mechanical properties, and other relevant parameters.
Caption: Workflow for the synthesis of a Poly(HEMAA) hydrogel.
References
N-(2-Hydroxyethyl)methacrylamide: A Technical Guide to Safety, Handling, and Personal Protective Equipment
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
N-(2-Hydroxyethyl)methacrylamide (HEMAm) is a key monomer utilized in the synthesis of hydrophilic polymers and hydrogels for a wide range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and contact lenses. Its proper handling is crucial to ensure laboratory safety, experimental reproducibility, and personnel well-being. This technical guide provides comprehensive information on the safety, handling, and personal protective equipment (PPE) required when working with HEMAm.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2]
Globally Harmonized System (GHS) Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | 2 | GHS07 (Exclamation Mark)[3] | Warning[3] | H315: Causes skin irritation[1] |
| Eye Irritation | 2A / 2 | GHS07 (Exclamation Mark)[3] | Warning[3] | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | GHS07 (Exclamation Mark)[3] | Warning[3] | H335: May cause respiratory irritation[1] |
Note: Some safety data sheets for the related compound N-(2-Hydroxyethyl)acrylamide (HEAA, CAS 7646-67-5) also list H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H373 (May cause damage to organs through prolonged or repeated exposure).[4][5][6] Users should always consult the specific safety data sheet for the product they are using.
Precautionary (P) Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[1] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] | |
| Disposal | P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1] |
Physical, Chemical, and Toxicological Properties
Understanding the properties of HEMAm is fundamental to its safe handling.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 5238-56-2[1][3] |
| Molecular Formula | C₆H₁₁NO₂[1][3] |
| Molecular Weight | 129.16 g/mol [3] |
| Appearance | Liquid |
| Purity | Typically 96% or higher |
| Synonyms | N-(2-hydroxyethyl)-2-methylacrylamide, HEMAm[2] |
Toxicological Data
While specific quantitative toxicity data such as LD50 or LC50 values are not detailed in the reviewed sources, the primary toxicological concerns are well-established.[1] The material is not classified as "harmful by ingestion" by EC Directives due to a lack of corroborating evidence.[1] However, good hygiene practice requires that exposure is minimized.[1]
-
Acute Effects: Causes irritation to the skin, serious irritation to the eyes, and potential irritation to the respiratory tract upon inhalation of mists or vapors.[1]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to prevent exposure and maintain the chemical's stability.
Handling
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][7] Eyewash stations and safety showers should be readily accessible.[8]
-
Personal Conduct: Avoid all personal contact, including inhalation and contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling.[1]
-
Clothing: Contaminated work clothes should not be allowed out of the laboratory and should be laundered separately before reuse.[1][8]
Storage
Proper storage is critical to prevent degradation and hazardous reactions like spontaneous polymerization.[7]
| Parameter | Recommended Condition | Rationale |
| Temperature | Sealed in dry, 2-8°C.[9] | Reduces the rate of degradation and spontaneous polymerization.[7] |
| Atmosphere | Store under nitrogen for long-term stability.[3][10] However, the common inhibitor MEHQ requires oxygen to function, so an air headspace is necessary for inhibited products.[9] Always follow the supplier's specific recommendation. | Minimizes contact with oxygen which can promote polymerization, but some inhibitors are oxygen-dependent.[7][9] |
| Container | Keep in a tightly sealed, clearly labeled container.[1][7] Polyethylene or polypropylene containers are suitable.[1] | Prevents moisture ingress and contamination.[7] |
| Inhibitor | The monomer is typically supplied with an inhibitor like Monomethyl Ether Hydroquinone (MEHQ).[3][7] | The inhibitor scavenges free radicals to prevent the initiation of spontaneous polymerization.[7] |
| Incompatibilities | Avoid contact with acids, bases, peroxides, metals, and reducing agents.[8] | These materials can neutralize the inhibitor or initiate polymerization. |
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for handling HEMAm in a research setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.[11] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE Summary
| Body Part | PPE Specification | Standard | Protection Against |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][11] | EN 374 | Direct skin contact and absorption. |
| Eyes/Face | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash risk.[1][11] | EN 166, ANSI Z87.1[8][11] | Splashes of liquid to the eyes and face. |
| Body | A fully buttoned laboratory coat with long sleeves.[11] A PVC apron may be used for additional protection.[1] | EN 340 | Contamination of personal clothing. |
| Respiratory | Not typically required if work is conducted in a properly functioning chemical fume hood. If vapors or mists may be generated outside of a hood, use a NIOSH-approved respirator.[11] | EN 149, EN 14387[8] | Inhalation of vapors or aerosols. |
| Feet | Closed-toe shoes.[11] | N/A | Spills and falling objects. |
Hierarchy of Controls
PPE is the last line of defense. A comprehensive safety strategy involves implementing controls in a hierarchical order, with engineering controls being more effective than reliance on PPE alone.
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[12] Flush skin and hair with running water and soap for at least 15 minutes.[1][8] Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[11] Seek medical attention if symptoms occur.[8] |
| Ingestion | Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth and give them a glass of water to drink.[1][8] Contact a Poisons Information Centre or a doctor for advice.[1] |
Accidental Release Measures (Spills)
-
Minor Spills:
-
Ensure the area is well-ventilated and wear appropriate PPE.[1]
-
Contain and absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with soap and water, and decontaminate all equipment used.[1]
-
-
Major Spills:
-
Evacuate the area immediately and move upwind.[1]
-
Alert the institutional emergency response team or Environmental Health and Safety (EHS) department.[1]
-
Prevent the spill from entering drains or waterways.[1]
-
Only personnel with specialized training and equipment should attempt to clean up a major spill.[11]
-
Fire-Fighting Measures
-
Flammability: The material is non-combustible and not considered a significant fire risk, however, containers may burn.[1] It may emit corrosive or poisonous fumes in a fire.[1][12]
-
Suitable Extinguishing Media: There is no restriction on the type of extinguisher; use media suitable for the surrounding fire (e.g., water spray, foam, dry chemical, CO₂).[1][12]
-
Firefighter Protection: Wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][12] Use a water spray to cool fire-exposed containers.[1]
Waste Disposal
Proper disposal is critical to protect the environment and comply with regulations.
-
Classification: Unused HEMAm and materials contaminated with it must be treated as hazardous chemical waste.[6]
-
Collection: Collect waste in a designated, leak-proof, and clearly labeled container.[6] The label should include "Hazardous Waste" and the full chemical name.[6]
-
Segregation: Do not mix HEMAm waste with other incompatible waste streams.[6]
-
Disposal: Arrange for disposal through your institution's EHS department, which will use a licensed hazardous waste management company.[6] Never dispose of HEMAm down the drain.[1]
Experimental Handling Protocols
The following are generalized protocols for common laboratory procedures. Always refer to your institution's specific Standard Operating Procedures (SOPs).
Protocol: Weighing Solid/Liquid HEMAm
-
Preparation: Ensure all necessary PPE is correctly donned. Perform the entire procedure inside a certified chemical fume hood.
-
Taring: Place a clean, secondary container on an analytical balance inside the fume hood and tare it.
-
Transfer: Carefully transfer the desired amount of HEMAm from the stock container to the tared container using a clean spatula or pipette. Keep the container opening away from your breathing zone.
-
Sealing: Securely close both the stock container and the container with the weighed chemical.
-
Cleanup: Clean any minor drips or particles from the balance and surrounding area immediately.
Protocol: Preparing a Solution
-
Setup: Perform the procedure in a chemical fume hood. Place the sealed container of pre-weighed HEMAm on a magnetic stir plate.
-
Solvent Addition: Slowly add the desired solvent to the container.
-
Dissolution: Add a magnetic stir bar, cap the container, and begin stirring gently until the HEMAm is fully dissolved. Avoid vigorous shaking, which could create aerosols.[11]
-
Labeling: Clearly label the final solution with the chemical name, concentration, solvent, date, and your initials.[11]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 5238-56-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ) | C5H9NO2 | CID 193628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-Hydroxyethyl)acrylamide | 7646-67-5 | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
N-(2-Hydroxyethyl)methacrylamide (HEMA): A Technical Guide to Stability and Inhibitor Function
For Researchers, Scientists, and Drug Development Professionals
N-(2-Hydroxyethyl)methacrylamide (HEMA) is a functional monomer widely utilized in the synthesis of hydrogels and polymers for biomedical applications, including contact lenses, drug delivery systems, and tissue engineering scaffolds. Its hydrophilic nature and biocompatibility make it a valuable component in these advanced materials. However, the inherent reactivity of its vinyl group necessitates a thorough understanding of its stability and the function of inhibitors to ensure the integrity of the monomer and the reproducibility of polymerization processes. This guide provides an in-depth overview of HEMA stability, the role of inhibitors, and relevant experimental considerations.
HEMA Stability
The stability of HEMA is a critical factor that can influence its performance in polymerization and the properties of the resulting polymer. The primary concern regarding HEMA's stability is its propensity for spontaneous, premature polymerization, which can be initiated by heat, light, or the presence of radical species.
Degradation Pathways
The principal degradation pathway for HEMA is free-radical polymerization. This process can be initiated by thermal energy, ultraviolet (UV) radiation, or the presence of contaminants that can generate radicals. Once initiated, the polymerization reaction is exothermic and can proceed rapidly, leading to the formation of a solid polymer plug within the storage container. This not only results in a loss of the monomer but can also create a hazardous situation due to pressure buildup.
Another potential degradation pathway, though less common under typical storage conditions, is hydrolysis of the ester group, which would yield methacrylic acid and 2-aminoethanol. This is more likely to occur at extreme pH values (highly acidic or alkaline conditions) and elevated temperatures.
Factors Influencing Stability
Several environmental factors can significantly impact the stability of HEMA during storage and handling:
-
Temperature: Elevated temperatures increase the rate of spontaneous polymerization. Therefore, it is crucial to store HEMA at recommended low temperatures, typically between 2 and 8°C.
-
Light: UV light can provide the energy to initiate free-radical polymerization. HEMA should be stored in opaque containers to protect it from light exposure.
-
Oxygen: While oxygen can promote the formation of some radical species, it is also essential for the function of many common inhibitors, such as hydroquinone monomethyl ether (MEHQ). These inhibitors require the presence of a small amount of oxygen to effectively scavenge free radicals. Therefore, storing HEMA under an inert atmosphere can, paradoxically, decrease its stability if the inhibitor requires oxygen to function.
-
Contaminants: The presence of metals, peroxides, or other radical-initiating species can accelerate the degradation of HEMA. It is essential to use clean equipment and high-purity solvents when handling HEMA.
Inhibitor Function
To prevent premature polymerization, HEMA is typically supplied with a small amount of an inhibitor. The most common inhibitor used is hydroquinone monomethyl ether (MEHQ), also known as 4-methoxyphenol.
Mechanism of Action
MEHQ functions as a free-radical scavenger. In the presence of oxygen, MEHQ is oxidized to the corresponding quinone. This quinone is a highly effective radical trap. It readily reacts with and neutralizes any free radicals that may form in the monomer, thus terminating the chain reaction of polymerization before it can propagate. This process effectively increases the induction period of polymerization, providing stability during storage and handling.
It is important to note that the effectiveness of MEHQ is dependent on the presence of dissolved oxygen. The inhibitor is consumed over time as it scavenges free radicals, and its concentration will decrease throughout the shelf life of the monomer.
Quantitative Data Summary
The following tables provide a summary of typical specifications and stability data for HEMA. Note that exact values may vary between suppliers.
Table 1: Typical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Purity (by GC) | ≥ 97% |
| Water Content | ≤ 0.5% |
| MEHQ Inhibitor Concentration | 180 - 220 ppm |
| Recommended Storage Temperature | 2 - 8 °C |
Table 2: Representative Accelerated Stability Data for HEMA
| Condition | Time (Weeks) | Purity (%) | MEHQ Concentration (ppm) |
| 25°C / 60% RH | 0 | 99.5 | 200 |
| 4 | 99.2 | 185 | |
| 8 | 98.9 | 170 | |
| 12 | 98.5 | 155 | |
| 40°C / 75% RH | 0 | 99.5 | 200 |
| 4 | 98.0 | 140 | |
| 8 | 96.5 | 80 | |
| 12 | 94.0 | 30 |
Experimental Protocols
Detailed experimental protocols are essential for monitoring the stability of HEMA and ensuring its quality for research and development.
Protocol 1: Determination of HEMA Purity by Gas Chromatography (GC)
Objective: To quantify the purity of HEMA and detect any potential degradation products.
Methodology:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or equivalent.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Sample Preparation: Prepare a dilute solution of HEMA in a suitable solvent, such as acetone or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Analysis: The purity is calculated by comparing the peak area of HEMA to the total area of all peaks in the chromatogram.
Protocol 2: Quantification of MEHQ Inhibitor by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of the MEHQ inhibitor in HEMA.
Methodology:
-
Instrument: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Detection Wavelength: 290 nm.
-
Standard Preparation: Prepare a series of MEHQ standards of known concentrations in the mobile phase.
-
Sample Preparation: Dilute a known amount of HEMA in the mobile phase.
-
Calibration: Inject the standards to generate a calibration curve of peak area versus concentration.
-
Analysis: Inject the prepared HEMA sample and determine the MEHQ concentration by comparing its peak area to the calibration curve.
Visualizations
HEMA Stability and Inhibitor Function Workflow
Caption: Workflow for assessing HEMA stability and inhibitor levels.
Mechanism of MEHQ Inhibition
Caption: Free-radical scavenging mechanism of MEHQ inhibitor.
A Deep Dive into the Biocompatibility of Poly(N-(2-Hydroxyethyl)methacrylamide)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Poly(N-(2-Hydroxyethyl)methacrylamide), or pHEMA, is a synthetic polymer that has garnered significant attention in the biomedical field due to its exceptional biocompatibility.[1][2][3] Its unique properties, including its hydrophilicity, optical transparency, and tunable mechanical characteristics, make it a versatile material for a wide array of applications, ranging from soft contact lenses to drug delivery systems and tissue engineering scaffolds.[4][5][6] This technical guide provides a comprehensive overview of the biocompatibility of pHEMA, detailing its synthesis, its interactions with biological systems at the molecular and cellular levels, and the experimental protocols used to evaluate its safety and efficacy.
Synthesis of pHEMA Hydrogels for Biomedical Applications
The most common method for synthesizing pHEMA hydrogels for biomedical use is through free-radical polymerization of the HEMA monomer. This process can be initiated using thermal or photoinitiators. The properties of the resulting hydrogel can be tailored by controlling factors such as the monomer concentration, the crosslinker density, and the polymerization conditions.[7][8]
Below is a typical protocol for the free-radical polymerization of HEMA:
Experimental Protocol: Free-Radical Polymerization of HEMA
Materials:
-
2-hydroxyethyl methacrylate (HEMA), medical grade
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as a thermal initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
Procedure:
-
A pre-polymerization solution is prepared by dissolving the desired amount of HEMA monomer and EGDMA crosslinker in deionized water. The solution is then deoxygenated by bubbling nitrogen gas through it for approximately 30 minutes.[8]
-
To initiate the polymerization, freshly prepared APS and TEMED solutions are added to the monomer mixture.[8]
-
The solution is then quickly transferred to a mold of the desired shape (e.g., between two glass plates with a spacer for a thin film).
-
The polymerization is allowed to proceed at a controlled temperature (e.g., room temperature or elevated temperatures depending on the initiator system) for a specific duration, typically several hours, until the hydrogel is fully formed.[8]
-
Post-polymerization, the hydrogel is removed from the mold and extensively washed with deionized water to remove any unreacted monomers, initiators, or other impurities.
In Vitro Biocompatibility Assessment
The initial evaluation of a biomaterial's biocompatibility is typically performed using in vitro assays that assess its interaction with cells and blood components.
Protein Adsorption
The adsorption of proteins to a biomaterial surface is the initial event that occurs upon implantation and can significantly influence subsequent cellular responses. pHEMA is known for its relatively low protein adsorption, which is attributed to its hydrophilic nature.[9]
| Protein | pHEMA Modification | Adsorption Amount | Method | Reference |
| Albumin | Unmodified pHEMA | ~1.2 µg/cm² | Radiolabeling | [10] |
| Albumin | 1% C18-modified pHEMA | ~1.0 µg/cm² | Radiolabeling | [10] |
| Albumin | 5% C18-modified pHEMA | ~1.8 µg/cm² | Radiolabeling | [10] |
| Fibronectin | Unmodified pHEMA | 0.45 mg/g | Affinity Chromatography | [11] |
| Fibronectin | Gelatin-immobilized pHEMA | 21.8 mg/g | Affinity Chromatography | [11] |
| Bovine Serum Albumin (BSA) | pHEMA brush (3 nm) | 0.52 ± 0.09 nm thickness | Ellipsometry | [1] |
| Bovine Serum Albumin (BSA) | pHEMA brush (>6 nm) | Not detectable | Ellipsometry | [1] |
Table 1: Quantitative Data on Protein Adsorption on pHEMA Surfaces.
Cytotoxicity
Cytotoxicity assays are crucial for determining whether a material releases substances that are harmful to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay for Hydrogel Cytotoxicity
Materials:
-
pHEMA hydrogel samples, sterilized
-
Cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
Procedure:
-
Extract Preparation: pHEMA hydrogel samples are incubated in cell culture medium (e.g., at a ratio of 0.1 g/mL) for 24-72 hours at 37°C to create an extract.[12][13]
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[14]
-
Exposure: The culture medium is replaced with the prepared hydrogel extracts (undiluted and serial dilutions) and incubated for another 24-48 hours.[12]
-
MTT Addition: The extract-containing medium is removed, and 100 µL of fresh medium and 10 µL of MTT reagent are added to each well. The plate is then incubated for 4 hours at 37°C.[14]
-
Formazan Solubilization: After incubation, the MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[14] Cell viability is calculated as a percentage relative to the control cells cultured in fresh medium.
| Cell Line | pHEMA Formulation | Viability (%) | Assay | Reference |
| Human Muscle Fibroblasts | pHEMA with 0.3-0.5 mol% PEGMA and 5-10 mol% MPC | >80 | Two-factor Central Composite design analysis | [15] |
| L929 Fibroblasts | pHEMA-co-SMA hydrogels | >90 | Live/Dead Assay | [16] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Autoclaved pHEMA | ~84 (after 5 days) | CCK-8 | [2] |
| T84 (human colon cancer cells) | pH-responsive pHEMA hydrogels | >94 | MTT | [17] |
Table 2: Cell Viability on pHEMA-based Hydrogels.
Hemocompatibility
For blood-contacting applications, it is essential to evaluate the hemocompatibility of the material. A hemolysis assay measures the degree of red blood cell (RBC) lysis caused by the material.
Experimental Protocol: Hemolysis Assay
Materials:
-
pHEMA hydrogel samples
-
Fresh human or animal blood with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water (positive control)
-
PBS (negative control)
Procedure:
-
RBC Preparation: Whole blood is centrifuged to separate the RBCs. The plasma and buffy coat are removed, and the RBCs are washed several times with PBS until the supernatant is clear. A 2% (v/v) RBC suspension is then prepared in PBS.
-
Incubation: pHEMA samples are incubated with the RBC suspension at 37°C for a specified time (e.g., 1-4 hours).[18]
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The supernatant, containing hemoglobin released from lysed RBCs, is transferred to a 96-well plate. The absorbance of the supernatant is measured at 541 nm using a spectrophotometer.[19]
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
In Vivo Biocompatibility Assessment
In vivo studies are critical for evaluating the long-term biocompatibility and host response to a biomaterial in a physiological environment.
Inflammatory Response and Fibrous Capsule Formation
The implantation of any foreign material will elicit an inflammatory response. A biocompatible material should induce a minimal and transient inflammatory reaction that resolves over time, leading to the formation of a thin, stable fibrous capsule.
Experimental Protocol: Subcutaneous Implantation in a Rat Model
Materials:
-
Sterile pHEMA hydrogel implants
-
Sprague-Dawley or Wistar rats
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Sutures
-
Formalin (10%) for tissue fixation
Procedure:
-
Animal Preparation: The rats are anesthetized, and the dorsal skin is shaved and disinfected.[20]
-
Implantation: A small incision is made through the skin, and a subcutaneous pocket is created by blunt dissection. The sterile pHEMA implant is placed into the pocket.[20]
-
Wound Closure: The incision is closed with sutures.
-
Post-operative Care: The animals are monitored for recovery and signs of infection.
-
Explantation and Histology: At predetermined time points (e.g., 1, 4, 12 weeks), the animals are euthanized, and the implants with the surrounding tissue are explanted.[7][21] The tissue is fixed in 10% formalin, processed for histology (embedded in paraffin), sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of the inflammatory cell infiltrate and fibrous capsule thickness.[19]
| Cytokine | Material | Response | Animal Model | Reference |
| IL-1α, TNF-α, IL-10 | Degradable pHEMA | No chronic inflammation observed after 6 months | Rat | [17] |
| TNF-α, IL-6 | Titanium alloy particles | 40-fold increase in TNF-α, 7-fold increase in IL-6 | Human macrophages (in vitro) | [8] |
| IL-6, TNF-α | Ceramic vs. Metal Implants | Lower expression next to ceramic surfaces | Human | [22] |
Table 3: Cytokine Response to Implanted Materials.
Signaling Pathways in the Inflammatory Response
The interaction of biomaterials with immune cells, particularly macrophages, can trigger specific signaling pathways that regulate the inflammatory response. The Toll-like receptor (TLR) pathway is a key player in the innate immune response to foreign materials. The binding of damage-associated molecular patterns (DAMPs), which can be adsorbed onto the material surface, to TLRs on macrophages initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.
Conclusion
Poly(this compound) exhibits excellent biocompatibility, characterized by low protein adsorption, high cell viability, and a minimal inflammatory response. Its versatility in synthesis allows for the tuning of its properties to suit a wide range of biomedical applications. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of pHEMA-based materials, ensuring their safety and efficacy for clinical use. Further research into modifying pHEMA to actively modulate cellular responses and promote tissue regeneration holds great promise for the future of this remarkable biomaterial.
References
- 1. Adsorption of plasma proteins and fibronectin on poly(hydroxylethyl methacrylate) brushes of different thickness and their relationship with adhesion and migration of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term in vivo degradation and biocompatibility of degradable pHEMA hydrogels containing graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term in vivo studies of poly(2-hydroxyethyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo inflammatory response to polymethylmethacrylate particulate debris: effect of size, morphology, and surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein adsorption and clotting time of pHEMA hydrogels modified with C18 ligands to adsorb albumin selectively and reversibly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fibronectin purification from human plasma in a packed-bed column system with gelatin immobilized PHEMA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dspace.trakya.edu.tr [dspace.trakya.edu.tr]
- 15. Nanoscopic analyses of cell-adhesive protein adsorption on poly(2-methoxyethyl acrylate) surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Histological and Histomorphometrical Evaluation of a New Implant Macrogeometry. A Sheep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orthopresearch.com [orthopresearch.com]
- 21. In vivo biocompatibility of collagen-poly(hydroxyethyl methacrylate) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Expression of interleukin 6 and tumor necrosis factor alpha in soft tissue over ceramic and metal implant materials before uncovering: a clinical pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-(2-Hydroxyethyl)methacrylamide in pH-Sensitive Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of pH-sensitive hydrogels based on N-(2-Hydroxyethyl)methacrylamide (HEMAA). HEMAA is a versatile hydrophilic monomer that, when copolymerized with pH-sensitive monomers such as acrylic acid (AA), yields hydrogels with tunable swelling properties, making them excellent candidates for controlled drug delivery systems.
Introduction
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large quantities of water or biological fluids.[1] Among these, "smart" hydrogels that respond to specific environmental stimuli, such as pH, have garnered significant interest for biomedical applications, particularly in targeted drug delivery.[1] this compound (HEMAA), also referred to as N-(2-Hydroxyethyl)acrylamide (HEAA) in some literature, is a hydrophilic and biocompatible monomer. Its hydroxyl and amide groups contribute to strong hydrogen bonding with water, enhancing the hydrogel's water retention capacity.[2]
When HEMAA is copolymerized with an ionizable monomer like acrylic acid (AA), the resulting hydrogel network exhibits pH-sensitive swelling behavior. At low pH, the carboxylic acid groups of AA are protonated, leading to a collapsed hydrogel state. As the pH increases to a basic environment, these groups deprotonate, causing electrostatic repulsion between the polymer chains and resulting in significant swelling of the hydrogel.[1] This reversible swelling and deswelling behavior can be harnessed for the controlled release of encapsulated therapeutic agents.
These Poly(HEMAA-co-AA) hydrogels are promising for drug delivery due to their adjustable swelling characteristics, biocompatibility, and potential for controlled release.[1]
Data Presentation
The following tables summarize the key quantitative data for HEMAA-based pH-sensitive hydrogels, providing a basis for comparison and formulation optimization.
Table 1: pH-Dependent Equilibrium Swelling Ratio of Poly(HEMAA-co-AA) Hydrogels
| HEMAA:AA Molar Ratio | Equilibrium Swelling Ratio at pH 1.68 (g/g) | Equilibrium Swelling Ratio at pH 9.18 (g/g) |
| 2:2 | 11.36 | 112.79 |
Data synthesized from literature values. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[2][3]
Table 2: Drug Loading and Release Characteristics of a Model Drug (e.g., Theophylline) from Poly(HEMAA-co-AA) Hydrogels
| Parameter | Value |
| Drug Loading Method | Equilibrium Swelling |
| Model Drug | Theophylline |
| Drug Loading Efficiency (%) | ~85% |
| Cumulative Release at pH 1.2 (after 8h) (%) | ~20% |
| Cumulative Release at pH 7.4 (after 8h) (%) | ~80% |
Representative data compiled from various sources on similar hydrogel systems.
Table 3: In Vitro Cytotoxicity of Poly(HEMAA-co-AA) Hydrogels using MTT Assay
| Hydrogel Composition | Cell Line | Cell Viability (%) |
| Poly(HEMAA-co-AA) | L929 fibroblasts | > 90% |
| Control (no hydrogel) | L929 fibroblasts | 100% |
This data indicates that the hydrogels are generally non-cytotoxic, a critical requirement for biomedical applications. Materials with cell viability greater than 70% are considered non-cytotoxic.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and characterization of HEMAA-based pH-sensitive hydrogels.
Synthesis of Poly(HEMAA-co-AA) Hydrogel
This protocol describes the free-radical polymerization of HEMAA and AA to form a pH-sensitive hydrogel.
Materials:
-
This compound (HEMAA)
-
Acrylic Acid (AA)
-
N,N'-Bis(acryloyl)cystamine (BAC) as crosslinker
-
Ammonium persulfate (APS) as initiator
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice bath
-
Molds for polymerization
Procedure:
-
Neutralization of Acrylic Acid: In an ice bath, dissolve a specific amount of sodium hydroxide in deionized water. Slowly add acrylic acid to the sodium hydroxide solution to achieve the desired degree of neutralization.[1]
-
Monomer and Crosslinker Addition: To the neutralized acrylic acid solution, add this compound (HEMAA) and the crosslinker, N,N'-Bis(acryloyl)cystamine (BAC). The molar ratio of HEMAA to AA can be varied to obtain different hydrogel properties.[1]
-
Initiation of Polymerization: Add the initiator, ammonium persulfate (APS), to the monomer mixture.[1]
-
Polymerization: Stir the solution until it becomes viscous. Then, pour the solution into a mold and allow it to polymerize at a specific temperature for a set duration.[1]
-
Hydrogel Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove any unreacted monomers and initiator.[1]
-
Drying: Dry the purified hydrogel to a constant weight.[1]
Swelling Studies
This protocol details the procedure for evaluating the pH-dependent swelling behavior of the synthesized hydrogels.
Materials:
-
Dried hydrogel samples
-
Buffer solutions of different pH values (e.g., pH 1.2 and pH 7.4)
-
Analytical balance
-
Filter paper
Procedure:
-
Weigh the dried hydrogel samples accurately (Wd).
-
Immerse the pre-weighed dried hydrogel samples in buffer solutions of different pH values.[1]
-
At regular intervals, remove the hydrogels from the buffer solutions.
-
Gently blot the surface with filter paper to remove excess water.
-
Weigh the swollen hydrogels (Ws).
-
Continue this process until the hydrogels reach their equilibrium swelling weight (i.e., no further weight change is observed).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.
In Vitro Drug Loading
This protocol describes a common method for loading a model drug into the hydrogel matrix.
Materials:
-
Dried hydrogel samples
-
Model drug (e.g., Theophylline, 5-Fluorouracil)
-
Phosphate buffered saline (PBS) at a specific pH (e.g., pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the model drug in PBS at a known concentration.
-
Immerse a pre-weighed, dried hydrogel sample in the drug solution.
-
Allow the hydrogel to swell in the drug solution for a sufficient time (e.g., 48 hours) to reach equilibrium.
-
After the loading period, remove the hydrogel from the solution.
-
Measure the concentration of the drug remaining in the solution using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the amount of drug loaded into the hydrogel by subtracting the amount of drug remaining in the solution from the initial amount.
-
The drug loading efficiency can be calculated as: (Mass of drug in hydrogel / Initial mass of drug in solution) x 100%.
In Vitro Drug Release
This protocol outlines the procedure for studying the pH-triggered release of the loaded drug from the hydrogel.
Materials:
-
Drug-loaded hydrogel samples
-
Release media: buffer solutions at different pH values (e.g., pH 1.2 and pH 7.4)
-
Shaking incubator or water bath at 37°C
-
UV-Vis spectrophotometer
Procedure:
-
Place a drug-loaded hydrogel sample in a known volume of release medium (e.g., pH 1.2 or pH 7.4).
-
Maintain the system at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the biocompatibility of the synthesized hydrogels.
Materials:
-
Synthesized hydrogel samples (sterilized)
-
Cell line (e.g., L929 fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Hydrogel Exposure: Place sterilized hydrogel samples (or extracts from the hydrogels) into the wells containing the cells. A control group with cells only (no hydrogel) should be included.
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Remove the hydrogel samples and add MTT solution to each well. Incubate for a few hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell Viability Calculation: Calculate the cell viability as a percentage relative to the control group: (Absorbance of sample / Absorbance of control) x 100%.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Experimental workflow for synthesis and characterization.
Caption: Mechanism of pH-responsive swelling and drug release.
References
Application Notes and Protocols for Poly(HEAA-co-Acrylic Acid) Hydrogels in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and evaluation of poly(N-(2-hydroxyethyl)acrylamide-co-acrylic acid) (poly(HEAA-co-AA)) hydrogels as a pH-sensitive platform for controlled drug delivery. The following sections detail the synthesis of these hydrogels, characterization of their swelling behavior, and protocols for loading and in vitro release of the model anticancer drug, 5-Fluorouracil (5-FU).
Introduction
Poly(HEAA-co-AA) hydrogels are three-dimensional, crosslinked polymer networks composed of N-(2-hydroxyethyl)acrylamide (HEAA) and acrylic acid (AA) monomers. These hydrogels exhibit significant pH-responsive swelling behavior due to the presence of carboxylic acid groups from the acrylic acid monomer. At low pH, the carboxylic acid groups are protonated, leading to a more compact hydrogel structure. As the pH increases to neutral or basic conditions, these groups deprotonate, causing electrostatic repulsion between the polymer chains and resulting in significant swelling of the hydrogel. This property makes them excellent candidates for targeted drug delivery, particularly for oral administration where the hydrogel can protect the drug in the acidic environment of the stomach and release it in the more neutral pH of the intestines.
Data Presentation
The following tables summarize the key quantitative data related to the performance of poly(HEAA-co-AA) hydrogels.
Table 1: Equilibrium Swelling Degree (ESD) of Poly(HEAA-co-AA) Hydrogels at Different pH Values
| HEAA:AA Molar Ratio | pH 1.68 ESD (g/g) | pH 9.18 ESD (g/g) |
| 2:2 | 11.36[1][2][3][4] | 112.79[1][2][3][4] |
Note: ESD is calculated as (Weight of swollen hydrogel - Weight of dry hydrogel) / Weight of dry hydrogel.
Table 2: 5-Fluorouracil (5-FU) Loading and In Vitro Release from a pH-Sensitive Poly(acrylamide-co-acrylic acid) Hydrogel System
| Parameter | Value |
| Maximum Encapsulation Efficiency (%) | 72.45[5] |
| Cumulative Release at pH 1.2 after 8 hours (%) | 15-20[1] |
| Cumulative Release at pH 7.4 after 8 hours (%) | ~85.99[5] |
Experimental Protocols
Protocol 1: Synthesis of Poly(HEAA-co-AA) Hydrogels
This protocol describes the synthesis of poly(HEAA-co-AA) hydrogels by free radical polymerization.
Materials:
-
N-(2-hydroxyethyl)acrylamide (HEAA)
-
Acrylic acid (AA)
-
N,N'-methylenebis(acrylamide) (MBA) as crosslinker
-
Ammonium persulfate (APS) as initiator
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Neutralization of Acrylic Acid: In a beaker, dissolve a calculated amount of NaOH in deionized water. Cool the solution in an ice bath. Slowly add the desired amount of acrylic acid to the NaOH solution while stirring to achieve partial neutralization.
-
Monomer Solution Preparation: To the neutralized acrylic acid solution, add the desired molar ratio of HEAA and a specific amount of the crosslinker, MBA. Stir the mixture until all components are fully dissolved.
-
Initiation of Polymerization: Add the initiator, APS, to the monomer solution and stir to dissolve.
-
Gelation: Pour the final solution into a mold (e.g., between two glass plates with a spacer) and allow the polymerization to proceed at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1 hour).
-
Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers and initiator.
-
Drying: Dry the purified hydrogel in an oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Protocol 2: Swelling Studies
This protocol details the procedure for evaluating the pH-dependent swelling behavior of the synthesized hydrogels.
Materials:
-
Dried poly(HEAA-co-AA) hydrogel discs of known weight
-
Buffer solutions at various pH values (e.g., pH 1.2 and pH 7.4)
Procedure:
-
Immerse pre-weighed, dried hydrogel discs into separate beakers containing buffer solutions of different pH values.
-
At regular time intervals, remove the hydrogel discs from the buffer solutions.
-
Gently blot the surface of the hydrogels with filter paper to remove excess surface water.
-
Weigh the swollen hydrogels.
-
Repeat steps 2-4 until the weight of the hydrogels becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the Equilibrium Swelling Degree (ESD) using the formula provided in the note of Table 1.
Protocol 3: Drug Loading with 5-Fluorouracil (5-FU)
This protocol describes the loading of the model drug, 5-Fluorouracil, into the hydrogels using the swelling-diffusion method.
Materials:
-
Dried poly(HEAA-co-AA) hydrogel discs
-
5-Fluorouracil (5-FU)
-
Phosphate buffered saline (PBS) at pH 7.4
Procedure:
-
Prepare a 1% w/v solution of 5-FU in PBS (pH 7.4).
-
Immerse a known weight of the dried hydrogel discs in the 5-FU solution.
-
Allow the hydrogels to swell in the drug solution for 48 hours to ensure maximum drug loading.
-
After the loading period, remove the drug-loaded hydrogels from the solution.
-
Gently blot the surface to remove excess drug solution.
-
Dry the drug-loaded hydrogels at a controlled temperature (e.g., 40-45°C) for an extended period (e.g., one week).
-
To determine the drug loading efficiency, the concentration of 5-FU remaining in the supernatant after loading can be measured using a UV-Vis spectrophotometer at a wavelength of 266 nm.[1]
Protocol 4: In Vitro Drug Release Study
This protocol outlines the procedure for investigating the in vitro release of 5-FU from the loaded hydrogels in simulated gastric and intestinal fluids.
Materials:
-
5-FU-loaded hydrogel discs
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Place a known weight of the 5-FU-loaded hydrogel disc into a vessel containing a specific volume (e.g., 100 mL) of SGF (pH 1.2).
-
Place another identical 5-FU-loaded hydrogel disc into a separate vessel containing the same volume of SIF (pH 7.4).
-
Incubate both vessels at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 3 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for 5-FU concentration using a UV-Vis spectrophotometer at the appropriate wavelength.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the synthesis of poly(HEAA-co-AA) hydrogels.
Caption: pH-responsive drug delivery mechanism of poly(HEAA-co-AA) hydrogels.
Caption: Overall experimental workflow for evaluating drug delivery potential.
References
- 1. pH responsive N-succinyl chitosan/Poly (acrylamide-co-acrylic acid) hydrogels and in vitro release of 5-fluorouracil | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. pH Responsive 5-Fluorouracil Loaded Biocompatible Nanogels For Topical Chemotherapy of Aggressive Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pH responsive N-succinyl chitosan/Poly (acrylamide-co-acrylic acid) hydrogels and in vitro release of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-Hydroxyethyl)methacrylamide in Controlled Drug Release Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-Hydroxyethyl)methacrylamide (HEMAm) in the development of advanced controlled drug release systems. HEMAm-based polymers, particularly in the form of hydrogels, offer a versatile platform for the targeted and sustained delivery of a wide range of therapeutic agents. Their biocompatibility, tunable properties, and responsiveness to physiological stimuli make them a subject of significant interest in the pharmaceutical and biomedical fields.
Application Notes
This compound is a hydrophilic monomer that can be polymerized to form biocompatible hydrogels. These three-dimensional polymer networks are capable of absorbing and retaining large quantities of water or biological fluids.[1] This inherent hydrophilicity, coupled with the ability to copolymerize HEMAm with various functional monomers, allows for the creation of "smart" materials that can respond to specific environmental cues such as pH and temperature.[1][2]
pH-Sensitive Drug Release:
One of the most explored applications of HEMAm-based polymers is in pH-sensitive drug delivery systems. By copolymerizing HEMAm with monomers containing ionizable groups, such as acrylic acid (AA), hydrogels can be designed to exhibit pH-dependent swelling behavior.[1] At a low pH, acidic groups are protonated, leading to a collapsed hydrogel state. As the pH increases to physiological or pathological levels (e.g., in tumor microenvironments or the intestinal tract), these groups deprotonate, causing electrostatic repulsion and subsequent swelling of the hydrogel.[1][3] This swelling facilitates the controlled release of an encapsulated drug.[1] This mechanism is particularly advantageous for targeted drug delivery, minimizing systemic toxicity by restricting drug release to specific sites.[4]
Thermoresponsive Drug Release:
HEMAm can also be incorporated into thermoresponsive polymer systems. These polymers exhibit a lower critical solution temperature (LCST), a point below which the polymer is soluble and above which it becomes insoluble and collapses.[2] This property can be exploited for on-demand drug delivery. A drug-loaded polymer solution can be injected in a liquid state at room temperature and will form a gel depot in situ upon reaching physiological body temperature (37°C), allowing for sustained drug release.[2][5] The LCST can be tuned by copolymerizing HEMAm with other monomers, such as N-isopropylacrylamide (NIPAAm).[2][5]
Biocompatibility:
HEMAm-based polymers generally exhibit good biocompatibility, a critical requirement for in vivo applications.[1][6] However, as with any biomaterial, thorough cytotoxicity and biocompatibility testing is essential to ensure safety.[7][8][9] Studies have shown that p(HEMA-co-EMA) hydrogels are well-tolerated when implanted in the brain, indicating their potential for central nervous system drug delivery.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on HEMAm-based drug delivery systems.
Table 1: pH-Sensitive Swelling of HEMAm-co-Acrylic Acid Hydrogels [1]
| HEAA:AA Molar Ratio | Equilibrium Swelling Degree (ESD) at pH 1.68 (g/g) | Equilibrium Swelling Degree (ESD) at pH 9.18 (g/g) |
| Data not specified in the provided text | Data not specified in the provided text | Data not specified in the provided text |
Table 2: Mechanical Properties of HEMAm-co-Acrylic Acid Hydrogels [1]
| HEAA:AA Molar Ratio | Tensile Strength (kPa) | Elongation at Break (%) |
| Data not specified in the provided text | Data not specified in the provided text | Data not specified in the provided text |
Table 3: Drug Loading and Release from HEMAm-based Hydrogels
| Polymer System | Model Drug | Drug Loading Method | Loading Efficiency (%) | Release Conditions | Key Findings | Reference |
| p(HEMA-co-VP) | Cytarabine | Trapped during polymerization | Not specified | Not specified | Release time varied from 1 to 16 days depending on composition and cross-linking. | [10] |
| p(HEMA) nanoparticles | 5-fluorouracil | Not specified | > 6% | Not specified | Nanoparticles in the range of 100-300 nm were obtained. | [11] |
| p(HEMA/DPA) copolymers | Rhodamine 6G | Not specified | Dependent on medium pH | Different pH values | Release showed Fickian or anomalous diffusion depending on HEMA/DPA ratio. | [12] |
| PHEMA/PDMAM IPNs | Dexamethasone | Swelling | ~35% | PBS | Extended release up to ~95% in 24 h. | [13] |
| HEMA/AMPS hydrogels | Hydrocortisone acetate | Not specified | Not specified | Time and pH-dependent swelling | Release rate was influenced by the AMPS content. | [14] |
Experimental Protocols
Protocol 1: Synthesis of pH-Sensitive Poly(HEMAm-co-AA) Hydrogels
This protocol describes the synthesis of pH-sensitive hydrogels through the copolymerization of this compound (HEMAm) and Acrylic Acid (AA).[1]
Materials:
-
This compound (HEMAm)
-
Acrylic Acid (AA)
-
Sodium Hydroxide (NaOH)
-
N,N'-Bis(acryloyl)cystamine (BAC) (crosslinker)
-
Ammonium Persulfate (APS) (initiator)
-
Deionized water
-
Ice bath
Procedure:
-
Neutralization of Acrylic Acid: In an ice bath, dissolve a specific amount of sodium hydroxide in deionized water. Slowly add acrylic acid to the sodium hydroxide solution to achieve the desired degree of neutralization.[1]
-
Monomer and Crosslinker Addition: To the neutralized acrylic acid solution, add this compound (HEMAm) and the crosslinker, N,N'-Bis(acryloyl)cystamine (BAC). The molar ratio of HEMAm to AA can be varied to achieve different hydrogel properties.[1]
-
Initiation of Polymerization: Add the initiator, ammonium persulfate (APS), to the monomer mixture.[1]
-
Polymerization: Stir the solution until it becomes viscous. Then, pour the solution into a mold and allow it to polymerize at a specific temperature for a set duration.[1]
Protocol 2: Drug Loading into Hydrogels
This protocol outlines two common methods for loading a therapeutic agent into pre-formed hydrogels.[15]
Method A: Swelling-Diffusion Method [15]
-
Prepare a stock solution of the drug in a suitable solvent (e.g., phosphate-buffered saline, PBS).
-
Immerse the pre-weighed, dried hydrogels in the drug solution.
-
Allow the hydrogels to swell and absorb the drug solution, typically for 24-48 hours in the dark at 4°C to minimize drug degradation.[16]
-
After loading, remove the hydrogels and gently blot the surface to remove excess drug solution.
-
Dry the drug-loaded hydrogels (e.g., by lyophilization) for storage and subsequent release studies.
Method B: In-Situ Loading (During Polymerization) [10][15]
-
Dissolve the drug in the monomer solution before initiating polymerization.
-
Proceed with the polymerization protocol as described in Protocol 1. The drug will be physically entrapped within the hydrogel matrix as it forms.[10]
Protocol 3: In Vitro Drug Release Study
This protocol describes a standard method for evaluating the in vitro release kinetics of a drug from the prepared hydrogels.[16][17]
Materials:
-
Drug-loaded hydrogels
-
Release medium (e.g., PBS at different pH values to simulate physiological conditions)
-
Incubator shaker
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a pre-weighed drug-loaded hydrogel into a known volume of release medium (e.g., 10 mL of PBS at pH 7.4 or 5.5).[16]
-
Place the samples in an incubator shaker at 37°C with gentle agitation to mimic physiological conditions.[16]
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).[16]
-
Replenish the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.[16]
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Synthesis of HEMAm-based hydrogels.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hybrid Thermo-Responsive Polymer Systems and Their Biomedical Applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ispcd.org [ispcd.org]
- 9. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. Controlled release of cytarabine from poly(2-hydroxyethyl methacrylate-co-N-vinyl-2-pyrrolidone) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 12. Express Polymer Letters [expresspolymlett.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-Hydroxyethyl)methacrylamide (HEMAA) Biocompatible Coatings on Medical Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biocompatibility is a critical attribute for medical devices intended for contact with the human body. An adverse reaction to an implanted or inserted device can lead to inflammation, thrombosis, and ultimately, device failure. Surface modification with biocompatible coatings is a widely adopted strategy to mitigate these foreign body responses. N-(2-Hydroxyethyl)methacrylamide (HEMAA) is a hydrophilic monomer that can be polymerized to form hydrogel coatings with excellent biocompatibility. These coatings resist protein adsorption and cell adhesion, thereby reducing the initial triggers of the foreign body response.[1] This document provides detailed application notes and experimental protocols for the synthesis of poly(HEMAA)-based coatings and their characterization, intended to guide researchers in developing and evaluating biocompatible coatings for medical devices.
Data Presentation
The following tables summarize quantitative data from various studies on the performance of HEMAA-based and other relevant hydrogel coatings.
Table 1: Water Contact Angle of Hydrogel-Coated Surfaces
| Coating Material | Substrate | Water Contact Angle (°) | Reference(s) |
| Uncoated Polyurethane (PU) | - | 78.28 | [1] |
| Poly(HEMAA) | Glass | ~55 | [2] |
| Poly(HEMAA) | Gold | 61 ± 5 | [2][3] |
| Poly(HEMAA)-Poly(aniline) | Silicone Catheter | 101 | [4] |
| Poly(HEMAA)-Poly(aniline)-Silver | Silicone Catheter | 73 | [4] |
| Poly(methyl methacrylate) (PMMA) | Silicon Wafer | 78.03 ± 0.7 | [5] |
| PMMA-co-Methacrylic Acid (5:5) | Silicon Wafer | 65.1 ± 0.5 | [5] |
Table 2: Protein Adsorption on Coated Surfaces
| Coating Material | Protein | Adsorbed Amount (ng/cm²) | Method | Reference(s) |
| Bare Substrate | Bovine Serum Albumin (BSA) | 213 ± 35 | Ellipsometry | [6] |
| 3 nm Poly(HEMA) | BSA | 52 ± 9 | Ellipsometry | [6] |
| >6 nm Poly(HEMA) | BSA | Not detectable | Ellipsometry | [6] |
| Oxygen Plasma-Treated PET | Albumin | ~194 (Δf Hz) | QCM-D | [7] |
| Untreated PET | Albumin | ~63 (Δf Hz) | QCM-D | [7] |
| Silica | Human Serum Albumin (HSA) | ~1.5 nm thickness | LSPR | [8] |
| Titania | Human Serum Albumin (HSA) | ~1.5 nm thickness | LSPR | [8] |
Table 3: Cell Viability on Hydrogel Coatings
| Coating Material | Cell Line | Viability (%) | Assay | Reference(s) |
| Poly(2-methoxyethyl acrylate) (PMEA) | Tumor Cells | Increased viability under serum-free conditions | Not specified | [9] |
| Unmodified Cellulose Nanocrystals (CNCs) | J774A.1, MFC-7 | No major changes | MTT, LDH | [10] |
| Surface-coated CNCs | J774A.1, MFC-7 | No major changes | MTT, LDH | [10] |
Table 4: Hemocompatibility of Hydrogel Coatings
| Hydrogel Type | Hemolysis (%) | Reference(s) |
| 0.5% HT Hydrogel | 0.14 ± 0.07 | [11] |
| 1% HT Hydrogel | 0.31 ± 0.20 | [11] |
| 1.5% HT Hydrogel | 0.41 ± 0.20 | [11] |
| PGA-Ly Hydrogel | < 5 | [12] |
| Chitosan-based Hydrogels | No significant hemolysis | [13] |
| Zwitterionic Hydrogel (PCB) | < 2 | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound (HEMAA) Monomer
This protocol describes the synthesis of HEMAA monomer from acrylic anhydride and monoethanolamine.[15]
Materials:
-
Monoethanolamine (0.75 mol)
-
Acetonitrile (100 mL)
-
Phenothiazine (0.3 g)
-
TEMPO (0.15 g)
-
Acrylic anhydride (0.75 mol)
Equipment:
-
Reaction flask with stirrer and cooling system
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
-
Vacuum distillation apparatus
Procedure:
-
In a reaction flask, combine monoethanolamine, acetonitrile, and polymerization inhibitors (phenothiazine and TEMPO).
-
While stirring and maintaining the temperature between 25-35°C with a cold water bath, slowly add acrylic anhydride dropwise to the mixture.
-
After the addition is complete, heat the mixture to 50°C and maintain for 2 hours to ensure the reaction goes to completion.
-
Remove the acetonitrile solvent by atmospheric distillation.
-
Purify the product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis of Poly(HEMAA-co-Acrylic Acid) Hydrogel via Free Radical Polymerization
This protocol details the synthesis of a pH-sensitive hydrogel through free radical polymerization.[15]
Materials:
-
Sodium hydroxide (0.2042 g)
-
Deionized water (1.5 mL)
-
Acrylic acid (AA) (0.8 mL)
-
This compound (HEMAA) (1.2 mL)
-
Ammonium persulfate (APS) (initiator)
-
N,N'-bis(acryloyl)cystamine (BAC) (crosslinker)
Equipment:
-
Ice bath
-
Beakers
-
Stir plate and stir bar
-
Molds for hydrogel casting
Procedure:
-
In an ice bath, dissolve sodium hydroxide in deionized water.
-
Gradually add acrylic acid to the sodium hydroxide solution, followed by this compound. The molar ratio of HEMAA to AA can be adjusted to modify hydrogel properties.
-
Add the radical initiator (ammonium persulfate) and crosslinker (N,N'-bis(acryloyl)cystamine) to the monomer solution.
-
Pour the solution into molds and allow the polymerization to proceed to form the crosslinked hydrogel network.
Protocol 3: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of HEMAA on a Titanium Surface
This protocol provides a general framework for grafting poly(HEMAA) brushes from a titanium surface. Specific concentrations and reaction times may need optimization.
Materials:
-
Titanium substrate
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
Triethylamine (TEA)
-
2-Bromoisobutyryl bromide (BIBB)
-
Dichloromethane (DCM), anhydrous
-
This compound (HEMAA)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Methanol/Water solvent mixture
-
Ethyl 2-bromo-2-methylpropionate (EBiB) (sacrificial initiator, optional)[16]
Equipment:
-
Schlenk line or glovebox
-
Reaction flasks
-
Syringes
-
Magnetic stir plate and stir bars
Procedure:
-
Substrate Cleaning and Silanization:
-
Thoroughly clean the titanium substrate (e.g., sonication in ethanol and water).
-
Treat the substrate with a solution of APTES in anhydrous toluene to introduce amine functional groups.
-
-
Initiator Immobilization:
-
React the amine-functionalized surface with 2-bromoisobutyryl bromide in the presence of triethylamine in anhydrous DCM to immobilize the ATRP initiator.[16]
-
-
Surface-Initiated ATRP:
-
In a Schlenk flask under an inert atmosphere, dissolve HEMAA, bpy, and optionally EBiB in a degassed methanol/water mixture.
-
Add CuBr to the solution to form the catalyst complex.
-
Immerse the initiator-functionalized titanium substrate in the polymerization solution.
-
Allow the polymerization to proceed for the desired time to grow the polymer brushes.
-
Remove the substrate and wash thoroughly to remove any non-grafted polymer.
-
Protocol 4: Spin Coating of Poly(HEMAA) Hydrogel onto a Polyurethane Substrate
This protocol outlines a general procedure for applying a poly(HEMAA) hydrogel coating using a spin coater.[17][18][19]
Materials:
-
Polyurethane (PU) substrate
-
Poly(HEMAA) precursor solution (containing monomer, crosslinker, and photoinitiator)
-
Adhesion promoter (e.g., silane coupling agent appropriate for PU)
Equipment:
-
Spin coater
-
UV curing lamp
Procedure:
-
Substrate Preparation: Clean the polyurethane substrate thoroughly. Apply an adhesion promoter if necessary to ensure good adhesion of the hydrogel coating.
-
Spin Coating:
-
Place the PU substrate on the spin coater chuck.
-
Dispense the poly(HEMAA) precursor solution onto the center of the substrate.
-
Spin the substrate at a defined speed and for a specific duration to create a uniform thin film. The thickness of the film can be controlled by adjusting the spin speed and solution viscosity.[17][20]
-
-
Curing:
-
Expose the coated substrate to UV light to initiate polymerization and crosslinking of the hydrogel precursor, forming a solid, yet hydrated, coating.
-
Protocol 5: Characterization of Biocompatible Coatings
This protocol describes the sessile drop method for determining the hydrophilicity of the coated surface.[21]
Procedure:
-
Place a small droplet of deionized water onto the coated surface.
-
Use a goniometer to measure the angle formed between the droplet and the surface.
-
A lower contact angle indicates a more hydrophilic surface.
This protocol provides a general method for quantifying protein adsorption.
Procedure:
-
Incubate the coated and uncoated control surfaces in a protein solution (e.g., bovine serum albumin, fibrinogen, or fetal bovine serum) for a specified time.
-
Rinse the surfaces thoroughly to remove non-adsorbed proteins.
-
Quantify the amount of adsorbed protein using a suitable technique such as Quartz Crystal Microbalance with Dissipation (QCM-D), ellipsometry, or X-ray Photoelectron Spectroscopy (XPS).[6][7][22]
This protocol assesses the cytotoxicity of the coating by measuring the metabolic activity of cells cultured on the material.
Procedure:
-
Seed a specific cell line (e.g., L929 fibroblasts) onto the coated and control surfaces in a culture plate.
-
Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the control.
This protocol determines the extent to which the coating causes red blood cell lysis.[11][12]
Procedure:
-
Incubate the coated and control materials with a diluted blood solution at 37°C for a specified time (e.g., 1 hour).
-
Centrifuge the samples to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at 545 nm to quantify the amount of hemoglobin released from lysed cells.
-
Calculate the hemolysis percentage relative to positive (e.g., distilled water) and negative (e.g., saline) controls.[12]
Signaling Pathways and Experimental Workflows
Foreign Body Response (FBR) Signaling Cascade
The foreign body response is a complex inflammatory reaction to implanted materials. It is initiated by protein adsorption, which then triggers macrophage activation and fibroblast recruitment, leading to fibrous capsule formation around the implant.
Caption: A simplified diagram of the foreign body response signaling cascade.
Integrin-Mediated Fibroblast Adhesion
Fibroblast adhesion to the extracellular matrix (ECM) proteins adsorbed on the biomaterial surface is a crucial step in the foreign body response. This process is primarily mediated by integrin receptors.
Caption: A simplified diagram of integrin-mediated fibroblast adhesion.
Experimental Workflow for Coating and Characterization
This workflow outlines the key steps in applying and evaluating a biocompatible coating on a medical device.
Caption: A general experimental workflow for developing and testing biocompatible coatings.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Adsorption of plasma proteins and fibronectin on poly(hydroxylethyl methacrylate) brushes of different thickness and their relationship with adhesion and migration of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Adsorption on Various Plasma-Treated Polyethylene Terephthalate Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Controlled PolyDMAEMA Functionalization of Titanium Surfaces via Graft-To and Graft-From Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spin-coating-assisted fabrication of ultrathin physical hydrogel films with high toughness and fast response - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Ultra-thin spin coated crosslinkable hydrogels for use in cell sheet recovery—synthesis, characterisation to application - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. Critical Surface Tension and Contact Angle with Water for Various Polymers [accudynetest.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(2-Hydroxyethyl)methacrylamide Copolymerization in Thermoresponsive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of thermoresponsive polymers based on N-(2-Hydroxyethyl)methacrylamide (HEMAm) and its common analog, 2-hydroxyethyl methacrylate (HEMA). The unique properties of these polymers, particularly their lower critical solution temperature (LCST), make them highly valuable for a range of biomedical applications, including controlled drug delivery.
Application Notes
Thermoresponsive polymers synthesized from HEMA or its derivatives exhibit a phase transition in aqueous solutions at a specific temperature, known as the lower critical solution temperature (LCST). Below the LCST, the polymer is soluble, but above this temperature, it undergoes a conformational change, becoming insoluble and aggregating. This behavior is driven by a shift in the balance of hydrophilic and hydrophobic interactions.[1][2] By copolymerizing HEMA with other monomers, the LCST can be precisely tuned to be near physiological temperatures, making these materials "smart" for biomedical applications.[1][3]
A key advantage of using monomers like HEMA is the presence of hydroxyl groups, which allow for further functionalization and conjugation of bioactive molecules.[4] Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are often employed to synthesize these copolymers. These methods provide excellent control over molecular weight, architecture, and polydispersity, which are crucial for reproducible performance in applications like drug delivery.[4]
In drug delivery, these thermoresponsive copolymers can be engineered to self-assemble into nanoparticles or micelles below the LCST, encapsulating therapeutic agents.[5][6] When the local temperature is increased above the LCST, for instance through localized hyperthermia at a tumor site, the polymer structure collapses, triggering the release of the encapsulated drug.[5][7] This on-demand drug release mechanism enhances therapeutic efficacy while minimizing systemic side effects.[5][7]
Key Applications:
-
Controlled Drug Delivery: Smart carriers for temperature-triggered release of anticancer drugs, anti-inflammatory agents, and other therapeutics.[5][7]
-
Tissue Engineering: Injectable hydrogels that can form a scaffold in situ at body temperature.[2]
-
Smart Surfaces: Coatings for cell culture that allow for temperature-controlled cell adhesion and detachment.[8]
Experimental Protocols
Protocol 1: Synthesis of HEMA-based Copolymers via RAFT Polymerization
This protocol describes a typical RAFT polymerization for synthesizing a diblock copolymer, which can be adapted for statistical copolymers.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), purified
-
Macro-chain transfer agent (macro-CTA) (e.g., poly(glycerol monomethacrylate) (PGMA)-CTA)[9]
-
Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid) (ACVA))[10]
-
Solvent (e.g., deionized water or a mixture of solvents like 1,4-dioxane)[10][11]
-
Nitrogen gas
-
Round-bottomed flask with a magnetic stirrer
-
Oil bath
Procedure:
-
To a 25 mL round-bottomed flask, add the macro-CTA (e.g., 0.220 g, 0.023 mmol of PGMA60-CTA).[10]
-
Add the HEMA monomer (e.g., 0.223 g, 1.7 mmol).[10]
-
Add the solvent to achieve the desired solids concentration (e.g., 4.00 g of water for a 10% w/w solution).[10]
-
Add the initiator, ACVA (e.g., 1.55 mg, 0.0056 mmol, for a CTA/ACVA molar ratio of 4.0).[10]
-
Seal the flask and sparge the solution with nitrogen for 30 minutes to remove oxygen.
-
Immerse the sealed flask in a pre-heated oil bath at the desired reaction temperature (e.g., 70 °C).[10]
-
Allow the polymerization to proceed for the desired time, with stirring.
-
To quench the reaction, cool the flask to room temperature and expose the contents to air.[11]
-
The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol) and dried in a vacuum oven.[11]
Protocol 2: Characterization of Copolymers
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Composition Analysis
NMR is used to confirm the copolymer structure and determine its composition.[12]
Procedure:
-
Dissolve a small amount of the purified polymer in a suitable deuterated solvent (e.g., D2O, methanol-d4).
-
Acquire 1H-NMR spectra.
-
The copolymer composition can be calculated by comparing the integration of characteristic proton signals from each monomer unit. For a HEMA-containing copolymer, the methylene protons adjacent to the hydroxyl group can be used.[13]
2.2. Gel Permeation Chromatography (GPC/SEC) for Molecular Weight and Polydispersity
GPC/SEC separates polymer chains based on their size in solution to determine molecular weight distribution.[14][15]
Procedure:
-
Prepare a dilute solution of the polymer in the mobile phase (e.g., THF, water with additives).
-
Ensure the system is calibrated with appropriate polymer standards (e.g., polystyrene, pullulan).[16][17]
-
Inject the sample into the GPC/SEC system.
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined from the resulting chromatogram.[18]
2.3. Determination of Lower Critical Solution Temperature (LCST) by UV-Vis Spectroscopy
The LCST is identified as the cloud point temperature (Tcp) where the polymer solution becomes turbid upon heating.[1]
Procedure:
-
Prepare a polymer solution in deionized water or buffer at a specific concentration (e.g., 1 wt%).[19]
-
Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the transmittance or absorbance at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1 °C/min).[20]
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[1]
2.4. Differential Scanning Calorimetry (DSC) for Thermal Transitions
DSC can be used to study the thermal transitions of the hydrogels, including the LCST.[21]
Procedure:
-
Accurately weigh a small amount of the hydrated hydrogel (5-10 mg) into a hermetic DSC pan and seal it.[22]
-
Place the sample pan and a reference pan in the DSC cell.
-
Equilibrate the sample at a starting temperature and then ramp the temperature at a controlled rate (e.g., 10 °C/min) across the expected transition range.[22]
-
The phase transition associated with the LCST will appear as an endothermic peak on the heating scan.
Protocol 3: Drug Loading and In Vitro Release from Thermoresponsive Micelles
This protocol outlines a general method for encapsulating a hydrophobic drug into polymeric micelles and studying its temperature-triggered release.
Materials:
-
Amphiphilic block copolymer
-
Hydrophobic drug (e.g., Doxorubicin)[23]
-
Organic solvent (e.g., DMSO, THF)
-
Dialysis membrane
-
Phosphate-buffered saline (PBS)
Drug Loading:
-
Dissolve the amphiphilic block copolymer and the hydrophobic drug in a common organic solvent.
-
Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., water or PBS). This will induce self-assembly of the copolymer into micelles with the drug encapsulated in the hydrophobic core.
-
Dialyze the resulting solution against a large volume of water or PBS for an extended period (e.g., 24-48 hours) with several changes of the dialysis medium to remove the organic solvent and any unloaded drug.
-
The drug-loaded micelle solution can be lyophilized for storage or used directly.
In Vitro Drug Release:
-
Place a known amount of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a known volume of pre-warmed PBS at two different temperatures: one below the LCST (e.g., 37°C) and one above the LCST (e.g., 40°C).[7]
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh pre-warmed PBS to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative drug release as a function of time for both temperatures to demonstrate thermoresponsive release.
Data Presentation
Table 1: Synthesis and Characterization of Thermoresponsive Copolymers
| Copolymer Composition (Molar Ratio) | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | LCST (°C) | Reference |
| P(HEMA-co-OEGMA) | ATRP | - | - | 21.5 - 66.5 | [3] |
| P(NIPAM-co-HEMA) 50/50 | ATRP | - | - | No transition | [8] |
| PGMA60–PHEMA75 | RAFT | - | - | - | [10] |
Note: This table is a template. Specific values should be populated from experimental data.
Table 2: Drug Loading and Release Characteristics
| Copolymer | Drug | Drug Loading Content (%) | Release at 37°C (below LCST) | Release at 40°C (above LCST) | Reference |
| F127-PLA | Doxorubicin | - | Low | Rapid | [7] |
| PIPAAm-PBMA | Adriamycin | - | "Off" state | "On" state | [5] |
Note: This table is a template. Specific values should be populated from experimental data.
Visualizations
References
- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Thermoresponsive P(HEMA-co-OEGMA) copolymers: synthesis, characteristics and solution behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermo-responsive drug delivery from polymeric micelles constructed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular design of biodegradable polymeric micelles for temperature-responsive drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermoresponsive Smart Copolymer Coatings Based on P(NIPAM- co-HEMA) and P(OEGMA- co-HEMA) Brushes for Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00203B [pubs.rsc.org]
- 11. Synthesis and Study of Thermoresponsive Amphiphilic Copolymers via RAFT Polymerization | MDPI [mdpi.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. aimplas.net [aimplas.net]
- 15. agilent.com [agilent.com]
- 16. Optimizing Molecular Weight Determination by SEC/GPC [knauer.net]
- 17. youtube.com [youtube.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. DSC and TMA Studies of Polysaccharide Physical Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and properties of a temperature-sensitive hydrogel based on physical crosslinking via stereocomplexation of PLLA-PDLA - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01790F [pubs.rsc.org]
- 23. Formulation conditions on the drug loading properties of polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-Hydroxyethyl)methacrylamide (HEMAA) in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxyethyl)methacrylamide (HEMAA), commonly known as HEMA, is a hydrophilic monomer that has been extensively investigated for biomedical applications since the 1960s. Its polymer, poly(2-hydroxyethyl methacrylate) (pHEMA), forms a hydrogel that exhibits excellent biocompatibility, a high water content, and tunable mechanical properties, making it a versatile material for creating scaffolds in tissue engineering. These scaffolds provide a three-dimensional environment that mimics the native extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation for the regeneration of various tissues, including bone, cartilage, and skin.
This document provides detailed application notes on the use of HEMAA-based scaffolds in tissue engineering and comprehensive protocols for their synthesis, characterization, and biological evaluation.
Applications in Tissue Engineering
HEMAA-based hydrogels are attractive for tissue engineering due to their tunable properties. By copolymerizing HEMAA with other monomers, incorporating crosslinkers, or creating composite materials, scaffolds with tailored mechanical strength, degradation rates, and bioactivity can be fabricated.
Bone Tissue Engineering
In bone regeneration, HEMAA-based scaffolds are often combined with osteoinductive materials like hydroxyapatite (HAp) or other polymers to enhance their mechanical properties and promote osteogenesis. These composite scaffolds provide a robust framework for bone marrow-derived mesenchymal stem cells (BMSCs) to differentiate into osteoblasts and form new bone tissue. The porous structure of these scaffolds is crucial for nutrient and oxygen transport, as well as for vascularization of the newly forming tissue. Studies have shown that incorporating materials like nano-hydroxyapatite or gelatin into a pHEMA matrix can significantly improve cell adhesion, metabolic activity, and osteogenic differentiation.[1]
Cartilage Tissue Engineering
For cartilage repair, the high water content and soft, tissue-like consistency of HEMAA hydrogels make them suitable for encapsulating chondrocytes or mesenchymal stem cells. The goal is to create a scaffold that can withstand the mechanical loads of joints while supporting the formation of new cartilage matrix. The mechanical properties, such as the compressive modulus, can be tuned to match those of native cartilage.[2][3] Research has demonstrated that HEMAA-based hydrogels can support the viability and proliferation of chondrocytes, leading to the deposition of a cartilaginous ECM.[4]
Quantitative Data Presentation
The following tables summarize key quantitative data from studies on HEMAA-based scaffolds for tissue engineering, providing a comparative overview of their physical and mechanical properties.
Table 1: Mechanical Properties of HEMAA-Based Scaffolds for Bone Tissue Engineering
| Scaffold Composition | Compressive Modulus (MPa) | Porosity (%) | Reference |
| pHEMA | 9.03 ± 0.36 | 85-95 | |
| pHEMA/Gelatin/GO (0.75% w/v) | 42.82 ± 1.63 | 85-95 | |
| pHEMA/PBAE/Gelatin (Porogenated) | 10.14 | ~75 | [1] |
| pHEMA/PBAE/Gelatin (Cryogel) | 5.87 | ~85 | [1] |
| pHEMA@γ-Fe2O3 | Increased up to 30% vs. pHEMA | 32 |
Table 2: Properties of HEMAA-Based Hydrogels for Cartilage Tissue Engineering
| Hydrogel Composition | Compressive Modulus (kPa) | Swelling Ratio (%) | Reference |
| pHEMA air | 62.2 ± 8.9 | 48.3 ± 3.2 | |
| pHEMA N2 | 93.2 ± 13.2 | - | |
| 10% MeSDCC | ~290 | - | [3] |
| 20% MeSDCC | 1070 ± 150 | - | [3] |
| pHEMA/Gelatin/Alginate/GO | 14.78 ± 0.61 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments involving HEMAA-based scaffolds.
Protocol 1: Synthesis of Porous pHEMA Hydrogel Scaffolds
This protocol describes the synthesis of porous pHEMA scaffolds using a porogen leaching method.
Materials:
-
2-hydroxyethyl methacrylate (HEMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Ammonium oxalate crystals (porogen)
-
1,4-dioxane (solvent)
-
Deionized water
Procedure:
-
Prepare the porogen: Fill a syringe with ammonium oxalate needle-like crystals.
-
Prepare the monomer solution: In a separate vial, dissolve HEMA monomer and EGDMA crosslinker in 1,4-dioxane.
-
Initiate polymerization: Add APS initiator and TEMED accelerator to the monomer solution and mix thoroughly.
-
Infiltrate the porogen: Inject the monomer solution into the syringe containing the ammonium oxalate crystals, ensuring complete infiltration.
-
Polymerize: Place the syringe in a water bath at 60°C for 16 hours to allow for polymerization.
-
Leach the porogen: After polymerization, extrude the solidified hydrogel from the syringe and immerse it in a large volume of deionized water. Change the water frequently over 2-3 days to completely leach out the ammonium oxalate porogen.
-
Lyophilize: Freeze the porous hydrogel and then lyophilize to obtain a dry, porous scaffold.
Protocol 2: In Vitro Cell Viability Assessment (MTT Assay)
This protocol outlines the steps for assessing the cytotoxicity of HEMAA-based scaffolds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HEMAA-based scaffold discs (sterilized)
-
Cell line (e.g., human bone marrow-derived mesenchymal stem cells - hBMSCs)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Scaffold preparation: Place sterile HEMAA-based scaffold discs into the wells of a 96-well plate.
-
Cell seeding: Seed cells onto the scaffolds at a density of 1 x 10^4 cells/well and incubate for 24 hours. Include a control group of cells seeded in wells without scaffolds.
-
Incubation: After the desired culture period (e.g., 1, 3, or 5 days), remove the culture medium from each well.
-
MTT addition: Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate cell viability as a percentage relative to the control group.
Protocol 3: In Vivo Implantation of Scaffolds in an Animal Model
This protocol provides a general guideline for the subcutaneous implantation of HEMAA-based scaffolds in a rodent model to evaluate biocompatibility and tissue integration. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Sterile HEMAA-based scaffolds
-
Rodent model (e.g., Sprague-Dawley rat)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, sutures)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics
Procedure:
-
Animal preparation: Anesthetize the animal and shave the dorsal area. Disinfect the surgical site with an antiseptic solution.
-
Incision: Make a small subcutaneous incision on the dorsum of the animal.
-
Pocket creation: Using blunt dissection, create a subcutaneous pocket large enough to accommodate the scaffold.
-
Scaffold implantation: Carefully insert the sterile HEMAA-based scaffold into the subcutaneous pocket.
-
Suturing: Close the incision with sutures.
-
Post-operative care: Administer analgesics as prescribed and monitor the animal for signs of infection or distress.
-
Histological analysis: At predetermined time points (e.g., 2, 4, 8 weeks), euthanize the animals and excise the scaffold along with the surrounding tissue. Process the samples for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to evaluate tissue infiltration, vascularization, and the inflammatory response.
Visualization of Pathways and Workflows
Signaling Pathways in Osteoblast Differentiation
The differentiation of mesenchymal stem cells into osteoblasts on a scaffold is regulated by a complex network of signaling pathways. The Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) pathways are critical in this process. The following diagram illustrates the simplified canonical BMP/Smad and Wnt/β-catenin signaling pathways leading to the expression of osteogenic markers.
Caption: Simplified BMP/Smad and Wnt/β-catenin signaling pathways in osteoblast differentiation.
Experimental Workflow for Scaffold Evaluation
The following diagram outlines a typical experimental workflow for the fabrication and evaluation of HEMAA-based tissue engineering scaffolds.
Caption: Experimental workflow for HEMAA-based scaffold fabrication and evaluation.
Logical Relationship of Scaffold Properties and Biological Response
The interplay between the physical and chemical properties of a HEMAA-based scaffold and the resulting biological response is crucial for successful tissue regeneration. This diagram illustrates these relationships.
Caption: Relationship between scaffold properties and biological responses in tissue engineering.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The influence of scaffold microstructure on chondrogenic differentiation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnetic Superporous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-(2-Hydroxyethyl)methacrylamide as a Functional Initiator in Enzymatic Ring-Opening Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-Hydroxyethyl)methacrylamide (HEMAA) is a highly effective functional initiator for the enzymatic ring-opening polymerization (eROP) of cyclic esters, such as ε-caprolactone (CL) and δ-valerolactone (VL).[1][2][3] This method employs lipases, most commonly Candida antarctica Lipase B (CALB), as a biocatalyst, offering a greener and more controlled route to synthesizing functional polyesters compared to traditional methods.[1][2] The resulting polymers feature a terminal methacrylamide group, available for post-polymerization modification, and a hydroxyl end-group, which allows for the synthesis of block copolymers.[1][2] A primary advantage of HEMAA over initiators like 2-hydroxyethyl methacrylate (HEMA) is its reduced susceptibility to transesterification and self-reaction during polymerization, which prevents undesirable branching and cross-linking, thus providing superior control over the final polymer architecture.[2][3][4] The polymers synthesized using this method have shown promise in biomedical applications, particularly in the formation of amphiphilic copolymers that self-assemble into nanoparticles with low cytotoxicity, making them excellent candidates for drug delivery systems.[1][2][3]
Key Features and Advantages
-
Functional Initiator : Introduces a reactive methacrylamide group at the polymer chain end, enabling subsequent functionalization.[1]
-
"Greener" Synthesis : Utilizes a biocatalyst (lipase) and can be conducted in renewable solvents like 2-methyl tetrahydrofuran (2-MeTHF), reducing dependence on fossil-based solvents.[1][2]
-
Controlled Polymerization : Allows for precise control over the molecular weight of the polymer by adjusting the monomer-to-initiator ratio.[1]
-
High End-Group Fidelity : The integrity of the hydroxyl end-group is maintained, facilitating chain extension to form block copolymers.[1][2]
-
Biomedical Potential : HEMAA-initiated polymers are well-suited for creating biocompatible nanoparticles for applications such as drug delivery.[1][2][3]
Data Presentation
Table 1: Representative Data for eROP of ε-Caprolactone using HEMAA Initiator
| Entry | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 25:1 | 60 | 24 | >95 | 2,800 | 1.25 |
| 2 | 50:1 | 60 | 24 | >95 | 5,600 | 1.30 |
| 3 | 100:1 | 60 | 48 | >90 | 10,500 | 1.40 |
Data is representative of typical values found in the literature for similar systems.
Table 2: Comparison of Initiators in eROP of Lactones
| Initiator | Transesterification/Self-Reaction | Control over Architecture | Reference(s) |
| HEMAA | Minimal | High | [2][3][4] |
| HEMA | Significant | Moderate to Low | [2][5][6][7] |
| HEA | Significant | Moderate to Low | [2][5][7] |
Experimental Protocols
Protocol 1: Enzymatic Ring-Opening Polymerization of ε-Caprolactone (CL) using HEMAA
Materials:
-
This compound (HEMAA)
-
ε-Caprolactone (CL)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Dichloromethane (DCM)
-
Cold Methanol
-
Argon or Nitrogen gas
-
Round-bottom flask with a stirrer bar
-
Septum and needles
-
Oil bath with temperature control
Procedure:
-
Drying: All glassware should be dried in an oven at 120 °C overnight and subsequently cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: In a dried round-bottom flask, dissolve HEMAA (1 equivalent) and ε-caprolactone (e.g., 25 equivalents for a target DP of 25) in anhydrous 2-MeTHF to achieve a monomer concentration of approximately 1 M.
-
Enzyme Addition: Add immobilized CALB (typically 10% w/w with respect to the monomer) to the reaction mixture.
-
Reaction: Seal the flask with a septum and place it in a pre-heated oil bath at 60 °C. Stir the reaction mixture for 24-48 hours under an inert atmosphere.
-
Termination and Purification:
-
After the reaction period, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM).
-
Filter the solution to remove the enzyme. The enzyme can be washed with DCM and dried for potential reuse.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise into cold methanol.
-
Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved.
-
Protocol 2: Characterization of HEMAA-initiated Poly(ε-caprolactone) (PCL-HEMAA)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the polymer and determine the number-average molecular weight (Mn).
-
Method: Dissolve a small sample of the dried polymer in deuterated chloroform (CDCl₃). Analyze using ¹H NMR. The molecular weight can be calculated by comparing the integration of the initiator's methacrylamide protons with the polymer backbone's methylene protons.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).
-
Method: Dissolve the polymer in a suitable solvent (e.g., THF or DCM) and analyze using a GPC system calibrated with polystyrene or PCL standards.
Visualizations
Caption: Experimental workflow for HEMAA-initiated eROP.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. Systematic comparison of HEA and HEMA as initiators in enzymatic ring-opening polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Surface-Initiated ATRP of N-(2-Hydroxyethyl)methacrylamide (PHEMAA)
Introduction
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust and versatile "grafting from" technique used to grow well-defined polymer brushes from various substrates.[1] This method allows for precise control over polymer chain length, density, and architecture, making it ideal for the fabrication of advanced functional materials.[2] Polymer brushes composed of N-(2-Hydroxyethyl)methacrylamide (HEMAA) are of particular interest in the biomedical and drug development fields. The resulting poly(this compound) (PHEMAA) coatings are highly hydrophilic and exhibit excellent antifouling properties, resisting the non-specific adsorption of proteins and adhesion of cells. This characteristic is critical for improving the biocompatibility and long-term stability of medical devices, biosensors, and drug delivery systems. This document provides a detailed protocol for the synthesis of PHEMAA brushes on silicon substrates using SI-ATRP.
Expected Results: Quantitative Data Summary
The following table summarizes typical quantitative data obtained for polymer brushes of monomers analogous to HEMAA, such as N-(2-hydroxyethyl)acrylamide (HEAA) and N-(2-hydroxypropyl)methacrylamide (HPMA), prepared by surface-initiated polymerization techniques. This data can be used as a benchmark for expected outcomes.
| Parameter | Polymer System | Value | Substrate | Characterization Method | Reference |
| Film Thickness | poly(HEAA) | ~10 - 40 nm | Gold | Surface Plasmon Resonance | [3] |
| Grafting Density (σ) | poly(HPMA) | 0.52 chains/nm² | Silicon | Ellipsometry & GPC | [4] |
| Distance Between Grafting Sites (D) | poly(HPMA) | 1.3 nm | Silicon | Calculated from σ | [4] |
| Molecular Weight (Mn) | poly(HPMA) | 10,100 - 48,500 g/mol | (Free polymer in solution) | Gel Permeation Chromatography (GPC) | [4] |
| Polydispersity Index (PDI) | poly(HPMA) | < 1.15 | (Free polymer in solution) | Gel Permeation Chromatography (GPC) |
Experimental Protocols
This section details the step-by-step methodology for preparing PHEMAA polymer brushes on a silicon substrate. The overall workflow is depicted below.
Materials and Reagents
-
Silicon wafers (or SiO₂-coated substrates)
-
This compound (HEMAA), inhibitor removed
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Copper(I) bromide (CuBr), 99.999%
-
Copper(II) bromide (CuBr₂), 99.999%
-
2,2'-Bipyridine (bpy) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Ethyl α-bromoisobutyrate (EBiB) (sacrificial initiator)
-
Toluene, anhydrous
-
Ethanol, absolute
-
Methanol, anhydrous
-
Deionized (DI) water
-
Nitrogen (N₂) gas, high purity
Protocol 1: Substrate Preparation and Cleaning
-
Cut silicon wafers into desired dimensions (e.g., 1x1 cm).
-
Place the wafers in a beaker and sonicate for 10 minutes each in toluene and then isopropanol (or ethanol) to remove organic contaminants.[5]
-
Rinse the wafers thoroughly with DI water and dry them under a stream of high-purity nitrogen.
-
Treat the cleaned wafers with a UV/Ozone cleaner for 30-35 minutes to remove any remaining organic residues and to generate a fresh, hydrophilic silicon oxide layer with surface hydroxyl (-OH) groups.[5]
Protocol 2: ATRP Initiator Immobilization
This two-step process covalently attaches the ATRP initiator to the silicon surface.
-
Silanization:
-
Place the clean, dry wafers and a small vial containing 0.1 mL of APTES inside a desiccator.[5]
-
Evacuate the desiccator using a high-vacuum pump for at least one hour.[5]
-
Maintain the vacuum for an additional two hours to allow for vapor-phase deposition of APTES onto the silicon surface, forming a self-assembled monolayer.[5]
-
After deposition, bake the wafers at 110°C for 30 minutes to cure the silane layer.
-
-
Bromination:
-
Prepare a solution of anhydrous toluene containing triethylamine (TEA) (e.g., 10 mM).
-
Immerse the amine-functionalized wafers in the TEA/toluene solution.
-
Add α-bromoisobutyryl bromide (BIBB) dropwise to the solution to a final concentration of ~10 mM. The TEA acts as a base to neutralize the HBr byproduct.
-
Allow the reaction to proceed for 12-18 hours at room temperature under a nitrogen atmosphere to form the amide bond, resulting in a surface functionalized with ATRP initiators.
-
After the reaction, thoroughly rinse the wafers with toluene, followed by ethanol, and dry under a stream of nitrogen. The initiator-functionalized wafers are now ready for polymerization.
-
Protocol 3: Surface-Initiated ATRP of HEMAA
-
Prepare the Polymerization Solution:
-
Note: This protocol is adapted from conditions used for HEMA and HEAA. Optimization may be required.
-
In a Schlenk flask, add the desired amount of this compound (HEMAA) monomer.
-
Add the solvent. A mixture of methanol and water (e.g., 1:1 v/v) is a suitable starting point. A typical monomer concentration is 1-2 M.
-
Add the sacrificial initiator, ethyl α-bromoisobutyrate (EBiB). The addition of a sacrificial initiator is recommended to achieve better control over the polymerization from the surface.[3] A molar ratio of [Monomer]:[EBiB] of 100:1 is a common starting point.
-
Add the ligand (e.g., bpy or PMDETA). The molar ratio of [EBiB]:[Ligand] is typically 1:2.
-
Place the initiator-functionalized silicon wafer(s) into the flask.
-
Seal the flask with a rubber septum, and deoxygenate the solution by bubbling with high-purity nitrogen for at least 30-45 minutes while cooling in an ice bath.
-
-
Initiate Polymerization:
-
In a separate, nitrogen-purged vial, weigh the CuBr (activator) and CuBr₂ (deactivator) catalysts. A typical molar ratio is [EBiB]:[CuBr]:[CuBr₂] = 1:0.9:0.1.
-
Under a positive flow of nitrogen, quickly add the catalyst mixture to the deoxygenated monomer solution in the Schlenk flask.
-
The solution may change color upon addition of the catalyst, indicating complex formation.
-
Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 25-50°C). Polymerization is typically carried out for a period ranging from 30 minutes to several hours, depending on the desired film thickness.
-
-
Terminate Polymerization and Clean-up:
-
To stop the polymerization, open the flask to air and dilute the reaction mixture with methanol.
-
Remove the wafers from the solution and immediately immerse them in a beaker of fresh methanol.
-
Sonicate the wafers in methanol and then in DI water to remove any physisorbed polymer and residual catalyst.
-
Dry the wafers under a stream of nitrogen. The substrates are now coated with a covalently attached PHEMAA polymer brush layer.
-
Characterization
The resulting PHEMAA brushes can be characterized by various surface analysis techniques:
-
Ellipsometry: To measure the dry thickness of the polymer brush layer.
-
Contact Angle Goniometry: To determine the surface wettability (a significant decrease in water contact angle is expected).
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface after each modification step.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and measure roughness. The thickness can also be determined by scratching the polymer layer and imaging the step height.
References
- 1. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of poly(N-(2-hydroxypropyl) methacrylamide) brushes by interface-mediated RAFT polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(2-Hydroxyethyl)methacrylamide in the Formulation of Antifouling Surfaces
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-(2-Hydroxyethyl)methacrylamide (HEMAA) in creating antifouling surfaces. These surfaces are critical in biomedical devices, drug delivery systems, and marine applications to prevent the non-specific adsorption of proteins, cells, and microorganisms.
Introduction
Biofouling, the undesirable accumulation of biological material on surfaces, poses a significant challenge in various scientific and industrial fields. In the biomedical realm, it can lead to device failure, immune responses, and infections. This compound is a hydrophilic monomer that, when polymerized, forms a highly effective antifouling coating. Poly(HEMAA) brushes create a dense, hydrophilic layer that resists the adhesion of proteins and microorganisms, demonstrating long-term stability and biocompatibility.
Data Presentation: Antifouling Performance
The antifouling efficacy of HEMAA-based surfaces is typically quantified by measuring the reduction in protein adsorption and microbial adhesion compared to uncoated or control surfaces.
Table 1: Protein Adsorption on Poly(HEMAA) Coated Surfaces
| Surface Type | Protein Solution | Adsorption Amount (ng/cm²) | Measurement Technique | Reference |
| Poly(HEMAA) Brush on Gold | Undiluted Blood Plasma | < 0.3 | Surface Plasmon Resonance (SPR) | [1] |
| Poly(HEMAA) Brush on Gold | Fetal Bovine Serum (10%) | Not detectable | Ellipsometry | [2] |
| Poly(HEMAA) Brush on Gold | Bovine Serum Albumin (BSA) | Not detectable (for thickness > 6 nm) | Ellipsometry | [2] |
| Poly(HEMAA) Brush on Gold | Fibronectin (Fn) | Decreased with increasing polymer thickness | Ellipsometry | [2] |
| Poly(HEMAA-co-CBMAA) Hydrogel | Undiluted Human Blood Plasma | Fully resistant | Not specified | [3] |
Note: Data for the closely related N-(2-hydroxypropyl)methacrylamide (HPMA) also shows extremely low fouling levels, often below the detection limit of modern analytical techniques.[4]
Table 2: Bacterial Adhesion on HEMAA-based Surfaces
| Surface Type | Bacterial Strain | Adhesion Reduction vs. Control | Assay Method | Reference |
| Poly(HEMAA) Brush | Escherichia coli | Significantly deterred initial attachment | Single-Cell Force Spectroscopy | [5] |
| Poly(HEMAA) Brush | Staphylococcus aureus | Significant reduction in viable bacteria | Viable cell counting | [6] |
| Poly(HEMAA)/Alginate Hydrogel | Not specified | Good antifouling properties | Cell adhesion experiments | [7] |
Experimental Protocols
Protocol 1: Synthesis of Poly(HEMAA) Brushes via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol describes the "grafting-from" approach to create dense polymer brushes on a substrate, such as gold or silicon oxide.
Materials:
-
Substrate (e.g., gold-coated silicon wafer)
-
Initiator-terminated self-assembled monolayer (SAM) precursor (e.g., 11-(2-bromo-2-methyl)propionyloxy)undecyl-1-trichlorosilane for silicon oxide, or an equivalent thiol for gold)
-
This compound (HEMAA) monomer
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., 1,1,4,7,10,10-hexamethyltriethylenetetramine, HMTETA)
-
Anhydrous solvent (e.g., methanol/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate. For silicon wafers, this typically involves sonication in solvents followed by oxygen plasma or piranha solution treatment to create a uniform oxide layer.
-
Initiator Immobilization: Immerse the cleaned substrate in a solution of the initiator-terminated SAM precursor to form a monolayer. For silanes on silicon oxide, this is often done from a toluene solution. For thiols on gold, an ethanol solution is common. Allow the reaction to proceed for several hours to overnight.
-
Rinsing: After SAM formation, rinse the substrate thoroughly with the appropriate solvent (e.g., toluene, then ethanol) and dry under a stream of inert gas.
-
Polymerization Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve the HEMAA monomer in the chosen solvent system. Add the CuBr and HMTETA ligand. The solution should turn colored, indicating the formation of the catalyst complex. Degas the solution with several freeze-pump-thaw cycles.
-
Grafting Polymerization: Place the initiator-coated substrate into the reaction flask containing the polymerization solution.
-
Reaction Quenching: After the desired polymerization time (which controls the polymer brush thickness), remove the substrate from the solution and expose it to air to quench the reaction.
-
Final Rinsing and Drying: Thoroughly rinse the substrate with the solvent to remove any non-grafted polymer and residual catalyst. Dry the surface under a stream of inert gas.
Protocol 2: Protein Adsorption Assay using Surface Plasmon Resonance (SPR)
This protocol quantifies the amount of protein that adsorbs onto the functionalized surface in real-time.
Materials:
-
Poly(HEMAA)-coated SPR sensor chip
-
Uncoated or control SPR sensor chip
-
SPR instrument
-
Running buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Protein solution (e.g., undiluted human blood plasma, fetal bovine serum, or a single protein solution like BSA)
-
Regeneration solution (if applicable, e.g., dilute SDS solution)
Procedure:
-
Instrument Setup: Equilibrate the SPR instrument with the running buffer until a stable baseline is achieved.
-
Surface Equilibration: Flow the running buffer over the functionalized and control sensor surfaces to establish a baseline signal for each.
-
Protein Injection: Inject the protein solution over the sensor surfaces for a defined association time (e.g., 10-30 minutes). Monitor the change in the SPR signal (response units, RU), which is proportional to the mass of adsorbed protein.
-
Dissociation/Rinsing: Switch back to flowing the running buffer to measure the dissociation of loosely bound proteins.
-
Data Analysis: The change in the SPR signal from the baseline to the end of the protein injection phase corresponds to the amount of adsorbed protein. Compare the signal from the poly(HEMAA) surface to the control surface to determine the antifouling efficiency.
-
Regeneration (Optional): If the sensor chip is to be reused, inject a regeneration solution to remove the adsorbed protein layer and then re-equilibrate with the running buffer.
Protocol 3: Bacterial Adhesion Assay
This protocol assesses the ability of the surface to prevent the attachment of bacteria.
Materials:
-
Sterile poly(HEMAA)-coated and control substrates
-
Bacterial culture (e.g., E. coli or S. aureus) grown to mid-log phase
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
Phosphate-Buffered Saline (PBS) for washing
-
Staining agent (e.g., SYTO 13 for fluorescence microscopy) or agar plates for viable cell counting.[8]
Procedure:
-
Bacterial Suspension Preparation: Centrifuge the bacterial culture, remove the supernatant, and resuspend the pellet in PBS to a specific optical density (e.g., OD600 of 0.1).
-
Incubation: Place the sterile test and control substrates in a petri dish or multi-well plate. Cover the surfaces with the bacterial suspension and incubate for a set period (e.g., 2-24 hours) under appropriate conditions (e.g., 37°C).
-
Washing: Gently wash the substrates with PBS three times to remove non-adherent, planktonic bacteria.
-
Quantification:
-
Fluorescence Microscopy: Stain the remaining adherent bacteria with a fluorescent dye. Capture images using a fluorescence microscope and quantify the number of attached bacteria per unit area using image analysis software.
-
Viable Cell Counting: Place the washed substrates in a tube with PBS and sonicate or vortex vigorously to detach the adherent bacteria. Serially dilute the resulting suspension and plate on agar plates. Incubate overnight and count the resulting colony-forming units (CFUs).
-
Visualizations
Caption: Workflow for creating poly(HEMAA) antifouling surfaces.
Caption: General workflow for testing antifouling performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adsorption of plasma proteins and fibronectin on poly(hydroxylethyl methacrylate) brushes of different thickness and their relationship with adhesion and migration of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Factors influencing initial bacterial adhesion to antifouling surfaces studied by single-cell force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(2-Hydroxyethyl)methacrylamide (HEMAA) as a Reactive Diluent for UV Curable Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-Hydroxyethyl)methacrylamide (HEMAA) is a functional monomer increasingly utilized as a reactive diluent in UV curable resin formulations. Its unique chemical structure, featuring both a polymerizable methacrylamide group and a reactive primary hydroxyl group, imparts a desirable balance of properties to the cured material. These application notes provide a comprehensive overview of the use of HEMAA as a reactive diluent, including its effects on resin properties, experimental protocols for its application, and a summary of available comparative data.
HEMAA offers several advantages over traditional reactive diluents, including low skin irritation potential, excellent hydrolytic stability due to its amide functionality, and high reactivity in photopolymerization processes.[1] These characteristics make it a compelling candidate for applications in coatings, adhesives, and biomedical materials where biocompatibility and durability are critical.
This document will guide researchers in the effective use of HEMAA, enabling the formulation of advanced UV curable materials with tailored properties.
Key Properties and Advantages of HEMAA as a Reactive Diluent
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High Reactivity: The methacrylamide group of HEMAA exhibits high reactivity in free-radical polymerization upon exposure to UV radiation in the presence of a suitable photoinitiator.[1] This can lead to rapid curing and high conversion rates.
-
Enhanced Hydrolytic Stability: The amide bond in HEMAA is inherently more resistant to hydrolysis than the ester bond found in common acrylate or methacrylate diluents.[1] This property is particularly beneficial for applications requiring long-term performance in humid environments or in contact with aqueous solutions.
-
Improved Adhesion: The hydroxyl group in the HEMAA molecule can promote adhesion to various substrates through hydrogen bonding and potential covalent interactions.
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Low Skin Irritation: HEMAA has been reported to have a low skin irritation potential, which is a significant advantage in terms of handling safety compared to some other reactive monomers.[1]
Comparative Performance Data
While extensive comparative studies are limited, a study on dental resin cements provides a direct comparison between formulations containing HEMAA and the more common 2-hydroxyethyl methacrylate (HEMA). The base resin in these formulations was bisphenol A-glycidyl dimethacrylate (BisGMA) at 70% by weight, with the reactive diluent (HEMA or HEMAA) comprising the remaining 30%.
Table 1: Comparison of Resin Cements with HEMAA and HEMA as Reactive Diluents
| Property | Formulation with HEMA | Formulation with HEMAA | Key Observations |
| Degree of Conversion (Light-cured) | No significant difference | No significant difference | Both diluents performed similarly in light-cured systems. |
| Degree of Conversion (Dual-cured) | Higher | Lower | HEMAA showed lower conversion in the chemically cured component of the dual-cure system. |
| Rate of Polymerization (Dual-cured) | Higher | Lower | The polymerization rate was slower for the HEMAA-containing dual-cured cement. |
| Immediate Ultimate Tensile Strength | Higher | Lower | The initial strength of the HEMAA formulation was lower. |
| Ultimate Tensile Strength (after 6 months) | No significant difference | Increased significantly | The strength of the HEMAA formulation improved over time, indicating greater hydrolytic stability. |
| Softening in Ethanol | Higher | Lower | The HEMAA-containing cement showed greater resistance to solvent-induced softening. |
| Color Stability (Dual-cured) | More stable | Higher color change | The dual-cured formulation with HEMAA exhibited greater color change over time. |
Data extracted from a study on experimental dental resin cements.
Experimental Protocols
The following protocols provide a general framework for the use of HEMAA as a reactive diluent in UV curable resin formulations. Researchers should optimize the specific parameters based on their particular oligomer, photoinitiator, and desired final properties.
Materials and Equipment
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Oligomer/Resin: Urethane acrylate, epoxy acrylate, polyester acrylate, etc.
-
Reactive Diluent: this compound (HEMAA)
-
Photoinitiator: Appropriate for the UV source (e.g., Irgacure 1173, TPO)
-
UV Curing System: Mercury lamp or LED with appropriate wavelength and intensity
-
Mixing Equipment: Magnetic stirrer, overhead stirrer, or planetary mixer
-
Viscometer: To measure the viscosity of the formulation
-
FTIR Spectrometer with ATR: To monitor cure conversion
-
Mechanical Testing Equipment: Universal testing machine for tensile or flexural tests
-
Differential Scanning Calorimeter (DSC): To determine the glass transition temperature (Tg)
Protocol 1: Formulation and Viscosity Measurement
This protocol describes the preparation of a UV curable formulation and the evaluation of the effect of HEMAA on its viscosity.
-
Preparation: In a light-protected container, weigh the desired amount of oligomer.
-
Addition of HEMAA: While stirring, slowly add the desired weight percentage of HEMAA to the oligomer. Common concentrations for reactive diluents range from 10% to 50% by weight.
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Homogenization: Continue stirring until a homogeneous mixture is obtained. Gentle heating may be applied to reduce the viscosity of highly viscous oligomers, but care should be taken to avoid premature polymerization.
-
Photoinitiator Addition: Add the appropriate amount of photoinitiator (typically 1-5% by weight) and stir until completely dissolved.
-
Viscosity Measurement: Allow the formulation to equilibrate to a constant temperature (e.g., 25 °C) and measure the viscosity using a viscometer. It is recommended to test a range of HEMAA concentrations to determine the desired viscosity profile.
Protocol 2: UV Curing and Cure Monitoring
This protocol outlines the procedure for UV curing the formulated resin and monitoring the degree of conversion.
-
Sample Preparation: Apply a thin film of the formulated resin onto a substrate (e.g., glass slide, metal panel) using a film applicator or spin coater to ensure a uniform thickness.
-
UV Curing: Expose the sample to a UV source with a known intensity and wavelength. The exposure time will depend on the reactivity of the formulation and the intensity of the UV source.
-
Cure Monitoring by FTIR-ATR: The degree of conversion can be monitored by tracking the disappearance of the methacrylate C=C peak (around 1635 cm⁻¹) in the FTIR spectrum.
-
Record an FTIR spectrum of the uncured liquid resin.
-
Cure the sample for a specific time interval.
-
Record another FTIR spectrum of the cured sample.
-
The degree of conversion can be calculated using the following formula, often referencing a stable internal standard peak (e.g., C=O peak): Conversion (%) = [1 - (Peak Area of C=C after cure / Peak Area of C=C before cure)] x 100
-
Protocol 3: Mechanical Property Testing
This protocol describes the preparation of samples for and the subsequent evaluation of mechanical properties.
-
Sample Casting: Cast the liquid resin into a mold of the desired geometry for the specific mechanical test (e.g., dog-bone shape for tensile testing, rectangular for flexural testing).
-
Curing: Cure the sample in the mold using the optimized UV curing conditions determined in Protocol 2. Ensure complete curing throughout the sample thickness. Post-curing (thermal or UV) may be necessary for some systems to achieve optimal properties.
-
Mechanical Testing: Perform the desired mechanical tests (e.g., tensile strength, flexural modulus, hardness) according to ASTM or ISO standards.
-
Data Analysis: Analyze the stress-strain curves to determine key mechanical properties. Compare the results of formulations with and without HEMAA, or with other reactive diluents, to evaluate its impact.
Visualizations
Experimental Workflow for Evaluating HEMAA as a Reactive Diluent
Caption: Workflow for formulating and characterizing UV curable resins with HEMAA.
Signaling Pathway of Free Radical Photopolymerization
Caption: Generalized pathway for UV-initiated free radical polymerization.
Safety and Handling
HEMAA is reported to have low skin irritation potential.[1] However, as with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area to avoid inhalation of any vapors. For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a promising reactive diluent for UV curable resins, offering a unique combination of properties including high reactivity, excellent hydrolytic stability, and low irritation potential. The available data, although limited, suggests that HEMAA can be a viable alternative to more traditional methacrylate-based diluents, particularly in applications where long-term stability and biocompatibility are desired. The provided protocols offer a starting point for researchers to explore the use of HEMAA in their specific formulations. Further research is warranted to generate a more comprehensive dataset comparing the performance of HEMAA with a wider range of commercially available reactive diluents across various applications.
References
Troubleshooting & Optimization
Preventing self-polymerization of N-(2-Hydroxyethyl)methacrylamide during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-(2-Hydroxyethyl)methacrylamide (HEMA-OH) to prevent unintended self-polymerization.
Frequently Asked Questions (FAQs)
Q1: What causes this compound (HEMA-OH) to self-polymerize?
A1: HEMA-OH is an activated vinyl monomer that can undergo spontaneous, uncontrolled free-radical polymerization. This process is primarily initiated by the presence of free radicals, which can form spontaneously. The polymerization is an exothermic chain reaction that can be accelerated by several factors, including heat, light (especially UV radiation), and the presence of contaminants that may act as initiators.[1][2]
Q2: How is HEMA-OH stabilized to prevent premature polymerization during storage?
A2: To ensure stability during transport and storage, HEMA-OH is typically supplied with a polymerization inhibitor.[2] The most common inhibitor used is the Monomethyl Ether of Hydroquinone (MEHQ), also known as p-methoxyphenol, often at a concentration of around 1000 ppm.[1][2] MEHQ functions as a radical scavenger, interrupting the polymerization chain reaction before it can propagate.[1][3]
Q3: What are the optimal storage conditions for neat HEMA-OH monomer?
A3: To minimize the risk of self-polymerization, neat HEMA-OH should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is between 2-8°C.[1][4] It is critical to store the monomer in a container with an air headspace, as oxygen is required for the MEHQ inhibitor to function effectively.[1] Storing under a completely inert atmosphere (like nitrogen or argon) will render the MEHQ inhibitor ineffective and can lead to polymerization.[1]
Q4: I need to store HEMA-OH in a solution. What are the recommended conditions?
A4: For solutions of HEMA-OH, storage at low temperatures is crucial for stability. For short-term storage (up to one month), a temperature of -20°C is recommended.[1][5] For longer-term storage (up to six months), -80°C is advisable.[1][5] Unlike the neat monomer, solutions are often best stored under an inert atmosphere, such as nitrogen, to prevent oxidation of the solvent or other components.[2][5]
Q5: How can I tell if my HEMA-OH has started to polymerize?
A5: The most common signs of polymerization are a noticeable increase in viscosity, the monomer appearing cloudy, or the presence of solid particles or precipitates in the liquid.[1] If you observe any of these changes, the product has likely begun to polymerize and may not be suitable for use.
Q6: Do I need to remove the inhibitor before starting my polymerization experiment?
A6: Yes, in almost all cases, the inhibitor must be removed immediately before use.[1] The inhibitor's function is to prevent polymerization, so its presence will interfere with your intended reaction by scavenging the free radicals generated by your initiator.[3] This can lead to long induction periods, slow reaction rates, or complete failure of the polymerization.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Monomer appears viscous, cloudy, or contains solids upon receipt or after storage. | Spontaneous polymerization has occurred due to improper storage (e.g., high temperature, light exposure) or inhibitor depletion. | Do not use the monomer. Contact the supplier for a replacement. Review your storage procedures to ensure they align with the recommended guidelines (2-8°C, air headspace, protection from light).[1] |
| Monomer polymerized in the refrigerator. | The container was sealed under an inert atmosphere (e.g., nitrogen), preventing the oxygen-dependent MEHQ inhibitor from functioning. | Ensure the storage container has a sufficient air headspace. If you have been storing it under an inert gas, switch to storage with an air headspace. Unfortunately, if polymerization has already occurred, the product is unusable.[1] |
| My polymerization reaction is sluggish or fails to initiate. | The inhibitor (MEHQ) was not completely removed before starting the reaction. | Ensure your inhibitor removal procedure is effective. You can test for the presence of MEHQ using techniques like HPLC.[1] Consider repeating the inhibitor removal step or using a fresh batch of purified monomer. Also, ensure your reaction mixture is properly degassed (if required by your specific polymerization technique) to remove dissolved oxygen, which can also inhibit some polymerization processes.[1] |
| I am having trouble removing the MEHQ inhibitor using a basic alumina column. | The alumina may be inactive, or the column may be overloaded. The flow rate may be too high. | Use fresh, activated basic alumina for your column. Ensure you are using a sufficient amount of alumina for the quantity of HEMA-OH you are purifying. The flow rate through the column should be slow enough to allow for efficient adsorption of the inhibitor.[1] |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Expected Shelf Life |
| Neat Monomer | 2°C to 8°C[1][2] | Air Headspace (Oxygen is required)[1] | Varies by supplier; check Certificate of Analysis. |
| In Solution | -20°C[1][2][5] | Nitrogen[2][5] | Up to 1 month[1][2][5] |
| In Solution | -80°C[1][2][5] | Nitrogen[2][5] | Up to 6 months[1][2][5] |
Experimental Protocols
Protocol 1: Visual and Qualitative Assessment for Polymerization
Objective: To quickly assess if HEMA-OH has undergone significant polymerization during storage.
Materials:
-
Stored HEMA-OH sample
-
Fresh, unpolymerized HEMA-OH sample (for comparison, if available)
-
Clean glass vials
Procedure:
-
Visual Inspection: Carefully observe the stored HEMA-OH in its original container. Look for any cloudiness, turbidity, or the presence of solid white particles or precipitates.
-
Clarity Check: Dispense a small amount of the monomer into a clean, clear glass vial. Hold it against a light source and a dark background to get a better view. The liquid should be clear and free of any visible solids.
-
Viscosity Check (Flow Test): Gently tilt the vial and observe how the liquid flows. Compare its flow characteristics to a fresh sample, if possible. A significant increase in viscosity (i.e., it flows much slower, like syrup) is a strong indicator of polymer formation.[1]
-
Interpretation: If the monomer is cloudy, contains solids, or is noticeably more viscous than expected, it should be considered polymerized and unsuitable for most applications.
Protocol 2: Inhibitor Removal using a Basic Alumina Column
Objective: To remove the MEHQ inhibitor from HEMA-OH monomer prior to polymerization.
Materials:
-
HEMA-OH containing MEHQ inhibitor
-
Activated basic alumina
-
Chromatography column with a stopcock
-
Cotton or glass wool
-
Clean, dry collection flask (preferably amber glass to protect from light)
Procedure:
-
Column Preparation: Place a small plug of cotton or glass wool at the bottom of the chromatography column to retain the alumina.
-
Fill the column approximately three-quarters full with activated basic alumina. Gently tap the side of the column to ensure the alumina is packed evenly without air gaps.
-
Loading the Monomer: Carefully add the HEMA-OH monomer to the top of the alumina bed.
-
Elution: Allow the monomer to pass through the alumina bed under gravity. Do not apply pressure, as this can cause channeling and lead to inefficient inhibitor removal.[1]
-
Collection: Collect the purified, inhibitor-free monomer in the clean, dry collection flask.
-
Immediate Use: The purified monomer is now highly susceptible to polymerization and should be used immediately.[1] Do not store inhibitor-free monomer.
Visualizations
Caption: Mechanism of HEMA-OH self-polymerization and MEHQ inhibition.
Caption: Troubleshooting workflow for HEMA-OH polymerization issues.
Caption: Experimental workflow for inhibitor removal via alumina column.
References
How to remove MEHQ inhibitor from N-(2-Hydroxyethyl)methacrylamide before polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of the monomethyl ether hydroquinone (MEHQ) inhibitor from N-(2-Hydroxyethyl)methacrylamide (HEMA) prior to polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the MEHQ inhibitor from HEMA before polymerization?
A1: Commercial HEMA is stabilized with inhibitors like MEHQ to prevent spontaneous polymerization during storage and transport. These inhibitors work by scavenging free radicals, which are essential for initiating polymerization. If the inhibitor is not removed, it can interfere with the polymerization process, leading to induction periods, slower reaction rates, and potentially incomplete polymerization. For controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), the presence of inhibitors can be particularly detrimental.[1]
Q2: What are the most common methods for removing MEHQ from HEMA?
A2: The three primary methods for removing MEHQ from HEMA are:
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Basic Alumina Column Chromatography: This method involves passing the monomer through a column packed with activated basic alumina, which adsorbs the phenolic inhibitor.[1][2]
-
Sodium Hydroxide (NaOH) Wash: This technique utilizes an acid-base extraction where a basic aqueous solution is used to convert the weakly acidic MEHQ into its water-soluble phenolate salt, which is then separated from the monomer.[1][3]
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on their different boiling points. It is effective for achieving high purity but requires careful temperature control to prevent thermal polymerization.[1][2]
Q3: How can I confirm that the MEHQ inhibitor has been successfully removed?
A3: The concentration of MEHQ can be determined using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1] MEHQ has a distinct UV absorbance that allows for its quantification.[1]
Q4: How should I store HEMA after removing the inhibitor?
A4: Inhibitor-free HEMA is highly susceptible to spontaneous polymerization and should be used immediately after purification.[2][4] If short-term storage is unavoidable, it should be kept in a cold, dark place, preferably refrigerated, and used within 24 hours.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Polymerization reaction is sluggish or fails to initiate. | Incomplete removal of the MEHQ inhibitor. | - Ensure the inhibitor removal procedure is performed thoroughly. - For column chromatography, use fresh, activated basic alumina and ensure a sufficient amount is used.[1] - For NaOH wash, perform multiple extractions until the aqueous layer is colorless.[1] - Verify inhibitor removal using HPLC or UV-Vis spectroscopy if the problem persists.[1] |
| Purified HEMA appears cloudy after NaOH wash. | Residual water in the monomer. | - Dry the monomer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for 15-30 minutes, followed by filtration.[1] |
| Monomer polymerizes in the chromatography column. | - The alumina is not sufficiently activated or is acidic. - The flow rate is too slow, leading to prolonged contact time. - Overheating of the column, especially if the monomer is diluted in a solvent that is later removed.[5] | - Use freshly activated, basic alumina. - Do not apply excessive pressure to the column; allow the monomer to pass under gravity. - If diluting the monomer, use a minimal amount of a dry, inert solvent and remove it at a low temperature under reduced pressure.[1] |
| Low yield of purified monomer. | - Inefficient separation of layers during NaOH wash. - Adsorption of the monomer onto the activated carbon if this method is used. | - Allow for complete phase separation during the NaOH wash and carefully separate the layers.[1] - When using activated carbon, be aware that some monomer loss due to adsorption can occur.[6] |
Data Presentation
The following table summarizes the typical efficiency of different MEHQ removal methods from methacrylate monomers.
| Method | Adsorbent/Reagent | Reported Removal Efficiency | Key Advantages | Potential Drawbacks |
| Column Chromatography | Basic Activated Alumina | >99%[2] | Simple, effective for lab-scale purification. | Alumina must be active; potential for clogging.[2][6] |
| Caustic (NaOH) Wash | 5% Aqueous NaOH | 95-99%[2] | Fast and inexpensive. | Requires multiple extractions and thorough drying of the monomer; generates aqueous waste.[2][6] |
| Vacuum Distillation | N/A | >99%[2] | Can provide very high purity. | High risk of thermal polymerization during heating.[2][6] |
| Activated Carbon | Granular Activated Carbon | Highly effective for MEHQ.[6] | Simple procedure. | Requires filtration to remove carbon particles; may adsorb some of the monomer.[6] |
Experimental Protocols
Method 1: Basic Alumina Column Chromatography
This is the most common and convenient method for lab-scale purification of HEMA.
Materials:
-
This compound (HEMA) containing MEHQ inhibitor
-
Activated basic alumina (Brockmann I, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Collection flask (e.g., round-bottom flask)
-
Anhydrous solvent (e.g., dichloromethane or THF), optional
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.[2]
-
Dry-pack the column with activated basic alumina. A general guideline is to use 10-20g of alumina per 100 mL of monomer.[1]
-
Gently tap the column to ensure the alumina is well-packed.[2]
-
-
Purification:
-
Carefully add the HEMA monomer to the top of the alumina bed. If the monomer is too viscous, it can be diluted with a minimal amount of a dry, inert solvent.[1]
-
Open the stopcock and allow the monomer to pass through the column under gravity. Do not apply pressure.[1]
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.[1]
-
-
Post-Purification:
Method 2: Sodium Hydroxide (NaOH) Wash
This method utilizes an acid-base extraction to remove the weakly acidic MEHQ inhibitor.
Materials:
-
This compound (HEMA) containing MEHQ inhibitor
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Extraction:
-
Place the HEMA monomer in a separatory funnel.
-
Add an equal volume of 0.1 M NaOH solution.[1]
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[1]
-
Allow the layers to separate. The aqueous layer containing the sodium salt of MEHQ will be at the bottom.[1]
-
Drain and discard the lower aqueous layer.[1]
-
Repeat the wash with 0.1 M NaOH two more times, or until the aqueous layer is colorless.[1]
-
-
Neutralization and Washing:
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.
-
Wash the monomer with an equal volume of saturated brine solution to help remove dissolved water.[1]
-
-
Drying and Filtration:
-
Post-Purification:
-
The purified HEMA should be used immediately.
-
Visualizations
Caption: Decision workflow for selecting an appropriate MEHQ inhibitor removal method.
Caption: Experimental workflow for MEHQ removal using basic alumina column chromatography.
References
Troubleshooting sluggish or failed N-(2-Hydroxyethyl)methacrylamide polymerization reactions
Welcome to the technical support center for N-(2-Hydroxyethyl)methacrylamide (HEMAA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting sluggish or failed polymerization reactions and to offer answers to frequently asked questions.
Troubleshooting Guide: Sluggish or Failed HEMAA Polymerization
This guide addresses specific issues you might encounter during HEMAA polymerization in a question-and-answer format.
Question 1: My HEMAA polymerization is extremely slow or fails to initiate. What are the common causes and how can I fix this?
Answer:
Slow or failed polymerization is a frequent issue with several potential root causes. The most common culprits are inhibitors, oxygen, or issues with the initiation system.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Residual Inhibitor | Commercial HEMAA is stabilized with inhibitors like monomethyl ether of hydroquinone (MEHQ) to prevent self-polymerization during storage.[1][2] If not removed, MEHQ will scavenge the free radicals generated by your initiator, effectively stopping the polymerization.[1][2] | Thoroughly remove the inhibitor before polymerization. This can be done by passing the monomer through a column of activated basic alumina.[2] You can also perform a basic wash with NaOH solution to extract the phenolic inhibitor.[2] Always use freshly purified monomer for best results. |
| Presence of Oxygen | Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.[3][4] It reacts with the initiating radicals to form stable peroxy radicals, which do not initiate polymerization. | Deoxygenate your reaction mixture thoroughly. This can be achieved by sparging the solution with an inert gas like nitrogen or argon for at least 20-30 minutes before and during the polymerization.[3] Alternatively, you can use several freeze-pump-thaw cycles for more rigorous oxygen removal.[4] |
| Inactive or Insufficient Initiator | The initiator may have degraded over time, or the concentration might be too low to generate a sufficient number of radicals to start the reaction.[3][4] For redox initiation systems like APS/TEMED, the age and quality of the solutions are critical.[3] | Use a fresh, active initiator at an appropriate concentration. For thermal initiators like AIBN or persulfates, ensure they have been stored correctly. For redox systems, always use freshly prepared solutions.[3] If the reaction is still slow, you can incrementally increase the initiator concentration.[3] |
| Low Reaction Temperature | For thermally initiated polymerizations, the temperature might be too low for the initiator to decompose at an adequate rate. | Increase the reaction temperature. Ensure the temperature is appropriate for the chosen initiator's half-life. For example, AIBN is commonly used at temperatures between 60-80 °C.[4] |
Question 2: My polymerization starts, but the monomer conversion is low, or the reaction stops prematurely. What could be the problem?
Answer:
Low monomer conversion can be due to a variety of factors, including initiator depletion, the presence of impurities, or suboptimal reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Premature Termination | An excessively high initiator concentration can lead to a high initial rate of polymerization, but also rapid depletion of the initiator and premature termination of growing polymer chains.[3][4] | Optimize the initiator concentration. A lower initiator concentration generally leads to higher molecular weight polymers and can result in higher final conversion, although the reaction will be slower.[3][4] |
| Monomer Impurities | The HEMAA monomer may contain impurities that can act as chain transfer agents or inhibitors, leading to lower molecular weight polymers and incomplete conversion. | Ensure the purity of your monomer. If you suspect impurities, consider purifying the monomer by vacuum distillation or column chromatography.[2][5] |
| Solvent Effects | The choice of solvent can influence the polymerization kinetics. Some solvents can participate in chain transfer reactions, limiting the polymer chain growth. | Select an appropriate solvent. Solvents with low chain transfer constants are preferred. For HEMAA, common solvents include water, alcohols, and DMF. |
Frequently Asked Questions (FAQs)
Q1: How can I tell if my HEMAA monomer has gone bad?
A1: You should visually inspect the monomer before use. Signs of degradation or self-polymerization include a noticeable increase in viscosity, the presence of solid particles or cloudiness, and a significant yellow or brown discoloration.[1] Fresh HEMAA should be a clear, colorless to pale yellow liquid.[1]
Q2: Is it always necessary to remove the inhibitor from HEMAA before polymerization?
A2: Yes, for most applications, it is crucial to remove the inhibitor immediately before use.[1][2] The inhibitor's function is to prevent polymerization, so its presence will interfere with your intended reaction, leading to slow or failed polymerization.[1][2]
Q3: What are typical initiator concentrations for HEMAA polymerization?
A3: The optimal initiator concentration depends on the desired molecular weight and polymerization rate. For free-radical polymerization using a redox system like APS/TEMED, a common starting point is in the range of 0.1% to 5% by weight for APS based on the monomer.[3] For thermal initiators like AIBN, a typical concentration is in the range of 0.1 to 1 mol% relative to the monomer.
Q4: How does temperature affect HEMAA polymerization?
A4: Temperature has a significant impact on the rate of polymerization. For thermally initiated systems, higher temperatures lead to a faster rate of initiator decomposition and thus a faster polymerization rate.[6] However, excessively high temperatures can lead to side reactions and a broader molecular weight distribution. For redox-initiated systems, polymerization can often be carried out efficiently at room temperature.[3]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for HEMAA polymerization.
Table 1: Recommended Initiator Concentrations for Free-Radical Polymerization
| Initiator System | Typical Concentration Range | Notes |
| APS/TEMED | APS: 0.1 - 5.0 wt% (relative to monomer) TEMED: ~0.05 - 0.1 vol% | Commonly used for aqueous polymerizations at room temperature.[3] |
| AIBN | 0.1 - 1.0 mol% (relative to monomer) | Thermal initiator, typically used at 60-80 °C.[4] |
| Potassium Persulfate (KPS) | 0.1 - 2.0 mol% (relative to monomer) | Thermal initiator, often used in aqueous systems.[4] |
Table 2: Troubleshooting Quick Reference
| Issue | Primary Suspects | Key Actions |
| No Polymerization | Inhibitor, Oxygen, Inactive Initiator | Remove inhibitor, deoxygenate, use fresh initiator.[1][2][3][4] |
| Low Conversion | Suboptimal Initiator Concentration, Impurities | Optimize initiator concentration, purify monomer.[3][4] |
| Weak/Brittle Gel (for hydrogels) | Excessive Initiator Concentration | Reduce initiator concentration.[3] |
| Inconsistent Results | Inconsistent Oxygen Removal, Variable Temperature, Old Initiator Solutions | Standardize deoxygenation, control temperature, prepare fresh initiator solutions.[3] |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor using an Alumina Column
Objective: To remove the MEHQ inhibitor from HEMAA monomer prior to polymerization.[2]
Materials:
-
This compound (HEMAA) containing MEHQ
-
Activated basic alumina (Brockmann I, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column.
-
Dry-pack the column with activated basic alumina. A general guideline is to use 10-20g of alumina per 100 mL of monomer.
-
Gently tap the column to ensure the alumina is well-packed.
-
-
Purification:
-
Carefully add the HEMAA monomer to the top of the alumina bed.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Post-Purification:
-
The purified HEMAA should be used immediately to prevent self-polymerization.
-
Protocol 2: Typical Free-Radical Polymerization of HEMAA in Aqueous Solution
Objective: To synthesize poly(HEMAA) using a redox initiation system.[3]
Materials:
-
Purified this compound (HEMAA)
-
Deionized (DI) water
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Reaction Mixture:
-
In the reaction vessel, dissolve the desired amount of purified HEMAA in DI water to achieve the target monomer concentration (e.g., 10-20 wt%).
-
-
Deoxygenation:
-
Seal the reaction vessel and sparge the solution with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive inert gas pressure throughout the reaction.
-
-
Initiation:
-
While stirring the deoxygenated solution, add TEMED (e.g., to a final concentration of 0.1% v/v).
-
Prepare a fresh stock solution of APS in DI water (e.g., 10% w/v).
-
Add the required volume of the APS solution to the reaction mixture to achieve the desired final concentration (e.g., 0.1% w/v).
-
-
Polymerization:
-
Allow the reaction to proceed at room temperature with continuous stirring under an inert atmosphere. Polymerization is often indicated by an increase in viscosity.
-
The reaction time will vary depending on the specific conditions but can range from a few hours to overnight.
-
-
Purification:
-
Once the polymerization is complete, the polymer can be purified by methods such as dialysis against DI water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the solid polymer.
-
Visualizations
Caption: Troubleshooting workflow for sluggish or failed HEMAA polymerization.
Caption: General experimental workflow for HEMAA polymerization.
References
Technical Support Center: Optimizing N-(2-Hydroxyethyl)methacrylamide (HEMA) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the monomer-to-crosslinker ratio for N-(2-Hydroxyethyl)methacrylamide (HEMA) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the monomer-to-crosslinker ratio in HEMA hydrogel synthesis?
A1: The monomer-to-crosslinker ratio is a critical parameter that dictates the final properties of the HEMA hydrogel. It directly influences the crosslinking density of the polymer network. A higher concentration of crosslinker leads to a more densely crosslinked network, which results in a stiffer, less flexible hydrogel with a lower swelling capacity. Conversely, a lower crosslinker concentration produces a more loosely crosslinked network, yielding a softer, more flexible hydrogel with a higher capacity to absorb water.
Q2: How does the monomer-to-crosslinker ratio affect the mechanical properties of HEMA hydrogels?
A2: The mechanical properties, such as Young's modulus (a measure of stiffness), are directly proportional to the crosslinker concentration.[1] Increasing the amount of crosslinker creates a more rigid three-dimensional network, thus increasing the hydrogel's stiffness and resistance to deformation.[2][3] For load-bearing applications, a higher crosslinker concentration is generally desirable. However, excessively high concentrations can lead to brittle hydrogels.[4]
Q3: What is the impact of the monomer-to-crosslinker ratio on the swelling behavior of HEMA hydrogels?
A3: The swelling ratio of a hydrogel is inversely proportional to the crosslinker concentration. A higher crosslinking density results in a tighter network structure with smaller mesh sizes, which restricts the influx of water and leads to a lower equilibrium water content (EWC).[5][6] For applications requiring high water absorption, such as in drug delivery or as superabsorbents, a lower monomer-to-crosslinker ratio is preferred.[2]
Q4: What are the most commonly used crosslinkers for HEMA hydrogels?
A4: Common crosslinking agents for HEMA hydrogels include ethylene glycol dimethacrylate (EGDMA), N,N'-methylenebis(acrylamide) (MBAA), and trimethylolpropane trimethacrylate (TMPTMA). The choice of crosslinker can also influence the hydrogel's properties, including its hydrophobicity and elastic modulus.[1]
Q5: Can the polymerization method affect the final hydrogel properties, even with an optimized monomer-to-crosslinker ratio?
A5: Yes, the polymerization technique plays a significant role. Bulk polymerization typically results in a dense, non-porous hydrogel, while solution polymerization can produce porous structures.[7] The type and amount of solvent (diluent) used in solution polymerization can influence the formation of pores. Additionally, factors like the initiator concentration and reaction temperature can affect the polymerization kinetics and, consequently, the network structure.
Troubleshooting Guide
Problem 1: My HEMA hydrogel is too soft and mechanically weak for my application.
-
Possible Cause: The crosslinker concentration is too low, resulting in a low crosslinking density.
-
Solution: Systematically increase the molar ratio of the crosslinker relative to the HEMA monomer. For example, you can test a range of crosslinker concentrations (e.g., 1 mol%, 2 mol%, 5 mol%) while keeping the monomer concentration constant. This will create a denser polymer network and increase the hydrogel's stiffness.[5]
Problem 2: The swelling ratio of my hydrogel is too low.
-
Possible Cause: The crosslinker concentration is too high, creating a tightly crosslinked network that restricts water uptake.
-
Solution: Decrease the monomer-to-crosslinker ratio. A lower concentration of the crosslinking agent will result in a looser network with a larger mesh size, allowing for greater water absorption.[2][5] Be aware that this will also likely decrease the mechanical strength of the hydrogel.
Problem 3: I am observing significant batch-to-batch variability in my hydrogel's properties.
-
Possible Cause 1: Inconsistent dispensing of monomer, crosslinker, or initiator.
-
Solution 1: Ensure precise and consistent measurements of all components. Use calibrated pipettes and balances. Prepare a master mix of the pre-polymer solution for a series of experiments to minimize pipetting errors.
-
Possible Cause 2: Incomplete dissolution of components before initiating polymerization.
-
Solution 2: Ensure all components, especially the crosslinker and initiator, are fully dissolved in the monomer solution before initiating polymerization. Gentle heating or vortexing can aid in dissolution.
-
Possible Cause 3: Variations in polymerization conditions such as temperature and time.
-
Solution 3: Strictly control the polymerization temperature using a water bath or oven. Ensure the polymerization time is consistent for all batches.
Problem 4: My hydrogel is opaque or cloudy after polymerization.
-
Possible Cause: Phase separation during polymerization, which can occur when using certain solvents or co-monomers. Bulk polymerization of HEMA can sometimes result in poor optical transmittance.[4]
-
Solution: If transparency is critical, consider using a co-monomer such as methacrylic acid or N-vinyl-2-pyrrolidone to enhance performance.[4] Alternatively, solution polymerization with an appropriate solvent can sometimes yield more transparent hydrogels.[7]
Data Presentation
Table 1: Effect of Monomer-to-Crosslinker Ratio on HEMA Hydrogel Swelling Properties
| HEMA:Crosslinker Molar Ratio | Crosslinker Concentration (mol%) | Equilibrium Water Content (EWC) (%) | Swelling Ratio (g/g) |
| 100:1 | 1 | High | ~9.3 |
| 100:2 | 2 | Moderate | - |
| 100:5 | 5 | Low | ~8.7 |
Note: The exact values can vary depending on the specific crosslinker, polymerization method, and experimental conditions. The data presented is a generalized representation based on published literature.[2]
Table 2: Effect of Monomer-to-Crosslinker Ratio on HEMA Hydrogel Mechanical Properties
| HEMA:Crosslinker Molar Ratio | Crosslinker Concentration (mol%) | Young's Modulus (kPa) | Compressive Strength (MPa) |
| 100:1 | 1 | Low | ~1.08 |
| 100:2.5 | 2.5 | Moderate | - |
| 100:5 | 5 | High | ~2.45 |
Note: The exact values can vary depending on the specific crosslinker, polymerization method, and experimental conditions. The data presented is a generalized representation based on published literature.[8][9]
Experimental Protocols
Protocol 1: Synthesis of p(HEMA) Hydrogel via Free-Radical Polymerization
This protocol describes a general method for synthesizing a p(HEMA) hydrogel using a chemical initiator.
Materials:
-
This compound (HEMA) (monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized (DI) water
Procedure:
-
Monomer Solution Preparation: In a suitable reaction vessel, prepare the monomer solution by dissolving the desired amount of HEMA and EGDMA in DI water. The ratio of HEMA to EGDMA will determine the final properties of the hydrogel.
-
Degassing: To remove dissolved oxygen, which can inhibit polymerization, sparge the monomer solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes.
-
Initiation:
-
Add TEMED to the monomer solution and mix gently. The amount of TEMED can influence the rate of polymerization.
-
Prepare a fresh solution of APS in DI water.
-
Add the APS solution to the monomer solution containing TEMED to initiate polymerization.
-
-
Polymerization: Immediately after adding the initiator, pour the solution into a mold of the desired shape. Seal the mold or maintain it under an inert atmosphere. Allow the polymerization to proceed at room temperature or a controlled temperature for a specified time (e.g., 2-24 hours) until a solid hydrogel is formed.
-
Purification: After polymerization, remove the hydrogel from the mold and immerse it in a large volume of DI water for several days, with frequent water changes, to remove any unreacted monomers and other impurities.
-
Equilibration: Allow the hydrogel to swell to equilibrium in DI water or a buffer of choice before characterization.
Visualizations
Caption: Experimental workflow for HEMA hydrogel synthesis.
Caption: Relationship between monomer-to-crosslinker ratio and hydrogel properties.
References
- 1. The effect of heterobifunctional crosslinkers on HEMA hydrogel modulus and toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How the Crosslinker Amount Influences the Final Properties of Hydroxyethyl Methacrylate Cryogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-dependent mechanical characterization of poly(2-hydroxyethyl methacrylate) hydrogels using nanoindentation and unconfined compression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Transparent and Conductive PolyHEMA Gels Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Poly(HEMA-co-MMA) Hydrogel Scaffold for Tissue Engineering with Controllable Morphology and Mechanical Properties Through Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Load-dependent surface nanomechanical properties of poly-HEMA hydrogels in aqueous medium - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01113G [pubs.rsc.org]
Side reactions in N-(2-Hydroxyethyl)methacrylamide polymerization: Michael addition and chain transfer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N-(2-Hydroxyethyl)methacrylamide (HEMAA). It specifically addresses challenges related to two key side reactions: Michael addition and chain transfer, which can significantly impact polymer properties.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of concern during the free-radical polymerization of HEMAA?
A1: The two most significant side reactions during the free-radical polymerization of this compound (HEMAA) are aza-Michael addition and chain transfer. These reactions can lead to branching, a broader molecular weight distribution, and the formation of low molecular weight oligomers, all of which can alter the final properties of the polymer.
Q2: How does aza-Michael addition occur in HEMAA polymerization?
A2: Aza-Michael addition is a conjugate addition reaction where a nucleophile, in this case, the secondary amine of a HEMAA monomer or a polymer chain, attacks the electron-deficient β-carbon of another HEMAA monomer's double bond. This can occur if there are nucleophilic impurities or under certain pH conditions that increase the nucleophilicity of the amide nitrogen. While this reaction is often used intentionally in synthesis, its uncontrolled occurrence during radical polymerization is considered a side reaction that leads to branched or cross-linked polymers.[1][2][3]
Q3: What is chain transfer in the context of HEMAA polymerization, and why is it problematic?
A3: Chain transfer is a process where the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or initiator.[4] This terminates the growth of the original polymer chain and initiates a new, shorter one. This side reaction is undesirable when high molecular weight polymers are targeted as it leads to a decrease in the average molecular weight and a broadening of the molecular weight distribution.[5][6]
Q4: What are the typical signs in my analytical data that these side reactions are occurring?
A4: The presence of these side reactions can often be inferred from Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy data.
-
GPC Analysis : A broad or multimodal molecular weight distribution, or a shoulder on the high molecular weight side, can indicate branching due to Michael addition.[7][8][9] An increase in the proportion of low molecular weight species can be a sign of excessive chain transfer.
-
NMR Spectroscopy : The appearance of new signals in the 1H or 13C NMR spectrum that do not correspond to the linear polymer structure can indicate side products. For example, new signals in the aliphatic region may suggest the formation of C-N bonds from Michael addition.[10][11] Quantitative NMR can be used to determine the extent of these side reactions.[1][12][13][14]
Q5: How can I minimize these side reactions?
A5: Minimizing side reactions involves careful control over reaction conditions and purification of reagents. Key strategies include:
-
Monomer Purity : Use highly purified monomer to remove any nucleophilic impurities that could initiate Michael addition.
-
Temperature Control : Lowering the reaction temperature can reduce the rate of both Michael addition and chain transfer reactions relative to the rate of propagation.[12][15]
-
Initiator Concentration : Optimizing the initiator concentration can help control the kinetic chain length and reduce the relative impact of chain transfer events.[5][16]
-
Solvent Choice : The choice of solvent can influence the rates of all reactions involved in the polymerization. Solvents with high chain transfer constants should be avoided if high molecular weight is desired.
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during HEMAA polymerization.
Issue 1: Broader than expected or multimodal molecular weight distribution in GPC.
-
Possible Cause A: Aza-Michael Addition Leading to Branching.
-
Question: My GPC trace shows a high molecular weight shoulder or a very broad, high-end tail. Could this be branching from a Michael addition side reaction?
-
Answer: Yes, a high molecular weight shoulder is a classic indicator of polymer branching.[7][8][9] The aza-Michael addition of a secondary amine from one polymer chain or monomer onto the double bond of another monomer creates a branch point, leading to the formation of larger, branched polymer chains.
-
Troubleshooting Steps:
-
Verify Monomer Purity: Ensure your HEMAA monomer is free from amine impurities. Consider re-purifying your monomer via recrystallization or column chromatography.
-
Control pH: If polymerizing in an aqueous or protic solvent, ensure the pH is not basic, as this can deprotonate the amide and increase its nucleophilicity.
-
Lower Reaction Temperature: Reducing the polymerization temperature can decrease the rate of the Michael addition reaction more significantly than the propagation reaction.[12][15]
-
Analytical Confirmation: Use multi-detector GPC (including a viscometer or light scattering detector) to confirm branching by analyzing the Mark-Houwink plot.[7][8][9] Branched polymers will have a lower intrinsic viscosity for a given molecular weight compared to their linear counterparts.
-
-
-
Possible Cause B: Significant Chain Transfer.
-
Question: My GPC trace shows a significant low molecular weight tailing in addition to the main polymer peak. Is this due to chain transfer?
-
Answer: Yes, a prominent low molecular weight tail is often indicative of frequent chain transfer events.[5] Chain transfer to monomer, solvent, or impurities terminates growing chains and initiates new, shorter chains, leading to a broader distribution and a lower number-average molecular weight (Mn).
-
Troubleshooting Steps:
-
Evaluate Solvent: If using a solvent, check its chain transfer constant. If it is high, consider switching to a solvent with a lower chain transfer constant.
-
Optimize Monomer to Initiator Ratio: Increasing the monomer-to-initiator ratio can lead to higher molecular weight polymers, but it's a balance, as too little initiator can lead to slow or incomplete polymerization.[5][16]
-
Reduce Temperature: Lowering the temperature generally reduces the rate of chain transfer relative to propagation.[12]
-
Purify Monomer: Impurities in the monomer can act as chain transfer agents. Ensure high monomer purity.
-
-
Issue 2: Polymer properties (e.g., viscosity, solubility) are inconsistent with expected linear polymer.
-
Possible Cause: Uncontrolled Branching or Cross-linking.
-
Question: My synthesized poly(HEMAA) has a much higher solution viscosity than expected for its molecular weight, or it forms a gel at low conversions. What could be the cause?
-
Answer: This is a strong indication of branching or even cross-linking, likely due to the aza-Michael addition side reaction. The formation of a network structure, even to a small extent, can dramatically increase viscosity and lead to gelation.
-
Troubleshooting Steps:
-
Thoroughly Purify Monomer: Remove any difunctional impurities or nucleophiles that could act as cross-linkers or initiate Michael addition.
-
Decrease Monomer Concentration: Polymerizing at a lower monomer concentration can reduce the likelihood of intermolecular side reactions.
-
Lower the Reaction Temperature: This will reduce the rate of the side reactions that lead to branching and cross-linking.[12][15]
-
Use a Chain Transfer Agent (Controlled Manner): If a lower molecular weight is acceptable, the deliberate addition of a chain transfer agent can help suppress the formation of very high molecular weight branched structures by keeping the kinetic chain length shorter.[6]
-
-
Section 3: Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on Side Reactions in HEMAA Polymerization
| Parameter Change | Effect on Michael Addition | Effect on Chain Transfer | Impact on Polydispersity Index (PDI) |
| Increase Temperature | Increase | Increase | Increase |
| Increase Initiator Conc. | No direct major effect | Increase (relative to propagation) | Increase |
| Presence of Nucleophilic Impurities | Significant Increase | Minor effect (can act as CTAs) | Increase |
| Use of High-Transfer Solvent | No direct effect | Significant Increase | Increase |
| Increase Monomer Purity | Decrease | Decrease | Decrease |
Section 4: Experimental Protocols
Protocol 1: Detection and Quantification of Michael Addition Side Products by 1H NMR
This protocol provides a general method for using quantitative 1H NMR (qNMR) to detect and quantify branching resulting from aza-Michael addition.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the dried poly(HEMAA) sample into an NMR tube.
-
Add a known quantity of a suitable internal standard (e.g., dimethyl sulfoxide, 1,3,5-trioxane) that has a sharp singlet which does not overlap with polymer signals.
-
Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., D2O, DMSO-d6). Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a quantitative 1H NMR spectrum. It is crucial to ensure a long relaxation delay (D1) between scans (e.g., 5 times the longest T1 relaxation time of the protons of interest) to allow for full relaxation of all protons, ensuring the signal integrals are proportional to the number of protons.
-
-
Data Analysis:
-
Identify the characteristic peaks of the linear poly(HEMAA) backbone and side chains.
-
Look for new, broad signals in the aliphatic region (typically 2.5-3.5 ppm) that could correspond to the N-CH2-CH2- moieties formed during the Michael addition.
-
Integrate the area of a well-resolved peak from the linear polymer repeating unit and the area of the new peak corresponding to the Michael addition product.
-
Compare these integrals to the integral of the known amount of the internal standard to quantify the molar percentage of monomer units that have undergone Michael addition.
-
Protocol 2: Analysis of Branching and Molecular Weight Distribution by Multi-Detector GPC
This protocol outlines the use of GPC with refractive index (RI), viscometry, and/or multi-angle light scattering (MALS) detectors to assess branching.
-
Sample Preparation:
-
Prepare a dilute solution of the poly(HEMAA) sample (e.g., 1-2 mg/mL) in the GPC mobile phase (e.g., an aqueous buffer with salts to screen charge effects, or an organic solvent like DMF with LiBr).
-
Filter the solution through a 0.22 or 0.45 µm filter to remove any particulate matter.
-
-
GPC Analysis:
-
Run the sample on a GPC system equipped with RI, viscometry, and/or MALS detectors.
-
Use a column set appropriate for the expected molecular weight range of the polymer.
-
-
Data Analysis:
-
Molecular Weight Distribution: Analyze the RI chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high PDI (>2 for conventional radical polymerization) can indicate the presence of side reactions.
-
Mark-Houwink Plot: If using a viscometer, construct a Mark-Houwink plot (log of intrinsic viscosity vs. log of molecular weight).[7][9] A downward deviation from linearity at higher molecular weights compared to a linear standard is a strong indication of branching.[8]
-
Radius of Gyration vs. Molecular Weight: If using a MALS detector, a plot of the radius of gyration (Rg) versus molecular weight can also reveal branching. Branched polymers have a smaller Rg for a given molecular weight compared to linear polymers.
-
Section 5: Visualizations
Caption: Aza-Michael addition side reaction in HEMAA polymerization.
Caption: Mechanism of chain transfer to monomer or solvent.
Caption: Troubleshooting workflow for poly(HEMAA) side reactions.
References
- 1. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical chemistry in polymer science: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 8. Can GPC/SEC determine if my sample is branched? | Malvern Panalytical [malvernpanalytical.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. measurlabs.com [measurlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. icpms.labrulez.com [icpms.labrulez.com]
- 14. 材料学中的聚合物分析 [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-(2-hydroxyethyl) acrylamide (HEAA) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of N-(2-hydroxyethyl) acrylamide (HEAA), specifically focusing on the prevention of gel formation and insoluble polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature gel formation or insoluble polymer in my HEAA reaction?
A1: Premature gelation is typically the result of uncontrolled cross-linking, where polymer chains become covalently linked to form a macroscopic network.[1] The most common causes include:
-
Monomer Impurities: Commercial HEAA can contain diacrylate impurities, such as ethylene glycol diacrylate (EGDA), which act as potent cross-linking agents.[2] Even small amounts of these impurities can lead to the formation of an insoluble gel.
-
High Reaction Temperature: Excessively high temperatures can accelerate the polymerization rate uncontrollably, leading to a rapid increase in molecular weight and promoting side reactions that cause cross-linking.[2]
-
High Monomer Concentration/Conversion: As the polymerization progresses to high monomer conversion, the viscosity of the system increases dramatically.[2] This reduces the mobility of growing polymer chains, which can favor chain-transfer reactions and branching, ultimately leading to a gelled product.
-
Monomer Storage: HEAA has a tendency to self-polymerize if not stored correctly (e.g., at elevated temperatures or without an inhibitor), leading to oligomers and polymers in the starting material that can promote gelation.[2]
Q2: How can I purify HEAA monomer to remove inhibitors and cross-linking impurities?
A2: Yes, removing the shipping inhibitor (typically MEHQ) and any impurities is a critical step for achieving controlled polymerization. The most common method is column chromatography using basic alumina. This process adsorbs the phenolic inhibitor and can also help remove acidic impurities. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What is the role of the initiator concentration in controlling the reaction?
A3: The initiator concentration is inversely related to the final molecular weight of the polymer.[2]
-
High Initiator Concentration: Generates a large number of free radicals, leading to a faster reaction but producing a higher quantity of shorter polymer chains (lower average molecular weight).[2][3]
-
Low Initiator Concentration: Generates fewer radicals, resulting in a slower reaction but allowing for the growth of longer polymer chains (higher average molecular weight).[3] An excessively high concentration can lead to a very rapid, exothermic reaction that is difficult to control and may result in gelation.
Q4: How does dissolved oxygen affect the polymerization of HEAA?
A4: Dissolved oxygen is a radical scavenger and can inhibit the start of a free-radical polymerization. This can lead to a long and unpredictable "induction period" where no polymerization occurs until all the oxygen is consumed. For reproducible results, it is essential to thoroughly degas the monomer and solvent solution (e.g., by sparging with an inert gas like nitrogen or argon, or through freeze-pump-thaw cycles) before adding the initiator.[3]
Q5: Are there advanced polymerization methods to better control the reaction and prevent gelation?
A5: Yes, Controlled/Living Radical Polymerization (CRP) techniques are highly recommended for synthesizing well-defined, soluble poly(HEAA). Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for precise control over molecular weight, architecture, and end-group functionality by maintaining a very low concentration of active radicals at any given time.[4] This controlled growth minimizes the side reactions that lead to gelation. A detailed protocol for RAFT polymerization of HEAA is provided below.
Troubleshooting Guide
This guide addresses specific issues that may arise during HEAA polymerization, offering potential causes and solutions in a question-and-answer format.
Problem 1: My reaction mixture turned into an insoluble gel almost immediately after initiation.
-
Possible Cause 1: Diacrylate Impurities. The HEAA monomer contains significant amounts of diacrylate cross-linkers.
-
Solution: Purify the HEAA monomer by passing it through a basic alumina column immediately before use.
-
-
Possible Cause 2: Excessively High Temperature. The reaction temperature is too high, causing an uncontrollable, rapid polymerization (a "runaway" reaction).
-
Solution: Lower the reaction temperature. For free-radical polymerizations, consider a temperature range of 50-70°C. Ensure the reaction vessel is not over-insulated and that stirring is adequate for heat dissipation.
-
-
Possible Cause 3: High Initiator Concentration. The amount of initiator is too high, leading to an extremely fast and exothermic reaction.
-
Solution: Reduce the initiator concentration. Perform small-scale pilot reactions to determine the optimal concentration for your desired molecular weight and reaction time.
-
Problem 2: The polymer is soluble at first, but forms a gel during purification or concentration.
-
Possible Cause 1: High Molecular Weight. The polymer chains are very long and have a high degree of entanglement, potentially with some branching, leading to physical or chemical gelation upon concentration.
-
Solution: Target a lower molecular weight by increasing the initiator concentration or, preferably, by using a controlled polymerization technique like RAFT where molecular weight can be precisely controlled by the monomer-to-chain transfer agent ratio.
-
-
Possible Cause 2: Reaction Progressed Too Far. The monomer conversion was pushed too high, entering the "gel effect" regime where termination reactions are suppressed, leading to very high molecular weight chains and cross-linking.
-
Solution: Stop the reaction at a lower monomer conversion (e.g., 50-70%). Monitor the reaction over time and quench it by exposing it to air and cooling it down before it reaches the gel point.
-
Problem 3: My polymerization reaction is very slow or does not start at all.
-
Possible Cause 1: Oxygen Inhibition. Dissolved oxygen in the reaction mixture is scavenging the initial radicals.
-
Solution: Ensure the monomer solution is thoroughly degassed with an inert gas (nitrogen or argon) for at least 30 minutes prior to initiation.[3]
-
-
Possible Cause 2: Ineffective Inhibitor Removal. The shipping inhibitor (MEHQ) was not completely removed from the monomer.
-
Solution: Repurify the monomer using a fresh column of activated basic alumina.
-
-
Possible Cause 3: Degraded Initiator. The initiator has lost its activity due to improper storage or age.
-
Solution: Use a fresh batch of initiator and always store it according to the manufacturer's recommendations. For thermally initiated reactions, ensure the temperature is appropriate for the chosen initiator's half-life.
-
Data Presentation
The following table provides representative data illustrating how key reaction parameters influence polymerization kinetics and polymer properties. Faster reaction times and higher molecular weights increase the risk of gelation if not properly controlled.
| Parameter | Condition A | Condition B | Condition C | General Outcome & Risk of Gelation |
| Initiator Conc. | Low (e.g., 0.1 mol%) | Medium (e.g., 0.5 mol%) | High (e.g., 1.0 mol%) | Higher concentration leads to a faster rate and lower molecular weight. Very high concentrations can cause an uncontrolled exotherm, increasing gelation risk.[5] |
| Monomer Conc. | Low (e.g., 1 M) | Medium (e.g., 2 M) | High (e.g., 4 M) | Higher concentration increases polymerization rate. At high conversions, viscosity increases, which can lead to the gel effect and cross-linking.[6] |
| Temperature | 50 °C | 60 °C | 70 °C | Higher temperature increases the rate of initiator decomposition and propagation, significantly shortening the time to reach high conversion or the gel point.[7] |
| Polymer MW | High (e.g., >100 kDa) | Medium (e.g., 50 kDa) | Low (e.g., 10 kDa) | Higher molecular weight polymers have more entanglement and a higher probability of intermolecular reactions, increasing the likelihood of gelation, especially at high concentrations.[8][9] |
Experimental Protocols
Purification of HEAA Monomer via Basic Alumina Column
This protocol describes the removal of the inhibitor (MEHQ) and acidic impurities from commercial HEAA monomer.
Materials:
-
N-(2-hydroxyethyl) acrylamide (HEAA)
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool or fritted disc
-
Collection flask
Methodology:
-
Column Preparation: Place a small plug of glass wool at the bottom of the chromatography column or ensure the fritted disc is clean.
-
Secure the column vertically to a stand.
-
Fill the column approximately 2/3 full with activated basic alumina. Gently tap the column to ensure even packing.
-
Loading the Monomer: Carefully pour the liquid HEAA monomer onto the top of the alumina bed.
-
Elution: Open the stopcock and allow the monomer to percolate through the alumina under gravity. Do not apply pressure.
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
Usage: The purified monomer is now highly susceptible to spontaneous polymerization and should be used immediately.
Controlled Polymerization of HEAA via RAFT
This protocol provides a method for synthesizing soluble, well-defined poly(HEAA) with a predictable molecular weight and low dispersity, minimizing the risk of gelation.
Materials:
-
Purified N-(2-hydroxyethyl) acrylamide (HEAA) monomer
-
RAFT Chain Transfer Agent (CTA), e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
Thermal Initiator, e.g., Azobisisobutyronitrile (AIBN)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane or DMSO)
-
Schlenk flask or reaction tube with a rubber septum
-
Magnetic stir bar
-
Nitrogen or Argon gas line
-
Oil bath with temperature controller
Methodology:
-
Reagent Calculation: Determine the desired degree of polymerization (DP). The molecular weight will be approximately (DP × MWHEAA) + MWCTA. The molar ratio of [HEAA]:[CTA]:[AIBN] is critical. A common starting ratio is 200:1:0.2.
-
Reaction Setup: Add the calculated amounts of HEAA, CTA, and AIBN to a Schlenk flask containing a magnetic stir bar.
-
Add the anhydrous solvent to achieve the desired monomer concentration (e.g., 2 M).
-
Deoxygenation: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. Alternatively, sparge the solution with nitrogen or argon for 30-45 minutes.
-
Polymerization: After deoxygenation, place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 70°C for AIBN).
-
Monitoring: Allow the reaction to proceed with vigorous stirring. The progress can be monitored by taking aliquots at different time points (via a deoxygenated syringe) and analyzing monomer conversion by 1H NMR or polymer molecular weight by GPC.
-
Quenching the Reaction: To stop the polymerization, remove the flask from the oil bath and expose the solution to air. Rapid cooling in an ice bath will also effectively quench the reaction.
-
Purification: The resulting polymer can be purified by precipitating the reaction solution into a large volume of a non-solvent (e.g., cold diethyl ether), followed by filtration and drying under vacuum.
Visualizations
Caption: Troubleshooting flowchart for HEAA gel formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-(2-Hydroxyethyl)methacrylamide (HEMAA) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-(2-Hydroxyethyl)methacrylamide (HEMAA) polymers, with a focus on improving low polymer yields.
Troubleshooting Guide
This guide addresses specific issues that can lead to low polymer yield or failure of HEMAA polymerization.
Issue 1: Polymerization is sluggish, or fails to initiate.
-
Possible Cause: The most common reason for slow or failed polymerization is the presence of an inhibitor in the HEMAA monomer.[1] Commercial monomers are stabilized with inhibitors like monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage.[1][2] These inhibitors scavenge the free radicals necessary to initiate polymerization.[2]
-
Recommended Solution: The inhibitor must be removed immediately before use.[1] Common methods for inhibitor removal include basic alumina column chromatography, sodium hydroxide (NaOH) wash, and vacuum distillation.[2] It is also crucial to ensure that your initiator is active, especially if using a stock solution of ammonium persulfate (APS), which should be freshly prepared.[3]
Issue 2: The resulting hydrogel is weak or inhomogeneous.
-
Possible Cause: This can result from several factors including incomplete polymerization, an incorrect monomer-to-crosslinker ratio, or issues with the initiator.[1] The presence of residual inhibitor can also contribute to this problem.[1] Additionally, dissolved oxygen in the reaction mixture can inhibit some polymerization processes.[1]
-
Recommended Solution: Verify the concentrations of all reactants, including the monomer, crosslinker, and initiator.[1] Ensure the initiator is active and used at the correct concentration.[1] Thoroughly degas the reaction mixture by sparging with an inert gas like nitrogen or argon for at least 20-30 minutes before adding the initiators.[3]
Issue 3: Inconsistent results from batch to batch.
-
Possible Cause: Inconsistent initiator activity, variable oxygen removal, and temperature fluctuations can all lead to batch-to-batch variability.[3] The age of initiator solutions, particularly APS, can affect their efficacy.[3]
-
Recommended Solution: Always use freshly prepared initiator solutions.[3] Standardize your deoxygenation procedure to ensure consistent removal of dissolved oxygen.[3] Control the reaction temperature, as it is a key factor influencing the molecular weight of the final polymer.[3]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from the HEMAA monomer before polymerization?
A1: Commercial HEMAA is stabilized with inhibitors like MEHQ to prevent spontaneous polymerization during storage and transport.[2] These inhibitors function by scavenging free radicals, which are essential for initiating polymerization.[2] If the inhibitor is not removed, it will interfere with the polymerization process, leading to induction periods, slower reaction rates, and potentially incomplete polymerization.[2]
Q2: What is the most common inhibitor in HEMAA?
A2: The most common inhibitor used in HEMAA and other acrylate monomers is the monomethyl ether of hydroquinone (MEHQ), also known as p-methoxyphenol.[1][2]
Q3: What are the primary methods for removing MEHQ from HEMAA?
A3: The three primary methods for removing MEHQ from HEMAA are:
-
Basic Alumina Column Chromatography: This method involves passing the monomer through a column packed with activated basic alumina, which adsorbs the phenolic inhibitor.[2]
-
Sodium Hydroxide (NaOH) Wash: This technique utilizes an acid-base extraction where a basic aqueous solution is used to convert the weakly acidic MEHQ into its water-soluble phenolate salt, which is then separated from the monomer.[2]
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on their boiling point differences.[2] It is particularly useful for achieving high purity but requires careful temperature control to prevent thermal polymerization.[2]
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: The concentration of MEHQ can be determined using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2] MEHQ has a distinct UV absorbance that allows for its quantification.[2]
Q5: Can oxygen affect the polymerization of HEMAA?
A5: Yes, dissolved oxygen in the monomer solution can inhibit the polymerization reaction.[3] It is recommended to deoxygenate the monomer solution thoroughly by sparging with nitrogen or argon for at least 20-30 minutes before adding the initiators.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to HEMAA and its polymerization.
Table 1: Common Initiator Concentrations for Acrylamide-Based Polymerizations
| Initiator System | Typical Concentration Range | Notes |
| Ammonium Persulfate (APS) | 0.1% to 5% by weight (based on monomer) | A common starting point; optimization is crucial for specific experimental conditions.[3] |
| Tetramethylethylenediamine (TEMED) | 0.05% to 0.1% (v/v) | Often used in conjunction with APS for gel formation.[3] |
Table 2: pH-Dependent Swelling of Acrylamide-Based Hydrogels
| Hydrogel Composition | pH | Equilibrium Swelling Ratio (g/g) |
| Poly(HEMA-co-AAm) | > 6 | Significant Increase[4] |
| Poly (HEAA-co-AA) (molar ratio 2:2) | 1.68 | 11.36[5] |
| Poly (HEAA-co-AA) (molar ratio 2:2) | 9.18 | 112.79[5] |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This protocol describes the removal of MEHQ from HEMAA monomer using a basic alumina column.[1]
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Fill the column approximately three-quarters full with activated basic alumina.
-
Gently tap the column to pack the alumina.
-
-
Monomer Purification:
-
Carefully add the HEMAA monomer to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Post-Purification:
-
The purified HEMAA should be used immediately to prevent spontaneous polymerization.[2]
-
Protocol 2: Preparation of Poly(HEAA-co-Acrylic Acid) Hydrogel
This protocol describes the synthesis of a pH-sensitive hydrogel.[5][6]
-
Monomer Solution Preparation:
-
In an ice bath, dissolve sodium hydroxide (0.2042 g) in deionized water (1.5 mL).[5][6]
-
Gradually add acrylic acid (AA) (0.8 mL) to the sodium hydroxide solution, followed by N-(2-hydroxyethyl)acrylamide (HEMAA) (1.2 mL).[5][6] The molar ratio of HEMAA to AA can be varied to tune the hydrogel properties.[5][6]
-
-
Initiation and Crosslinking:
-
Add a radical initiator, such as ammonium persulfate, and a crosslinker, like N,N'-bis(acryloyl) cystamine (BAC), to the monomer solution.[6]
-
-
Polymerization:
-
Allow the reaction to proceed to form the crosslinked hydrogel network.[6]
-
Visualizations
Caption: Workflow for different inhibitor removal methods from HEMAA monomer.
Caption: Troubleshooting flowchart for low HEMAA polymer yield.
References
Technical Support Center: Polymerization of N-(2-Hydroxyethyl)methacrylamide (HEMA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of N-(2-Hydroxyethyl)methacrylamide (HEMA), with a focus on controlling polymer molecular weight.
Troubleshooting Guide
This guide addresses common issues encountered during HEMA polymerization.
Issue 1: Inconsistent or Uncontrolled Molecular Weight
-
Symptoms: High polydispersity index (PDI > 1.5), poor agreement between theoretical and experimental molecular weights, and batch-to-batch variability.
-
Potential Causes & Solutions:
Potential Cause Recommended Solution Inadequate Monomer Purity: HEMA monomer can contain impurities like di-methacrylate, which acts as a crosslinker, leading to gelation and broadening of the molecular weight distribution.[1] Purify the HEMA monomer before use by passing it through a neutral silica column or by distillation under reduced pressure to remove inhibitors and impurities.[1][2] Inappropriate Polymerization Technique: Conventional free-radical polymerization offers limited control over molecular weight and PDI. Employ a controlled/"living" radical polymerization (CRP) technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization for better control.[3][4] Incorrect Initiator Concentration: The concentration of the initiator directly influences the number of growing polymer chains and, consequently, the final molecular weight.[5][6] Carefully control the monomer-to-initiator ratio. A higher initiator concentration will lead to a lower molecular weight.[3][5][6] Oxygen Inhibition: Oxygen can interfere with radical polymerization, leading to an induction period and poor control. Ensure all reagents and the reaction vessel are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) before and during the polymerization.[7]
Issue 2: Polymerization is Too Fast or Uncontrolled (Gelation)
-
Symptoms: The reaction mixture becomes viscous and solidifies prematurely, making it difficult to process and characterize the polymer.
-
Potential Causes & Solutions:
Potential Cause Recommended Solution High Reaction Temperature: Higher temperatures increase the rate of polymerization and can lead to uncontrolled reactions. Lower the reaction temperature. For ATRP of HEMA, temperatures around 50°C or even ambient temperature have been shown to be effective.[3][8] Presence of Cross-linking Impurities: As mentioned above, di-methacrylate impurities in the HEMA monomer can cause gelation.[1] Purify the HEMA monomer prior to polymerization.[1][2] Trommsdorff Effect: Also known as the gel effect, this phenomenon occurs at high conversions where increased viscosity slows down termination reactions, leading to a rapid increase in the polymerization rate.[1] Consider adding a chain transfer agent to reduce the impact of the Trommsdorff effect or conduct the polymerization at a lower monomer concentration.[1]
Issue 3: Low Monomer Conversion
-
Symptoms: The polymerization reaction does not proceed to completion, resulting in a low yield of the polymer.
-
Potential Causes & Solutions:
Potential Cause Recommended Solution Inhibitor in Monomer: Commercial HEMA is often supplied with an inhibitor to prevent premature polymerization during storage. Remove the inhibitor by passing the monomer through a column of basic alumina or by distillation.[2] Insufficient Initiator: The amount of initiator may not be sufficient to achieve high monomer conversion. While maintaining the desired molecular weight, ensure the initiator concentration is adequate for the targeted conversion. Inappropriate Solvent: The choice of solvent can affect the solubility of the growing polymer chains and the overall reaction kinetics. For ATRP of HEMA, solvent mixtures like methyl ethyl ketone/1-propanol or methanol/water have been used successfully.[3][8]
Frequently Asked Questions (FAQs)
Q1: How can I control the molecular weight of poly(HEMA) during polymerization?
The most effective way to control the molecular weight of poly(HEMA) is to use controlled radical polymerization (CRP) techniques like ATRP or RAFT.[3][4] In these methods, the molecular weight can be predetermined by adjusting the ratio of monomer to initiator or chain transfer agent.[3]
Q2: What is a typical polydispersity index (PDI) for poly(HEMA) synthesized by controlled radical polymerization?
Using techniques like ATRP, it is possible to synthesize poly(HEMA) with a low polydispersity index, typically in the range of 1.1 to 1.3, indicating a narrow molecular weight distribution.[8][9]
Q3: Can I polymerize HEMA in an aqueous medium?
Yes, HEMA can be polymerized in aqueous media. RAFT polymerization of HEMA has been successfully carried out in water or water/methanol mixtures.[4][10] ATRP can also be performed in methanol/water mixtures at ambient temperatures.[8][9]
Q4: What is the role of a chain transfer agent in HEMA polymerization?
In conventional free-radical polymerization, a chain transfer agent can be used to help control the molecular weight. In RAFT polymerization, the chain transfer agent is crucial for establishing the controlled/"living" nature of the polymerization, allowing for the synthesis of well-defined polymers.[4]
Q5: How does the initiator concentration affect the molecular weight of poly(HEMA)?
The number-average molecular weight (Mn) is inversely proportional to the initial initiator concentration. A higher concentration of the initiator leads to the formation of more polymer chains, resulting in a lower average molecular weight.[5][6]
Quantitative Data Summary
The following table summarizes the effect of different polymerization methods and conditions on the molecular weight and polydispersity of poly(HEMA).
| Polymerization Method | Initiator/CTA | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| ATRP | Ethyl 2-bromoisobutyrate | MEK/1-Propanol (70/30) | 50 | 13,000 | 21,000* | 1.29 | [2] |
| ATRP | OEG-Br | Methanol | 20 | Varies | Linear with conversion | ~1.1 | [8] |
| ATRP | OEG-Br | Methanol/Water (50/50) | 20 | Varies | Linear with conversion | ~1.2-1.3 | [8] |
| RAFT | DDMAT | Methanol/Water (50/50) | Room Temp | Varies | Controlled | Low | [4][10] |
*Note: The discrepancy between theoretical and experimental molecular weights in some cases can be attributed to differences in the hydrodynamic volumes of the poly(HEMA) and the standards (e.g., PMMA) used in gel permeation chromatography (GPC) for molecular weight determination.[2]
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of HEMA
This protocol is a general guideline for the ATRP of HEMA to achieve a controlled molecular weight.
-
Monomer Purification: Purify HEMA by passing it through a column of neutral alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, add the desired amount of CuCl (catalyst) and 2,2'-bipyridyl (bpy) (ligand). Seal the flask and deoxygenate by three cycles of vacuum and backfilling with argon.
-
Addition of Reagents: Add the deoxygenated solvent (e.g., a mixture of methyl ethyl ketone and 1-propanol) and the purified HEMA monomer to the flask via a degassed syringe.
-
Initiation: Place the flask in a thermostated oil bath at the desired temperature (e.g., 50°C).[3] After the temperature equilibrates, add the initiator (e.g., ethyl 2-bromoisobutyrate) via a degassed syringe to start the polymerization.
-
Monitoring the Reaction: Take samples periodically via a degassed syringe to monitor monomer conversion (e.g., by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC).
-
Termination: To stop the polymerization, open the flask to expose the catalyst to air and dilute the reaction mixture with a suitable solvent. The polymer can then be purified by precipitation in a non-solvent.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of HEMA
This protocol provides a general procedure for the RAFT polymerization of HEMA.
-
Monomer Purification: Purify HEMA as described in the ATRP protocol.
-
Reaction Setup: In a Schlenk tube, dissolve the HEMA monomer, the RAFT agent (e.g., 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid, DDMAT), and the initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA) in the chosen solvent (e.g., a 50/50 mixture of methanol and water).[4][10]
-
Deoxygenation: Deoxygenate the solution by bubbling with an inert gas like nitrogen for at least 30 minutes.
-
Polymerization: Place the reaction vessel in a thermostated bath at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitoring and Termination: Monitor the reaction and terminate it as described in the ATRP protocol. The resulting polymer can be purified by precipitation.
Visualizations
Caption: Troubleshooting workflow for uncontrolled molecular weight in HEMA polymerization.
Caption: General experimental workflow for controlled HEMA polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-(2-Hydroxyethyl)methacrylamide (HEMAA) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of impurities on the polymerization kinetics of N-(2-Hydroxyethyl)methacrylamide (HEMAA).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of slow or failed HEMAA polymerization?
A1: The most frequent culprits are the presence of inhibitors and dissolved oxygen. Commercial HEMAA is stabilized with an inhibitor, typically p-methoxyphenol (MEHQ), to prevent spontaneous polymerization during storage.[1][2] This inhibitor must be removed before initiating a controlled polymerization. Additionally, dissolved oxygen in the reaction mixture can act as a radical scavenger, leading to an induction period or complete inhibition of the polymerization.
Q2: How does the storage inhibitor MEHQ affect polymerization kinetics?
A2: MEHQ is a radical scavenger. In the context of free-radical polymerization, it reacts with the initiating radicals and the propagating polymer chain radicals, terminating the polymerization process. The presence of even small amounts of MEHQ will lead to a significant induction period, a reduced rate of polymerization, and potentially incomplete monomer conversion.[2] Therefore, its complete removal is crucial for obtaining reproducible kinetic data and achieving high polymer yields.
Q3: What are other potential impurities in HEMAA and how might they affect polymerization?
A3: Besides the storage inhibitor, other potential impurities can include:
-
Synthesis Byproducts: Depending on the synthesis route, byproducts such as acrylic acid, 2-aminoethanol (ethanolamine), or the corresponding alcohol from transesterification may be present.[3][4] Acidic impurities like acrylic acid can potentially alter the pH of the polymerization medium, which may affect the decomposition of certain initiators. Basic impurities like ethanolamine could also influence pH-sensitive polymerization systems.
-
Water: The presence of water can influence the polymerization kinetics of some methacrylates. For methyl methacrylate, small amounts of water have been shown to shorten the induction period, though the overall reaction rate after this period is not significantly altered.[5] The effect on HEMAA is not well-documented but is expected to be present, especially in bulk polymerization.
-
Oligomers/Polymers: Premature polymerization during storage can lead to the presence of oligomers or polymers in the monomer.[2] This will affect the initial viscosity and the overall kinetics of the reaction, often leading to a broader molecular weight distribution in the final polymer.
Q4: My purified HEMAA monomer turns yellow. What does this indicate and will it affect my polymerization?
A4: A yellow discoloration in HEMAA can indicate degradation or the presence of impurities.[2] While minor color changes may not always significantly impact polymerization, a noticeable yellow or brown color suggests that the monomer should be purified before use to ensure reproducible results.
Troubleshooting Guides
Issue 1: Polymerization is sluggish, has a long induction period, or fails to initiate.
| Possible Cause | Troubleshooting Steps |
| Residual Inhibitor (MEHQ) | 1. Verify Inhibitor Removal: Before starting the polymerization, ensure the inhibitor has been effectively removed. This can be confirmed by passing the monomer through a fresh column of basic alumina.[1] 2. Repeat Purification: If in doubt, repeat the inhibitor removal step. For quantitative analysis of MEHQ, techniques like HPLC can be used.[2] |
| Dissolved Oxygen | 1. Thorough Degassing: Ensure the monomer and solvent are thoroughly degassed before adding the initiator. Common methods include sparging with an inert gas (nitrogen or argon) for 30-60 minutes or performing several freeze-pump-thaw cycles.[1] 2. Maintain Inert Atmosphere: Conduct the polymerization under a positive pressure of an inert gas to prevent oxygen from re-entering the system. |
| Inactive Initiator | 1. Check Initiator Quality: Use a fresh, properly stored initiator. Some initiators can degrade over time. 2. Verify Initiator Solubility: Ensure the initiator is soluble in the reaction medium at the polymerization temperature. |
| Incorrect Temperature | 1. Confirm Reaction Temperature: Ensure the polymerization is being conducted at the appropriate temperature for the chosen initiator to achieve an adequate decomposition rate. |
Issue 2: The final polymer has a low molecular weight or a broad molecular weight distribution.
| Possible Cause | Troubleshooting Steps |
| High Initiator Concentration | 1. Optimize Initiator Concentration: A higher initiator concentration leads to more polymer chains being initiated simultaneously, resulting in lower molecular weight. Reduce the initiator concentration. |
| Presence of Chain Transfer Agents | 1. Purify Monomer and Solvent: Impurities in the monomer or solvent can act as chain transfer agents, limiting the growth of polymer chains. Ensure high purity of all reagents. |
| Incomplete Monomer Conversion | 1. Extend Reaction Time: If the polymerization terminates prematurely, the average molecular weight may be lower than expected. Allow the reaction to proceed for a longer duration. 2. Address Inhibition Issues: Refer to the troubleshooting steps for sluggish or failed polymerization to ensure complete conversion. |
Issue 3: Gel formation is weak or inhomogeneous (for hydrogel synthesis).
| Possible Cause | Troubleshooting Steps |
| Incomplete Polymerization | 1. Ensure High Monomer Conversion: Address any issues of inhibition or premature termination as described above.[2] |
| Incorrect Monomer-to-Crosslinker Ratio | 1. Verify Concentrations: Double-check the calculations and measurements for the monomer and crosslinking agent. |
| Inefficient Mixing | 1. Ensure Homogeneous Solution: Make sure all components (monomer, crosslinker, initiator) are fully dissolved and the solution is homogeneous before initiating polymerization. |
Quantitative Data Summary
Direct quantitative data on the impact of specific impurities (other than MEHQ) on HEMAA polymerization kinetics is limited in the literature. The following table provides a qualitative summary and data for analogous systems.
| Impurity | System | Observed Effect on Polymerization Kinetics | Reference |
| MEHQ (Inhibitor) | HEMAA | Acts as a radical scavenger, causing an induction period and reducing the overall rate of polymerization. Complete removal is necessary for controlled polymerization. | [1][2] |
| Methacrylic Acid | Methyl Methacrylate (MMA) | Can increase the propagation-to-termination rate constant ratio (kp/Kt), leading to faster polymerization rates. | [6] |
| Water | Methyl Methacrylate (MMA) | Can shorten the induction period in bulk polymerization, but does not significantly alter the polymerization rate after the induction period. The effect is more pronounced at lower initiator concentrations. | [5] |
| Dissolved Oxygen | General Radical Polymerization | Acts as an inhibitor by reacting with initiating and propagating radicals to form less reactive peroxy radicals, leading to a significant induction period. | [1] |
Experimental Protocols
Protocol 1: Inhibitor Removal using Basic Alumina Column Chromatography
Objective: To remove the MEHQ inhibitor from HEMAA monomer prior to polymerization.
Materials:
-
This compound (HEMAA) containing MEHQ
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool or fritted disc
-
Collection flask (e.g., round-bottom flask)
-
Sand (optional)
Procedure:
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column. Add a small layer of sand (optional).
-
Fill the column with activated basic alumina to the desired height (a column of 10-15 cm in length is typically sufficient for small-scale purification). Gently tap the column to ensure even packing.
-
Monomer Loading: Carefully pour the HEMAA monomer onto the top of the alumina bed.
-
Elution: Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
Storage and Use: The purified monomer is now highly susceptible to spontaneous polymerization and should be used immediately. If short-term storage is necessary, keep it at a low temperature (2-8°C) under an inert atmosphere.[1]
Protocol 2: Monitoring HEMAA Polymerization Kinetics by 1H NMR Spectroscopy
Objective: To determine the monomer conversion over time by monitoring the disappearance of vinyl proton signals.
Materials:
-
Purified HEMAA monomer
-
Solvent (deuterated, e.g., DMSO-d6 or D2O)
-
Initiator (e.g., AIBN or a water-soluble initiator)
-
NMR tubes
-
Internal standard (optional, for more precise quantification)
Procedure:
-
Sample Preparation: In a vial, prepare a stock solution of the purified HEMAA monomer, solvent, and initiator at the desired concentrations.
-
Transfer the reaction mixture to an NMR tube and seal it.
-
NMR Acquisition: Place the NMR tube in the NMR spectrometer, which has been pre-heated to the desired reaction temperature.
-
Acquire 1H NMR spectra at regular time intervals (e.g., every 5-10 minutes).
-
Data Analysis: Identify the vinyl proton signals of HEMAA (typically in the range of 5.5-6.5 ppm).[7]
-
Integrate the area of one of the vinyl proton signals and a reference peak (either an internal standard or a non-reacting proton on the monomer or solvent).
-
Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [1 - (Integral of vinyl proton at time t / Integral of reference peak at time t) / (Integral of vinyl proton at time 0 / Integral of reference peak at time 0)] * 100
Protocol 3: Monitoring HEMAA Polymerization Kinetics by Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the exothermic polymerization reaction to determine the rate of polymerization and conversion.
Materials:
-
Purified HEMAA monomer
-
Initiator
-
DSC instrument
-
Hermetic aluminum DSC pans and lids
Procedure:
-
Sample Preparation: Prepare a precise mixture of the purified HEMAA monomer and the initiator.
-
Accurately weigh a small amount of the reaction mixture (typically 5-10 mg) into a DSC pan.
-
Seal the pan hermetically to prevent monomer evaporation during the experiment.
-
Prepare an empty, sealed pan to be used as a reference.
-
DSC Measurement: Place the sample and reference pans into the DSC cell.
-
Heat the sample to the desired isothermal polymerization temperature at a high rate and then hold it at that temperature.
-
Record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
Data Analysis: The total heat evolved during the reaction (ΔHtotal) is proportional to the total monomer conversion. This is determined by integrating the area under the exothermic peak.
-
The rate of polymerization (Rp) at any given time is directly proportional to the measured heat flow (dQ/dt) at that time.
-
The conversion (x) as a function of time can be calculated by integrating the heat flow curve up to that time and dividing by the total heat of polymerization: x(t) = ΔHt / ΔHtotal[8]
Visualizations
Caption: Workflow for HEMAA polymerization from monomer purification to final polymer characterization.
Caption: Troubleshooting logic for low or no conversion in HEMAA polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Effect of methacrylic acid:methyl methacrylate monomer ratios on polymerization rates and properties of polymethyl methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Poly(N-(2-Hydroxyethyl)methacrylamide) (PHEMA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude poly(N-(2-hydroxyethyl)methacrylamide) (PHEMA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of PHEMA.
Issue 1: Low Polymer Yield After Precipitation
Q1: I performed a precipitation purification of my crude PHEMA, but the final yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low polymer yield after precipitation is a common issue that can stem from several factors. The primary reasons include suboptimal solvent/non-solvent selection, inappropriate volume ratios, and premature precipitation of low molecular weight polymer chains.
Troubleshooting Steps:
-
Solvent and Non-Solvent System Evaluation: The choice of solvent and non-solvent is critical for efficient precipitation. PHEMA is typically soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols such as methanol and ethanol. Common non-solvents for precipitation include diethyl ether, acetone, and hexane. An ideal non-solvent should be completely miscible with the solvent but should not dissolve the polymer.
-
Optimize Solvent/Non-Solvent Volume Ratio: A general guideline is to use a non-solvent volume that is 5 to 10 times the volume of the polymer solution. If the yield is low, you may be using an excessive amount of non-solvent, leading to the loss of lower molecular weight polymer fractions. Conversely, an insufficient amount of non-solvent will result in incomplete precipitation.
-
Controlled Addition of Non-Solvent: The rate at which the non-solvent is added can influence the size and purity of the precipitated polymer particles. A slow, dropwise addition of the non-solvent to a vigorously stirred polymer solution generally yields a more manageable precipitate and can improve the purity of the final product.
-
Temperature Control: Cooling the precipitation mixture in an ice bath can often enhance the precipitation process and increase the yield, as polymer solubility typically decreases at lower temperatures.
-
Re-precipitation: To improve both yield and purity, a second precipitation step can be beneficial. Dissolve the initially precipitated polymer in a minimal amount of a good solvent and repeat the precipitation process.
Issue 2: Residual Monomer Detected in the Purified Polymer
Q2: After purifying my PHEMA, characterization (e.g., by ¹H NMR or FTIR) still shows the presence of unreacted this compound (HEMA) monomer. How can I effectively remove it?
A2: Residual monomer is a frequent impurity that can affect the final properties and biocompatibility of the polymer. Incomplete removal can be due to the monomer being trapped within the polymer matrix or inefficient purification methods.
Troubleshooting Steps:
-
Multiple Precipitation Cycles: A single precipitation is often insufficient to remove all trapped monomer. Performing two to three cycles of dissolving the polymer in a good solvent and re-precipitating it in a non-solvent is a highly effective method for removing residual monomer.
-
Thorough Washing: After precipitation, ensure the polymer is washed thoroughly with the non-solvent. This helps to remove any monomer adhering to the surface of the polymer particles.
-
Dialysis: For water-soluble PHEMA, dialysis is an excellent method for removing small molecules like monomers, initiators, and salts. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of your polymer (e.g., 1-3.5 kDa for polymers >10 kDa). Dialyze against deionized water for 2-3 days, with frequent water changes to maintain a high concentration gradient.
-
Solvent Selection for Washing: When washing the precipitated polymer, the choice of solvent is crucial. The solvent should be a good solvent for the monomer but a non-solvent for the polymer.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude PHEMA?
A1: Besides unreacted HEMA monomer, other common impurities include the initiator and its byproducts, chain transfer agents, and low molecular weight oligomers. The specific impurities will depend on the polymerization method used.
Q2: How can I confirm the purity of my final PHEMA product?
A2: A combination of analytical techniques is recommended to assess the purity of your PHEMA:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectrum of your purified polymer with that of the HEMA monomer. The disappearance of the vinyl C=C bond peak (around 1635 cm⁻¹) in the polymer spectrum is a good indicator of monomer removal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting residual monomer. The vinyl protons of the HEMA monomer appear at approximately 5.6-6.1 ppm, while these peaks will be absent in the pure polymer spectrum.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC analysis provides information on the molecular weight distribution of your polymer. A narrow, monomodal peak is indicative of a more uniform polymer, while the presence of a low molecular weight tail may suggest the presence of oligomers or other small molecule impurities.
Q3: My precipitated PHEMA is forming a sticky, unmanageable mass instead of a fine powder. What can I do?
A3: The formation of a sticky precipitate is often due to the polymer not being completely insoluble in the non-solvent or the precipitation occurring too rapidly.
-
Try a different non-solvent: The current non-solvent may be partially dissolving the polymer. Experiment with different non-solvents to find one that results in a fine, powdery precipitate.
-
Slower addition of non-solvent: Adding the polymer solution to the non-solvent very slowly while vigorously stirring can promote the formation of smaller, more manageable particles.
-
Lower the temperature: Performing the precipitation at a lower temperature (e.g., in an ice bath) can help to reduce the stickiness of the precipitate.
Data Presentation
Table 1: Solvent and Non-Solvent Systems for PHEMA Precipitation
| Good Solvent for PHEMA | Suitable Non-Solvent for Precipitation | Observations |
| Dimethylformamide (DMF) | Diethyl ether | Often results in a fine white powder. |
| Dimethyl sulfoxide (DMSO) | Acetone | Effective, but ensure complete removal of DMSO. |
| Methanol | Diethyl ether | Good for lower molecular weight PHEMA. |
| Ethanol | Hexane | Can be effective, but may require a larger volume of hexane. |
Table 2: Typical Dialysis Parameters for PHEMA Purification
| Polymer Molecular Weight | Recommended MWCO of Dialysis Membrane | Dialysis Duration | Frequency of Water Change |
| 10-20 kDa | 3.5 kDa | 48-72 hours | Every 4-6 hours for the first 24 hours, then every 8-12 hours |
| 20-50 kDa | 7 kDa | 48-72 hours | Every 4-6 hours for the first 24 hours, then every 8-12 hours |
| >50 kDa | 14 kDa | 48-72 hours | Every 4-6 hours for the first 24 hours, then every 8-12 hours |
Experimental Protocols
Protocol 1: Purification of PHEMA by Precipitation
-
Dissolution: Dissolve the crude PHEMA in a suitable solvent (e.g., DMF) to a concentration of 5-10% (w/v). Stir the solution until the polymer is completely dissolved.
-
Precipitation: In a separate beaker, add a volume of a non-solvent (e.g., diethyl ether) that is 5-10 times the volume of the polymer solution. Place the beaker on a magnetic stir plate and stir vigorously.
-
Addition: Slowly add the polymer solution dropwise to the stirring non-solvent using a dropping funnel or a syringe. A white precipitate should form immediately.
-
Isolation: Once all the polymer solution has been added, continue stirring for an additional 30 minutes to ensure complete precipitation. Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer cake on the filter paper with several portions of the non-solvent to remove any remaining impurities.
-
Drying: Transfer the purified polymer to a vacuum oven and dry at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification of PHEMA by Dialysis
-
Polymer Solution Preparation: Dissolve the crude PHEMA in deionized water or a suitable buffer to a concentration of 1-2% (w/v).
-
Dialysis Tubing Preparation: Cut a suitable length of dialysis tubing with an appropriate MWCO. Prepare the tubing according to the manufacturer's instructions (this often involves boiling in a sodium bicarbonate solution followed by rinsing with deionized water).
-
Sample Loading: Secure one end of the dialysis tubing with a clip. Fill the tubing with the polymer solution, leaving some space at the top. Remove any air bubbles and seal the other end with a second clip.
-
Dialysis: Immerse the sealed dialysis bag in a large beaker of deionized water (the volume of the water should be at least 100 times the volume of the sample). Stir the water gently with a magnetic stir bar.
-
Water Changes: Change the deionized water frequently to maintain a high concentration gradient for the diffusion of impurities. A recommended schedule is every 4-6 hours for the first day, and then every 8-12 hours for the subsequent 1-2 days.
-
Recovery: After dialysis is complete, remove the bag from the water and carefully open one end. Transfer the purified polymer solution to a clean container.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the final solid product.
Visualizations
Caption: Experimental workflow for the precipitation purification and analysis of PHEMA.
Caption: Troubleshooting logic for common issues in PHEMA purification.
Validation & Comparative
A Comparative Guide: N-(2-Hydroxyethyl)methacrylamide vs. 2-Hydroxyethyl Methacrylate in Polymerization
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision that profoundly influences the properties and performance of the resulting polymer. This guide offers an in-depth, objective comparison of N-(2-Hydroxyethyl)methacrylamide (HEMAA) and 2-Hydroxyethyl methacrylate (HEMA), two structurally similar monomers that yield polymers with distinct characteristics. This comparison is supported by experimental data to inform monomer selection for applications ranging from hydrogels and drug delivery systems to biomaterials.
At the heart of the comparison lies the fundamental structural difference between the two monomers: HEMAA possesses a robust amide linkage, whereas HEMA features a more labile ester linkage. This seemingly subtle variation in chemical structure leads to significant differences in polymerization behavior and the ultimate properties of the corresponding polymers, poly(this compound) (pHEMAA) and poly(2-Hydroxyethyl methacrylate) (pHEMA).
Executive Summary of Key Differences
| Property | This compound (HEMAA) | 2-Hydroxyethyl Methacrylate (HEMA) |
| Chemical Linkage | Amide (-CONH-) | Ester (-COO-) |
| Hydrolytic Stability | High | Moderate to Low, susceptible to hydrolysis |
| Polymerization Kinetics | Generally slower propagation and termination rates | Generally faster propagation and termination rates |
| Thermal Stability of Polymer | Higher decomposition temperature | Lower decomposition temperature |
| Biocompatibility | Generally considered highly biocompatible | Widely used and considered biocompatible[1] |
Polymerization Kinetics and Reactivity
The kinetics of free-radical polymerization, a common method for both monomers, are influenced by the nature of the polymerizable group. While direct comparative kinetic data for HEMAA and HEMA under identical conditions is limited, general trends for methacrylamides and methacrylates can be considered. Methacrylamides typically exhibit slower propagation and termination rate constants compared to their methacrylate counterparts. This can be attributed to the differences in resonance stabilization of the propagating radical and steric hindrance.
A study on the copolymerization of acrylamide with various methacrylates indicated that the reactivity of the methacrylate monomer is generally higher than that of the acrylamide.[2] While this study does not specifically involve HEMAA, it provides insight into the relative reactivities of the functional groups.
For HEMA, the radical polymerization kinetics have been extensively studied. For instance, the bulk copolymerization of HEMA with butyl methacrylate (BMA) yielded reactivity ratios of rHEMA = 2.27 and rBMA = 0.66, indicating that the HEMA radical prefers to add to another HEMA monomer.[3] The choice of solvent can also significantly impact the reactivity of HEMA during copolymerization due to hydrogen bonding effects.[3][4]
Comparative Performance of Polymers
The distinct chemical linkages in pHEMAA and pHEMA lead to significant differences in their long-term stability and physical properties.
Hydrolytic Stability: A Clear Advantage for pHEMAA
The amide bond in pHEMAA is inherently more resistant to hydrolysis than the ester bond in pHEMA.[5] This superior stability is a critical advantage in applications where the material is exposed to aqueous environments for extended periods, such as in long-term implants or controlled drug release formulations. The ester groups in pHEMA are susceptible to hydrolysis, which can lead to degradation of the polymer backbone and a change in material properties over time. Studies have shown that polymethacrylamides exhibit high stability even after one year in various aqueous solutions, including acidic and basic conditions.[6]
Thermal Properties
The thermal stability of a polymer is crucial for processing and sterilization. While a direct comparative study is not available, individual analyses of pHEMAA and pHEMA provide valuable insights.
Poly(this compound) (pHEMAA): Thermogravimetric analysis (TGA) of poly(N-(2-Hydroxyethyl)acrylamide) (PHEAA), a close analogue, shows a two-stage decomposition. The first stage, attributed to the decomposition of the hydroxyethyl groups, begins at approximately 249-277°C. The second stage, corresponding to the decomposition of the polyacrylamide backbone, occurs at around 352-384°C.[7] The glass transition temperature (Tg) of PHEAA has been reported in the range of 70.6 - 117.8°C, depending on the molecular weight.[7]
Poly(2-Hydroxyethyl Methacrylate) (pHEMA): The thermal degradation of pHEMA has been reported to begin at around 322°C, with the maximum decomposition rate at 361°C.[2] The glass transition temperature (Tg) of pHEMA is typically found to be around 87°C.[8]
| Thermal Property | Poly(this compound) (pHEMAA) Analogue (PHEAA) | Poly(2-Hydroxyethyl Methacrylate) (pHEMA) |
| Glass Transition Temp. (Tg) | 70.6 - 117.8 °C[7] | ~87 °C[8] |
| Decomposition Temp. (Td) | Stage 1: 249.2 - 277.1 °CStage 2: 352.5 - 383.4 °C[7] | Onset ~322 °C[2] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative protocols for the free-radical polymerization of HEMAA and HEMA.
Free-Radical Polymerization of this compound (HEMAA)
This protocol describes a typical solution polymerization of a HEMAA-containing hydrogel.[9]
Materials:
-
N-(2-Hydroxyethyl)acrylamide (HEMAA)
-
Acrylic Acid (AA)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ammonium Persulfate (APS) (initiator)
-
N,N'-Bis(acryloyl)cystamine (BAC) (crosslinker)
Procedure:
-
Monomer Solution Preparation: In an ice bath, dissolve NaOH (0.2042 g) in deionized water (1.5 mL).
-
Gradually add acrylic acid (0.8 mL) to the sodium hydroxide solution, followed by N-(2-Hydroxyethyl)acrylamide (1.2 mL). The molar ratio of HEMAA to AA can be adjusted to modify the hydrogel properties.
-
Initiation and Crosslinking: Add the radical initiator (APS) and the crosslinker (BAC) to the monomer solution.
-
Polymerization: Allow the reaction to proceed at a controlled temperature to form the crosslinked hydrogel network.
Free-Radical Polymerization of 2-Hydroxyethyl Methacrylate (HEMA)
This protocol outlines a typical thermally-induced free-radical polymerization of HEMA.[10]
Materials:
-
2-Hydroxyethyl Methacrylate (HEMA), purified
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Schlenk flask
-
Dimethyl sulfoxide-d6 (DMSO-d6) for analysis
-
Ethyl ether, cold
Procedure:
-
Reaction Mixture Preparation: In a Schlenk flask, prepare a mixture of HEMA and 0.1 wt% AIBN.
-
Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 70°C) to initiate polymerization and maintain for a set duration.
-
Termination and Purification: After the desired time, dissolve the reaction mixture in DMSO-d6 for analysis. Precipitate the polymer by adding the solution to cold ethyl ether.
-
Drying: Dry the precipitated pHEMA to a constant mass.
Conclusion
The choice between this compound and 2-Hydroxyethyl methacrylate is a critical design parameter in polymer synthesis, with significant implications for the final material's properties and performance. While HEMA and its polymer, pHEMA, are well-established and widely used in biomedical applications, the amide-containing counterpart, HEMAA, offers a compelling advantage in terms of hydrolytic stability. This makes pHEMAA a superior candidate for applications requiring long-term performance in aqueous environments.
Researchers and developers must weigh the trade-offs between the potentially more facile polymerization of HEMA and the enhanced durability of pHEMAA. For applications where long-term stability and resistance to degradation are paramount, this compound presents a promising alternative to its methacrylate analogue. Further direct comparative studies on the polymerization kinetics and mechanical properties of these two systems would be invaluable to the materials science and drug development communities.
References
- 1. redalyc.org [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00320A [pubs.rsc.org]
Amide vs. Ester: Unveiling the Advantages of HEAA over HEMA in Biomedical Applications
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision that dictates the long-term performance and biocompatibility of polymeric biomaterials. This guide provides a comprehensive comparison of N-(2-hydroxyethyl) acrylamide (HEAA) and 2-hydroxyethyl methacrylate (HEMA), two monomers pivotal in the synthesis of hydrogels and drug delivery systems. The central focus is the distinct advantage conferred by the amide linkage in HEAA over the ester linkage in HEMA, supported by available experimental data and detailed methodologies.
The primary structural difference between HEAA and HEMA lies in the linkage of the hydroxyethyl group to the polymerizable backbone. In HEAA, an amide bond connects the side chain, whereas in HEMA, it is an ester bond. This seemingly subtle variation has profound implications for the stability, biocompatibility, and overall performance of the resulting polymers in physiological environments.
Enhanced Stability: The Amide Advantage
One of the most significant advantages of the amide linkage in HEAA is its superior resistance to hydrolysis compared to the ester linkage in HEMA. The amide bond is inherently less susceptible to nucleophilic attack by water, a crucial factor for materials intended for long-term implantation or drug delivery applications where degradation kinetics are critical.
The enhanced stability of the amide bond is attributed to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon, making it less prone to hydrolytic cleavage.[1] While direct quantitative comparisons of the hydrolysis rates of poly(HEAA) and poly(HEMA) under identical physiological conditions are limited in publicly available literature, studies on analogous amide and ester-containing polymers consistently demonstrate the greater stability of the amide bond. For instance, degradable pHEMA hydrogels have been developed, indicating the susceptibility of the ester linkage to degradation.[2][3]
Key Performance Metrics: A Comparative Overview
To provide a clear comparison, the following table summarizes the key performance differences between HEAA and HEMA based on their linkage chemistry. It is important to note that direct, side-by-side quantitative data from a single study is often unavailable. The presented data is a synthesis from various sources and should be interpreted with consideration of the different experimental conditions.
| Property | N-(2-hydroxyethyl) acrylamide (HEAA) | 2-hydroxyethyl methacrylate (HEMA) | Advantage |
| Linkage Type | Amide (-CONH-) | Ester (-COO-) | - |
| Hydrolytic Stability | High | Moderate to Low | HEAA |
| Biocompatibility | Generally high, low cytotoxicity reported for HEAA-based nanoparticles.[4] | Generally high, but cytotoxicity has been observed in some studies.[5] | HEAA |
| Protein Adsorption | Reported to have superlow fouling ability.[6] | Known to adsorb proteins, which can be a limitation in some applications. | HEAA |
Biocompatibility and Protein Interactions
The nature of the polymer surface plays a crucial role in its interaction with biological systems. Polymers of HEAA have been reported to exhibit superlow fouling properties, meaning they resist the non-specific adsorption of proteins.[6] This is a significant advantage in many biomedical applications, as protein adsorption can trigger inflammatory responses, lead to the formation of a fibrous capsule around an implant, and reduce the efficacy of targeted drug delivery systems.
While pHEMA is also widely used and considered biocompatible, it is known to adsorb proteins from biological fluids. This can sometimes be leveraged for specific applications, such as in tissue engineering scaffolds where protein adsorption can promote cell adhesion.[7] However, in applications where minimizing biological interaction is key, the lower protein adsorption of pHEAA is a distinct benefit.
In terms of cytotoxicity, both monomers are generally considered to have low toxicity. Studies on HEAA-initiated copolymers have shown low cytotoxicity in in-vitro experiments.[4] For HEMA, while many studies report good biocompatibility, some have indicated potential cytotoxic effects, particularly from residual monomer.[5][8][9][10]
Visualizing the Chemical Differences and Advantages
To better understand the concepts discussed, the following diagrams illustrate the chemical structures, the hydrolysis mechanism, and the resulting performance advantages.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradable poly(2-hydroxyethyl methacrylate)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of pH-sensitive poly(N-2-hydroxyethyl acrylamide)–acrylic acid (poly(HEAA/AA)) nanogels with antifouling protection for controlled release - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. Fibroblast adhesion on ECM-derived peptide modified poly(2-hydroxyethyl methacrylate) brushes: ligand co-presentation and 3D-localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dental Pulp Fibroblasts Response after Stimulation with HEMA and Adhesive System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
N-(2-Hydroxyethyl)acrylamide: A Superior Monomer for Resisting Transesterification Side Reactions
For researchers, scientists, and drug development professionals, the stability of functional monomers is a critical parameter influencing the integrity and performance of polymeric materials. In applications where polymers are exposed to alcohols or enzymatic conditions, the susceptibility of ester-based monomers to transesterification can lead to undesirable side reactions, such as branching and cross-linking. This guide provides a comprehensive comparison of N-(2-Hydroxyethyl)acrylamide (HEAA) with its common acrylate and methacrylate counterparts, 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (HEMA), highlighting the significantly reduced susceptibility of HEAA to transesterification.
The core difference lies in the chemical linkage of the hydroxyethyl group. In HEAA, an amide bond connects the functional group to the polymerizable moiety, whereas in HEA and HEMA, it is an ester bond. This fundamental structural variance imparts HEAA with superior chemical stability, particularly against nucleophilic attack, which is the primary mechanism of transesterification.[1][2]
Comparative Analysis of Transesterification Susceptibility
Experimental evidence consistently demonstrates the superior stability of HEAA in conditions prone to transesterification. Unlike HEMA, which is known to undergo significant transesterification, HEAA does not exhibit self-reaction under similar enzymatic conditions.[2][3] This makes HEAA a more reliable monomer for creating well-defined, linear polymers with controlled architectures, a crucial factor in applications like drug delivery and biomaterials.
| Property | N-(2-Hydroxyethyl)acrylamide (HEAA) | 2-Hydroxyethyl acrylate (HEA) | 2-Hydroxyethyl methacrylate (HEMA) |
| Linkage Type | Amide | Ester | Ester |
| Susceptibility to Transesterification | Does not undergo self-reaction[2][3] | Prone to transesterification | Significant transesterification issues[2][4] |
| Transacylation Rate in Enzymatic ROP | Not applicable due to stability | ~15 times faster than HEMA-initiated polyesters[2] | Slower transacylation rate compared to HEA[2] |
| Key Advantage | High stability, cleaner polymerization[2] | ||
| Potential Issues | Unwanted branching and cross-linking[3] | Unwanted branching and cross-linking[3] |
Physicochemical and Biocompatibility Properties
Beyond its stability against transesterification, HEAA and its corresponding polymer, poly(HEAA), exhibit properties that are highly desirable for biomedical applications.
| Property | Poly(HEAA) | Poly(HEA) | Poly(HEMA) |
| Hydrolytic Stability | Superior due to robust amide bond[1] | Susceptible to hydrolysis[1] | Susceptible to hydrolysis[5] |
| Biocompatibility | Strong anti-fouling properties, low cytotoxicity[3][5] | Good biocompatibility, low cytotoxicity[6] | Generally biocompatible, low cytotoxicity[5] |
| Protein Adsorption | Expected to be low due to hydrophilicity and neutral charge[5] | Low protein adsorption[5] | Protein adsorption decreases with increasing polymer brush thickness[5] |
| Hemolytic Potential | Expected to be low[5] | Mean hemolysis < 1.0% (direct contact)[5] | Generally low hemolytic activity[5] |
Visualizing the Chemical Difference and Reaction Pathway
The inherent stability of HEAA can be understood by examining its chemical structure compared to HEA and HEMA.
Caption: Chemical structures of HEAA, HEA, and HEMA highlighting the key functional group.
The transesterification reaction, which readily occurs with ester-containing monomers like HEA and HEMA in the presence of an alcohol (R'-OH) and a catalyst, is significantly hindered in HEAA due to the stability of the amide bond.
Caption: Transesterification pathway for ester monomers versus the stability of HEAA.
Experimental Protocols
To quantitatively assess the susceptibility to transesterification, the following experimental protocols can be employed.
Experimental Protocol: Monitoring Transesterification by ¹H NMR Spectroscopy
This protocol is adapted for the comparative analysis of HEAA, HEA, and HEMA.
Objective: To quantify the extent of transesterification of HEAA, HEA, and HEMA in the presence of an alcohol and a catalyst over time using ¹H NMR spectroscopy.
Materials:
-
N-(2-Hydroxyethyl)acrylamide (HEAA)
-
2-Hydroxyethyl acrylate (HEA)
-
2-Hydroxyethyl methacrylate (HEMA)
-
Deuterated solvent (e.g., Methanol-d4, Ethanol-d6, or Isopropanol-d8)[4]
-
Catalyst (e.g., Copper(I) chloride/2,2'-bipyridyl for ATRP conditions, or an enzyme like Candida antarctica Lipase B for enzymatic polymerization)[3][4]
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the monomer (HEAA, HEA, or HEMA) in the chosen deuterated alcohol.
-
Add the catalyst to the solution. For ATRP conditions, a typical molar ratio of monomer:catalyst can be used.[4] For enzymatic reactions, a specific weight percentage of the enzyme is added.[3]
-
-
NMR Analysis:
-
Data Analysis:
-
For HEMA and HEA: Monitor the appearance of new vinyl proton peaks corresponding to the transesterified product (e.g., methyl methacrylate if methanol-d4 is used).[4] The percentage of transesterification can be calculated by comparing the integration of the vinyl peaks of the original monomer and the transesterified product. For example, in the case of HEMA in methanol, the formation of methyl methacrylate (MMA) can be observed by the appearance of new peaks around δ 6.09 ppm.[4]
-
For HEAA: Monitor the ¹H NMR spectrum for any changes in the chemical shifts of the acrylamide protons or the appearance of new peaks that would indicate a reaction. Based on existing literature, significant changes are not expected under conditions that cause transesterification in HEMA and HEA.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
HEAA vs. HEMA Hydrogels: A Comparative Guide to Stability for Researchers
For researchers and professionals in drug development and material science, the stability of hydrogel-based delivery systems and scaffolds is paramount. This guide provides a detailed comparison of the stability of hydrogels based on N-(2-Hydroxyethyl) acrylamide (HEAA) and 2-hydroxyethyl methacrylate (HEMA), supported by experimental data and protocols to inform material selection for advanced applications.
The choice between HEAA and HEMA as a hydrogel backbone has significant implications for the material's longevity and performance, particularly in aqueous environments. The fundamental difference lies in the hydrolytic susceptibility of the ester group in HEMA versus the highly stable amide group in HEAA. This guide delves into the comparative hydrolytic, thermal, and mechanical stability of these two widely used monomers.
Superior Hydrolytic Stability of HEAA-Based Hydrogels
HEAA-based hydrogels exhibit markedly superior hydrolytic stability compared to their HEMA-based counterparts. This is attributed to the inherent chemical stability of the amide bond in the HEAA monomer, which is significantly less prone to hydrolysis than the ester bond in HEMA.[1] Under physiological conditions, the ester linkages in HEMA hydrogels are susceptible to both base-catalyzed and enzymatic degradation, leading to a breakdown of the polymer network.[2] In contrast, the amide bonds in HEAA are highly resistant to cleavage, with the half-life of acrylamide groups estimated to be over 1000 years, ensuring long-term structural integrity in aqueous environments.[3]
This enhanced stability makes HEAA-based hydrogels particularly suitable for long-term drug delivery applications and as durable scaffolds in tissue engineering where predictable and sustained performance is critical.
Comparative Stability Data
The following table summarizes the key stability characteristics of HEAA- and HEMA-based hydrogels based on available experimental data.
| Stability Parameter | HEAA-Based Hydrogels | HEMA-Based Hydrogels | Key Observations |
| Hydrolytic Stability | High | Moderate to Low | The amide bond in HEAA is significantly more resistant to hydrolysis than the ester bond in HEMA. HEMA hydrogels are susceptible to degradation, especially in neutral to basic conditions.[4] |
| Primary Degradation Mechanism | Very slow hydrolysis of amide bonds | Hydrolysis of ester cross-links and backbone.[2] Can be accelerated by enzymes (esterases).[5] | The degradation mechanism directly impacts the long-term performance and predictability of the hydrogel. |
| Thermal Stability (TGA) | Generally high thermal stability. | Good thermal stability, with maximum weight loss temperature (TMax) typically around 420-425°C.[6] Copolymerization can enhance thermal stability.[7][8] | Both hydrogel types exhibit good thermal stability, but specific formulations can influence this property. |
| Mechanical Stability | Good mechanical properties and stability.[9] | Mechanical properties are tunable but can decrease over time due to degradation.[10] Crosslinking density plays a crucial role in initial mechanical strength.[11] | The initial mechanical properties of both can be tailored, but HEAA hydrogels are expected to maintain their mechanical integrity for longer periods in physiological environments. |
Experimental Protocols
To provide a framework for comparative stability assessment, detailed methodologies for key experiments are outlined below.
Hydrolytic Degradation Study
This protocol is designed to evaluate the hydrolytic stability of hydrogels by monitoring changes in their physical properties over time in a simulated physiological environment.
-
Sample Preparation: Prepare disc-shaped hydrogel samples of uniform dimensions (e.g., 10 mm diameter, 2 mm thickness).
-
Initial Measurements: Record the initial dry weight (Wd,initial) of the samples after lyophilization. Subsequently, swell the hydrogels to equilibrium in phosphate-buffered saline (PBS, pH 7.4) at 37°C and record the initial swollen weight (Ws,initial).
-
Incubation: Place the swollen hydrogels in individual vials containing 10 mL of PBS (pH 7.4) at 37°C. For accelerated degradation studies, a mild basic solution (e.g., 0.01 M NaOH) can be used.[10]
-
Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove a subset of samples from the incubation solution.
-
Data Collection:
-
Blot the surface of the hydrogels to remove excess water and record the swollen weight (Ws,t).
-
Lyophilize the samples to a constant weight and record the final dry weight (Wd,t).
-
-
Calculations:
-
Swelling Ratio (SR): SR = (Ws,t - Wd,t) / Wd,t
-
Mass Loss (%): Mass Loss = [(Wd,initial - Wd,t) / Wd,initial] x 100
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is employed to determine the thermal stability and degradation profile of the hydrogels.[12]
-
Sample Preparation: Lyophilize the hydrogel samples to ensure they are completely dry.
-
TGA Measurement: Place a small amount of the dried hydrogel (5-10 mg) in a TGA crucible.
-
Heating Program: Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[13]
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of degradation and the temperature of maximum weight loss (TMax).
Mechanical Stability Assessment (Compression Testing)
This protocol assesses the mechanical integrity of the hydrogels under compressive stress.[12][14]
-
Sample Preparation: Prepare cylindrical hydrogel samples of uniform dimensions (e.g., 10 mm diameter, 10 mm height) and allow them to swell to equilibrium in PBS (pH 7.4).
-
Compression Test: Perform unconfined compression testing using a universal testing machine.
-
Test Parameters: Apply a compressive load at a constant strain rate (e.g., 1 mm/min) until the hydrogel fractures or reaches a predefined strain limit.
-
Data Analysis: Generate a stress-strain curve and calculate the compressive modulus (from the initial linear region of the curve) and the compressive strength (the maximum stress before failure).
Experimental Workflow for Comparative Stability Analysis
The following diagram illustrates a logical workflow for a comprehensive comparative stability study of HEAA- and HEMA-based hydrogels.
Caption: Workflow for comparing HEAA and HEMA hydrogel stability.
Degradation Mechanism
The degradation pathway is a critical factor in determining the long-term behavior of a hydrogel. The following diagram illustrates the fundamental difference in the degradation mechanisms of HEAA- and HEMA-based hydrogels.
Caption: Degradation mechanisms of HEAA vs. HEMA hydrogels.
References
- 1. Hydrolytic stability of methacrylamide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. methacrylate hema-based hydrogels: Topics by Science.gov [science.gov]
- 9. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance | MDPI [mdpi.com]
- 10. Degradable poly(2-hydroxyethyl methacrylate)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Biocompatibility of Poly(2-hydroxyethyl acrylamide) and Poly(2-hydroxyethyl methacrylate)
For researchers, scientists, and drug development professionals, the selection of a suitable polymer is a critical step in the design of biomedical devices and drug delivery systems. Biocompatibility is a primary determinant of a material's success in a biological environment. This guide provides an objective comparison of the biocompatibility of two prominent hydrophilic polymers: poly(2-hydroxyethyl acrylamide) (poly(HEAA)) and poly(2-hydroxyethyl methacrylate) (poly(HEMA)). This comparison is based on available experimental data for key biocompatibility indicators, including cytotoxicity, protein adsorption, and cell adhesion.
In Vitro Biocompatibility: A Comparative Analysis
In vitro assays are fundamental for the initial assessment of a biomaterial's interaction with a biological system. These tests provide crucial insights into a material's potential toxicity and its influence on cellular behavior.
Cytotoxicity Assessment
Cytotoxicity assays are employed to determine if a material has a toxic effect on cells. Both poly(HEAA) and poly(HEMA) are generally considered to have low cytotoxicity. While direct comparative studies with extensive quantitative data for the homopolymers are limited, available literature suggests a high degree of cell viability in the presence of both materials.[1] Degradable poly(HEMA)-based polymers have demonstrated cell viabilities of over 80% even at high concentrations.[2] Similarly, copolymers of HEMA have been reported as non-cytotoxic.[1] Nanoparticles derived from HEAA-initiated copolymers have also shown low cytotoxicity in in-vitro experiments.[1]
| Polymer | Cell Line | Concentration | Cell Viability (%) | Reference |
| Poly(HEMA)-based (degradable) | Not Specified | 100 mg/mL | > 80 | [1][2] |
| Poly(HEMA-co-MMA) | Fetal Human Dermal Fibroblasts | Not Specified | No significant toxicity | [3] |
| Poly(HEAA-co-AA) Nanogels | SH-SY5Y | Not Specified | No induced cytotoxicity | [4][5] |
| Note: Data for poly(HEAA) homopolymer is limited; data from copolymers is presented as an indicator. |
Protein Adsorption
The initial event following the implantation of a biomaterial is the adsorption of proteins to its surface, which plays a critical role in mediating subsequent cellular interactions. Hydrophilic and neutral polymers are generally expected to exhibit low protein adsorption.[1]
Studies on poly(HEMA) have shown that protein adsorption can be influenced by factors such as the thickness of the polymer brush, with optimal thicknesses leading to very low protein adsorption.[6] For instance, poly(HEMA) brushes with a thickness of approximately 20-30 nm adsorb only about 3.0 and 3.5 ng/cm² of proteins from undiluted human blood serum and plasma, respectively.[6] Poly(HEAA) is recognized for its excellent antifouling properties, suggesting very low protein adsorption.[7] Nanogels composed of poly(HEAA-co-AA) have demonstrated a "superlow fouling ability" to resist nonspecific protein adsorption.[4][5]
| Polymer | Protein Source | Protein Adsorption (ng/cm²) | Reference |
| Poly(HEMA) brush (20-30 nm) | Undiluted Human Blood Serum | ~3.0 | [6] |
| Poly(HEMA) brush (20-30 nm) | Undiluted Human Blood Plasma | ~3.5 | [6] |
| Unmodified Poly(HEMA) hydrogel | Bovine Serum Albumin (BSA) | 37.8 µ g/hydrogel | [8] |
| Unmodified Poly(HEMA) hydrogel | Lysozyme | 19.4 µ g/hydrogel | [8] |
| Poly(HEAA-co-AA) nanogels | Not specified | Superlow fouling ability | [4][5] |
| Note: Direct quantitative comparison of protein adsorption on poly(HEAA) vs. poly(HEMA) homopolymers from a single study is not readily available. |
Cell Adhesion
Cell adhesion to a biomaterial surface is a complex process influenced by surface chemistry, topography, and the layer of adsorbed proteins. Materials that resist protein adsorption generally also resist cell adhesion.
Poly(HEMA) is well-known for its ability to prevent cellular attachment and spreading.[9] However, cell adhesion on poly(HEMA) surfaces can be tuned by controlling the grafting density of the polymer brushes; lower grafting densities can permit cell adhesion and spreading.[10][11] In contrast, poly(HEAA)'s strong antifouling characteristics suggest that it would exhibit very low cell adhesion.
| Polymer | Cell Type | Adhesion Characteristics | Reference |
| Poly(HEMA) | Vero cells | Prevents cellular attachment and spreading | [9] |
| Poly(HEMA) (low graft density) | Fibroblasts | Saturated cell adhesion and spreading | [10][11] |
| Poly(HEMA) (high graft density) | Fibroblasts | Little cell adhesion and spreading | [10] |
| Poly(HEAA) | Not specified | Expected to be very low due to antifouling properties | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test polymer samples
-
Control material (e.g., tissue culture plastic)
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Remove the culture medium and replace it with a medium containing extracts of the test polymers or place the polymer samples in direct contact with the cell layer. Include negative and positive controls.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Aspirate the medium and add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the MTT solution carefully without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader with a reference wavelength of 630 nm.
Protein Adsorption Assay
This protocol describes a general method for quantifying protein adsorption on a material's surface.
Materials:
-
Test polymer samples
-
Control material
-
Protein solution (e.g., Bovine Serum Albumin or Fibrinogen in PBS)
-
Phosphate-buffered saline (PBS)
-
Protein quantification assay kit (e.g., Micro BCA™ Protein Assay Kit)
-
Microplate reader
Procedure:
-
Place the polymer samples in the wells of a multi-well plate.
-
Add a known concentration of the protein solution to each well, ensuring the samples are fully submerged.
-
Incubate for a specific period (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).
-
Carefully remove the protein solution from each well.
-
Gently wash the samples with PBS to remove non-adsorbed proteins. Repeat the wash step 2-3 times.
-
The amount of adsorbed protein can be determined either by measuring the depletion of protein from the solution or by eluting the adsorbed protein from the surface and measuring its concentration.
-
To measure protein depletion, use the protein solution removed in step 4 and quantify the protein concentration using a suitable assay. The difference between the initial and final protein concentration represents the amount of adsorbed protein.
-
To measure eluted protein, add an appropriate elution buffer (e.g., a solution containing a surfactant like SDS) to the washed samples and incubate to detach the adsorbed proteins. Then, quantify the protein concentration in the elution buffer.
Cell Adhesion Assay
This protocol outlines a method to quantify the number of cells that adhere to a material's surface.
Materials:
-
Test polymer samples
-
Control material (e.g., tissue culture plastic)
-
Cell suspension of a specific cell type
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Destaining solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Place the sterile polymer samples in a multi-well plate.
-
Seed a known number of cells into each well containing the samples.
-
Incubate for a predetermined time (e.g., 4 hours) to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with the fixing solution for 10-15 minutes at room temperature.
-
Wash the wells with PBS.
-
Stain the fixed cells with Crystal Violet solution for 10-20 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Allow the plates to dry completely.
-
Add the destaining solution to each well to solubilize the stain from the cells.
-
Transfer the solution to a new 96-well plate and measure the absorbance at a wavelength appropriate for the stain (e.g., 570 nm for Crystal Violet). The absorbance is proportional to the number of adherent cells.
Signaling Pathways and Experimental Workflows
The cellular response to a biomaterial is a complex process involving the interaction of cells with the material's surface, which is often mediated by a layer of adsorbed proteins. This interaction can trigger a cascade of intracellular signaling events that determine the cell's fate, including adhesion, proliferation, differentiation, and inflammation.
For biocompatible, hydrophilic polymers like poly(HEAA) and poly(HEMA), which generally resist protein adsorption, the initial interaction with cells is minimized. This leads to a reduced cellular response compared to more adhesive surfaces.
General Cellular Response to a Biocompatible Hydrophilic Surface
The following diagram illustrates a simplified workflow of biocompatibility testing and the general cellular response to a low-fouling surface.
Caption: Experimental workflow for in vitro biocompatibility and cellular response.
Experimental Workflow for Biocompatibility Testing
The following diagram illustrates a typical experimental workflow for comparing the biocompatibility of two materials.
Caption: Workflow for comparative biocompatibility assessment of polymers.
Conclusion
Both poly(HEAA) and poly(HEMA) exhibit excellent biocompatibility profiles, making them suitable for a wide range of biomedical applications. Poly(HEMA) is a well-established biomaterial with a long history of use and a wealth of supporting biocompatibility data. It is generally considered non-cytotoxic and exhibits low protein adsorption and cell adhesion, properties that can be further tuned by controlling surface characteristics like polymer graft density.
Poly(HEAA) is an emerging hydrophilic polymer that shows great promise, particularly due to its exceptional antifouling properties which suggest very low protein adsorption and cell adhesion. While more quantitative data on the biocompatibility of poly(HEAA) homopolymer is needed for a direct and comprehensive comparison, the available evidence, primarily from studies on its copolymers, strongly indicates a high degree of biocompatibility.
The choice between poly(HEAA) and poly(HEMA) will ultimately depend on the specific requirements of the application. For applications where minimizing protein and cellular interactions is paramount, the superior antifouling properties of poly(HEAA) may offer a distinct advantage. For applications with a long history of material use and a need for extensive regulatory documentation, the well-established profile of poly(HEMA) may be preferred. Further head-to-head comparative studies are warranted to fully elucidate the subtle differences in the biocompatibility of these two important biomaterials.
References
- 1. benchchem.com [benchchem.com]
- 2. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Poly(HEMA-co-MMA) Hydrogel Scaffold for Tissue Engineering with Controllable Morphology and Mechanical Properties Through Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of pH-sensitive poly(N-2-hydroxyethyl acrylamide)–acrylic acid (poly(HEAA/AA)) nanogels with antifouling protection for controlled release - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of film thickness on the antifouling performance of poly(hydroxy-functional methacrylates) grafted surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformation Variation and Tunable Protein Adsorption through Combination of Poly(acrylic acid) and Antifouling Poly(N-(2-hydroxyethyl) acrylamide) Diblock on a Particle Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tuning cell adhesion on gradient poly(2-hydroxyethyl methacrylate)-grafted surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Residual Monomer in Poly(N-(2-Hydroxyethyl)methacrylamide): A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity and safety of polymeric biomaterials is paramount. The presence of unreacted monomers, such as N-(2-Hydroxyethyl)methacrylamide (HEMAA) in its polymerized form, poly(HEMAA), can lead to cytotoxicity and compromise the biocompatibility of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of residual HEMAA in poly(HEMAA), supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of analytical technique for quantifying residual monomers is critical and depends on factors such as sensitivity, selectivity, sample throughput, and the nature of the polymer matrix. HPLC, GC, and NMR spectroscopy are the most commonly employed methods for this purpose.[1][2] Each technique offers distinct advantages and disadvantages in the context of analyzing residual HEMAA in poly(HEMAA) hydrogels.
High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its simplicity and rapidity.[1] It is particularly well-suited for the analysis of non-volatile or thermally labile monomers like HEMAA. Gas Chromatography (GC) is another powerful separation technique, often coupled with a mass spectrometer (MS) for enhanced specificity.[3] However, it typically requires the analyte to be volatile and thermally stable, which may necessitate derivatization for monomers like HEMAA. Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides both qualitative and quantitative information with minimal sample preparation.[1]
The following table summarizes the key performance characteristics of HPLC, GC, and NMR for the quantification of residual monomers in polymeric systems.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Measurement of the magnetic properties of atomic nuclei to provide structural and quantitative information. |
| Sample Preparation | Polymer dissolution/extraction of the monomer. | Extraction of the monomer, may require derivatization for non-volatile analytes. | Minimal; dissolution of the polymer in a deuterated solvent.[1] |
| Selectivity | Good to Excellent, dependent on column and mobile phase. | Excellent, especially when coupled with a mass spectrometer (GC-MS). | Excellent, provides structural confirmation. |
| Sensitivity | High (typically ppm to ppb range). | Very High (typically ppb to ppt range), especially with specific detectors. | Moderate to Low (typically ppm range). |
| **Linearity (R²) ** | > 0.99[3] | > 0.99[3] | Good, but can be affected by experimental parameters. |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 3%[3] | Intra-day: 1.78%, Inter-day: 2.52%[3] | Dependent on instrument and acquisition parameters. |
| Accuracy (% Recovery) | Typically 95-105% | 101.73%[3] | Can be highly accurate with proper calibration. |
| Limit of Detection (LOD) | ~0.003 µg/mL[4] | 0.000032% m/m[3] | Generally higher than HPLC and GC. |
| Limit of Quantification (LOQ) | ~0.01 µg/mL | 0.00013% m/m[3] | Generally higher than HPLC and GC. |
| Throughput | High | High | Moderate |
| Cost | Moderate | Moderate to High (with MS) | High |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the quantification of residual HEMAA in poly(HEMAA) using HPLC, GC, and NMR.
HPLC Method for Residual HEMAA Quantification
This protocol outlines a reverse-phase HPLC method for the determination of residual HEMAA in a poly(HEMAA) sample.
1. Sample Preparation: a. Accurately weigh a sample of poly(HEMAA) hydrogel (e.g., 100 mg). b. Add a known volume of a suitable extraction solvent (e.g., a mixture of acetonitrile and water) to the hydrogel. c. Allow the monomer to extract from the polymer matrix, typically by gentle agitation for a defined period (e.g., 24 hours). d. Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of 210 nm.
3. Calibration and Quantification: a. Prepare a series of standard solutions of HEMAA of known concentrations in the extraction solvent. b. Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration. c. Inject the filtered sample extract and determine the peak area corresponding to HEMAA. d. Calculate the concentration of HEMAA in the extract using the calibration curve. e. Determine the amount of residual HEMAA in the original poly(HEMAA) sample, typically expressed as a weight percentage (wt%) or parts per million (ppm).
Alternative Methods: GC and NMR
While HPLC is a primary method, GC and NMR offer alternative approaches.
-
Gas Chromatography (GC): For GC analysis of HEMAA, a derivatization step to increase its volatility would likely be necessary. A common approach involves silylation of the hydroxyl group. The derivatized sample would then be injected into a GC system equipped with a suitable capillary column and a flame ionization detector (FID) or a mass spectrometer (MS).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For quantitative NMR (qNMR), a known amount of the poly(HEMAA) sample is dissolved in a deuterated solvent (e.g., D₂O). An internal standard with a known concentration and a distinct NMR signal is added. The concentration of residual HEMAA is determined by comparing the integral of a specific HEMAA proton signal to the integral of a known proton signal from the internal standard.[1]
Visualizing the Workflow
To illustrate the experimental process, the following diagrams outline the key steps in quantifying residual HEMAA.
References
A Comparative Guide to the Characterization of Poly(N-(2-Hydroxyethyl)methacrylamide) and its Alternatives using GPC and NMR
For researchers, scientists, and drug development professionals, the precise characterization of polymers is paramount for ensuring the quality, efficacy, and safety of novel biomaterials and drug delivery systems. Poly(N-(2-Hydroxyethyl)methacrylamide) (pHEMA) is a widely utilized hydrophilic polymer, but several alternatives offer unique advantages. This guide provides an objective comparison of pHEMA with two such alternatives: Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) and the zwitterionic polymer Poly(carboxybetaine methacrylate) (PCBMA). The characterization of these polymers using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy is presented, supported by experimental data and detailed protocols.
Overview of Polymers
Poly(this compound) (pHEMA) is a biocompatible and hydrophilic polymer known for its use in soft contact lenses and as a versatile platform for drug delivery.[1][2] Its hydroxyl groups provide sites for further functionalization.
Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) is another hydrophilic polymer that has been extensively studied for biomedical applications, particularly in polymer-drug conjugates.[3] It is recognized for its "stealth" properties, similar to polyethylene glycol (PEG), which can help to reduce immunogenicity.
Poly(carboxybetaine methacrylate) (PCBMA) is a zwitterionic polymer that exhibits exceptional resistance to protein adsorption and biofilm formation.[4][5] This "superhydrophilic" nature makes it a promising candidate for applications requiring high biocompatibility and resistance to biofouling.[5]
Comparative Data Presentation
The following tables summarize key quantitative data for pHEMA, PHPMA, and PCBMA obtained from GPC and NMR analyses. Disclaimer: The data presented below is compiled from various research articles and may not be directly comparable due to variations in experimental conditions.
Gel Permeation Chromatography (GPC) Data
GPC is a powerful technique for determining the molecular weight distribution of polymers. Key parameters include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.
| Polymer | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Reference(s) |
| pHEMA | 10 - 50 | 12 - 60 | 1.1 - 1.5 | [6] |
| PHPMA | 15 - 100 | 18 - 120 | 1.1 - 1.3 | [7][8] |
| PCBMA | 20 - 200 | 25 - 250 | 1.2 - 1.8 | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the chemical structure of a polymer, allowing for confirmation of its identity and purity. The chemical shifts (δ) of the protons in the polymer backbone and side chains are characteristic of the specific polymer.
| Polymer | Key ¹H NMR Chemical Shifts (δ, ppm) | Solvent | Reference(s) |
| pHEMA | ~0.8-1.2 (-CH₃), ~1.7-2.1 (-CH₂- backbone), ~3.6 (-CH₂-O-), ~3.8 (-CH₂-OH) | D₂O or DMSO-d₆ | [10][11][12][13] |
| PHPMA | ~0.9-1.2 (-CH₃), ~1.5-2.0 (-CH₂- backbone), ~3.0-3.2 (-CH₂-N-), ~3.7 (-CH-OH), ~4.7 (-OH) | DMSO-d₆ | [7][14] |
| PCBMA | ~1.0-1.3 (-CH₃), ~1.8-2.2 (-CH₂- backbone), ~3.2 (-N⁺-(CH₃)₂), ~3.7 (-CH₂-N⁺-), ~4.3 (-O-CH₂-) | D₂O | [9][15] |
Experimental Protocols
Detailed methodologies for the characterization of pHEMA and its alternatives by GPC and NMR are provided below.
Gel Permeation Chromatography (GPC) Protocol for Hydrophilic Polymers
This protocol outlines a general procedure for determining the molecular weight and polydispersity of pHEMA, PHPMA, and PCBMA.
-
Mobile Phase Preparation: Prepare an aqueous mobile phase, typically a phosphate-buffered saline (PBS) solution or an aqueous solution containing a salt such as 0.1 M NaNO₃, to suppress ionic interactions between the polymer and the column stationary phase. For some poly(methacrylates), organic solvents like dimethylformamide (DMF) with 0.05 M LiBr can be used.[16]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the dry polymer sample.
-
Dissolve the polymer in the mobile phase to a concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved. This may take several hours.
-
Filter the polymer solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
GPC System: An Agilent or Waters GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of aqueous-compatible GPC columns, such as Agilent PolarGel or Tosoh TSKgel, suitable for the expected molecular weight range of the polymer.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Column Temperature: Maintain the columns at a constant temperature, typically between 25-40 °C, to ensure reproducible results.
-
-
Calibration: Calibrate the GPC system using a series of narrow molecular weight standards appropriate for the mobile phase, such as polyethylene glycol (PEG) or pullulan standards for aqueous systems, or polystyrene (PS) or polymethylmethacrylate (PMMA) standards for organic systems.
-
Data Analysis: Analyze the chromatograms using the GPC software to determine the Mn, Mw, and PDI of the polymer sample relative to the calibration standards.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general method for obtaining ¹H NMR spectra of pHEMA, PHPMA, and PCBMA to confirm their chemical structure.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the dry polymer sample.
-
Dissolve the polymer in 0.6-0.8 mL of a suitable deuterated solvent in a clean NMR tube.
-
Ensure the polymer is completely dissolved. Gentle vortexing or sonication may be used if necessary.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A Bruker Avance (or equivalent) NMR spectrometer operating at a ¹H frequency of 400 MHz or higher.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds.
-
Temperature: Room temperature (e.g., 298 K).
-
-
-
Data Processing and Analysis:
-
Process the raw data using NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., HDO at ~4.79 ppm in D₂O, or residual DMSO at ~2.50 ppm in DMSO-d₆).
-
Integrate the peaks corresponding to the different protons in the polymer structure to confirm the relative ratios of the monomer units.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of these polymers.
This guide provides a foundational comparison of pHEMA, PHPMA, and PCBMA, highlighting their characterization by GPC and NMR. The choice of polymer will ultimately depend on the specific application requirements, such as the need for enhanced biocompatibility, stealth properties, or resistance to biofouling. The provided protocols offer a starting point for researchers to perform their own characterization and make informed decisions in their material selection process.
References
- 1. Fabrication and characterization of PHEMA–gelatin scaffold enriched with graphene oxide for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterisation and evaluation of hyperbranched N -(2-hydroxypropyl) methacrylamides for transport and delivery in pancreatic cell lines i ... - Biomaterials Science (RSC Publishing) DOI:10.1039/D1BM01548F [pubs.rsc.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Biodegradable Multiblock Poly[N-(2-hydroxypropyl)methacrylamide] via Reversible Addition-Fragmentation Chain Transfer Polymerization and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Analysis using size exclusion chromatography of poly(N-isopropyl acrylamide) using methanol as an eluent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Cytotoxicity Assays for N-(2-Hydroxyethyl)methacrylamide-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of N-(2-Hydroxyethyl)methacrylamide (HEMA)-based polymers against other polymeric biomaterials. The selection of a biocompatible material is critical in the development of medical devices and drug delivery systems. This document summarizes quantitative data from various studies, offers detailed experimental protocols for key cytotoxicity assays, and visualizes essential workflows and cellular pathways to aid in material selection and experimental design.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of HEMA-based polymers is often evaluated by measuring cell viability after exposure to the material or its extracts. The following table summarizes quantitative data from various studies, providing a comparative overview. It is important to note that cytotoxicity can be influenced by factors such as the presence of residual monomers, crosslinker density, and the specific cell type used in the assay.[1][2]
| Polymer/Material | Co-monomer/Crosslinker | Cell Line | Assay | Result | Key Findings & Citation |
| HEMA-based Polymers | |||||
| p(HEMA) | - | RAW264.7 Macrophages | MTT | Significant decrease in viability at ≥1 mM HEMA | HEMA monomer induces concentration-dependent cytotoxicity and apoptosis.[3][4] |
| p(HEMA-co-EA) | Ethyl acrylate (15-25%) | L929, Normal Human Dermal Fibroblasts | Direct & Indirect Contact | Non-cytotoxic | Copolymers with specific EA content showed good biocompatibility.[1] |
| p(HEMA-co-BA) | Butyl acrylate (10-25%) | L929, Normal Human Dermal Fibroblasts | Direct & Indirect Contact | Non-cytotoxic | Copolymers with specific BA content were found to be non-cytotoxic.[1] |
| p(HEMA/IA/PEGDMA) | Itaconic acid, Poly(ethylene glycol) dimethacrylate | HeLa | Cytotoxicity assays | 97-100% cell viability | The hydrogels demonstrated good biocompatibility.[5] |
| pHEMA-based hydrogels | Various formulations (A1, A2, A3) | HUVECs | CCK-8 | A1: 53% viability, increasing to 84% after 5 days | Sterilization method did not negatively impact the biocompatibility of optimized formulation (A1).[6][7] |
| CQMA-co-HEMA | 2-Chloroquinyl methacrylate | Ca9-22 | LDH | 4.2–9.5% cytotoxicity | Grafting of HCQ onto PHEMA had a slight effect on viability.[8] |
| Alternative Polymers | |||||
| Super-Bond C&B | MMA-based | L929 | MTS | 100 ± 21.9% viability (set) | Showed high biocompatibility after setting. |
| Super-Bond RC Sealer | MMA-based | L929 | MTS | 81.8 ± 38.5% viability (set) | Less cytotoxic than other tested sealers. |
| MetaSEAL | Methacrylate/sulfinate salt-based | L929 | MTS | 24.9 ± 7.9% viability (set) | Exhibited higher cytotoxicity compared to MMA-based resins. |
| AH Plus Sealer | Epoxy resin-based | L929 | MTS | 23.6 ± 10.0% viability (set) | Showed significant cytotoxicity. |
| Gelatin Methacryloyl (GelMA) 10% | - | L929 | MicroDrop | >80% viability (after 72h) | Maintained high cell viability over time. |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cytotoxicity data. Below are protocols for common in vitro cytotoxicity assays used for evaluating polymer biocompatibility, based on ISO 10993-5 standards and published literature.
Material Extract Preparation (Elution Test)
This is a common method to assess the potential toxicity of leachable substances from a polymer.
-
Materials: Test polymer, sterile cell culture medium (e.g., DMEM with 10% FBS), sterile and pyrogen-free glass vials.
-
Procedure:
-
Prepare polymer samples with a surface area-to-volume ratio of 3 cm²/mL to 6 cm²/mL of culture medium.
-
Place the polymer samples in sterile glass vials.
-
Add the appropriate volume of cell culture medium.
-
Incubate at 37°C for 24 to 72 hours.
-
Aseptically collect the medium (now termed "extract"). The extract can be used immediately or stored at 4°C.
-
The extract can be tested undiluted or in serial dilutions (e.g., 50%, 25%, 12.5%).[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][10]
-
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[11]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.
-
Remove the culture medium and replace it with 100 µL of the prepared polymer extracts in various concentrations. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[10][11]
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
-
Principle: Viable cells can incorporate and bind Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.
-
Procedure:
-
Follow steps 1-3 of the MTT assay protocol to expose cells to polymer extracts.
-
After the incubation period, remove the test medium and wash the cells with PBS.
-
Add medium containing Neutral Red (e.g., 50 µg/mL) and incubate for approximately 3 hours.
-
Remove the dye-containing medium and wash the cells with PBS.
-
Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at approximately 540 nm.
-
Visualizations
Experimental Workflow
The general workflow for assessing the cytotoxicity of a polymer involves material preparation, exposure to cells, and subsequent viability/toxicity measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent and HEMA Increase Adhesive Toxicity and Cytokine Release from Dental Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages [mdpi.com]
- 4. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Antifouling Properties of HEAA Coatings Against Protein Adsorption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nonspecific adsorption of proteins to material surfaces is a critical challenge in the development of biomedical devices, drug delivery systems, and research tools. This biofouling can lead to reduced efficacy, immunogenic responses, and device failure. Consequently, there is a significant demand for advanced antifouling coatings. Among the promising candidates, poly(N-(2-hydroxyethyl) acrylamide) (pHEAA) has emerged as a highly effective material for resisting protein adsorption due to its exceptional hydrophilicity and neutral charge.
This guide provides an objective comparison of the antifouling performance of pHEAA coatings against other commonly used alternatives, supported by a summary of experimental data from various studies. Detailed methodologies for key experimental techniques used to quantify protein adsorption are also presented to aid in the evaluation and selection of appropriate antifouling surfaces for your research needs.
Comparative Analysis of Protein Adsorption
The antifouling efficacy of a coating is typically quantified by measuring the mass of protein adsorbed per unit area. Lower values indicate better resistance to biofouling. The following table summarizes representative data for protein adsorption on pHEAA and other common antifouling coatings. It is important to note that these values are compiled from multiple studies and direct comparisons should be made with caution, as experimental conditions can vary.
| Coating Material | Polymer Architecture | Model Protein | Adsorbed Protein Mass (ng/cm²) | Key Characteristics |
| poly(HEAA) | Brush | Fibrinogen | < 5 | Exceptionally low fouling, highly hydrophilic, neutral charge.[1] |
| poly(HEAA) | Brush | Lysozyme | < 5 | Effective against a range of proteins.[1] |
| poly(HEAA) | Brush | BSA | < 10 | Demonstrates robust protein resistance. |
| PEG | Brush | Fibrinogen | 10 - 50 | Gold standard in antifouling, but susceptible to oxidative degradation.[2][3][4] |
| pHEMA | Hydrogel | Lysozyme | 100 - 500+ | Moderate hydrophilicity, but can still adsorb significant amounts of certain proteins.[5] |
| Zwitterionic Polymers | Brush | Fibrinogen | < 5 | Excellent fouling resistance, but can be more complex to synthesize.[6] |
| Polystyrene (PS) | - | BSA | > 400 | Hydrophobic surface, exhibits high protein adsorption.[7] |
| Bare Silica/Glass | - | BSA | > 300 | Hydrophilic but charged surface, leading to significant protein adsorption.[8] |
Note: The data presented are representative values from the literature and may vary depending on the specific experimental conditions such as polymer grafting density, protein concentration, temperature, and pH.
Mechanism of Antifouling Action of HEAA Coatings
The superior resistance of pHEAA coatings to protein adsorption is primarily attributed to the formation of a tightly bound hydration layer on the surface. The hydroxyl groups in the HEAA monomer are excellent hydrogen bond acceptors, leading to a stable and dense layer of water molecules that acts as a physical and energetic barrier to prevent proteins from reaching the underlying substrate.
Experimental Protocols for Evaluating Antifouling Properties
Accurate and reproducible quantification of protein adsorption is essential for comparing the performance of different antifouling coatings. The following are detailed methodologies for three widely used techniques.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive, real-time technique that measures changes in mass and viscoelastic properties at the sensor surface.
Experimental Workflow:
Detailed Protocol:
-
Sensor Preparation: Clean a gold-coated QCM-D sensor using a standard procedure (e.g., UV/ozone treatment followed by rinsing with ethanol and deionized water). Apply the polymer coating (e.g., pHEAA) to the sensor surface using a suitable technique like spin-coating or surface-initiated polymerization.
-
Instrument Setup: Mount the coated sensor in the QCM-D flow module. Equilibrate the system to the desired temperature.
-
Baseline Establishment: Flow a protein-free buffer (e.g., phosphate-buffered saline, PBS) over the sensor surface at a constant flow rate until a stable baseline in both frequency and dissipation is achieved.[9]
-
Protein Adsorption: Introduce the protein solution (e.g., fibrinogen or bovine serum albumin in PBS) at a known concentration and flow rate. Continuously monitor the changes in frequency and dissipation as the protein adsorbs to the surface.
-
Rinsing: After the adsorption phase, switch back to the protein-free buffer to rinse away any loosely bound protein.
-
Data Analysis: The change in frequency (Δf) is used to calculate the adsorbed mass (Δm) using the Sauerbrey equation: Δm = -C * Δf / n, where C is the mass sensitivity constant of the crystal and n is the overtone number. The change in dissipation (ΔD) provides information about the viscoelastic properties of the adsorbed protein layer.
Surface Plasmon Resonance (SPR)
SPR is another real-time, label-free technique that detects changes in the refractive index at the surface of a sensor chip, which is proportional to the adsorbed mass.
Detailed Protocol:
-
Sensor Chip Preparation: Select a suitable sensor chip (e.g., CM5) and apply the polymer coating of interest.
-
Ligand Immobilization (for specific binding studies) or Surface Activation: For antifouling studies, the polymer-coated surface is used directly. The surface is first conditioned and activated according to the instrument's guidelines.
-
Baseline Establishment: Flow a running buffer (e.g., HBS-EP buffer) over the sensor surface to establish a stable baseline.[10][11]
-
Analyte Injection (Protein Adsorption): Inject the protein solution at various concentrations over the surface for a defined association time. The change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time.[12][13]
-
Dissociation: Flow the running buffer over the surface to monitor the dissociation of the adsorbed protein.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound protein and prepare the surface for the next cycle.
-
Data Analysis: The increase in RU upon protein injection is directly proportional to the amount of adsorbed protein. Kinetic parameters (association and dissociation rates) can also be determined by fitting the sensorgram data to appropriate binding models.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that can be adapted to quantify the amount of a specific protein adsorbed to a surface.[14]
Detailed Protocol:
-
Surface Coating: Coat the wells of a microtiter plate with the polymer being tested.
-
Protein Adsorption: Add the protein solution to the coated wells and incubate for a specific time to allow for adsorption.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with a small amount of Tween 20) to remove any unbound protein.
-
Blocking: Add a blocking buffer (e.g., a solution of bovine serum albumin or non-fat dry milk) to block any remaining nonspecific binding sites on the surface.
-
Primary Antibody Incubation: Add a primary antibody specific to the adsorbed protein and incubate.
-
Washing: Repeat the washing step to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that binds to the primary antibody and incubate.
-
Washing: Repeat the washing step to remove any unbound secondary antibody.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will convert the substrate into a colored or fluorescent product.
-
Detection: Measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the amount of adsorbed protein. A standard curve with known concentrations of the protein is used for quantification.[15]
Conclusion
The selection of an appropriate antifouling coating is critical for the success of many biomedical and research applications. Based on the available data, pHEAA coatings demonstrate exceptional resistance to protein adsorption, often outperforming traditional materials like pHEMA and even the gold-standard PEG in some aspects. The robust hydration layer formed by pHEAA presents a significant barrier to protein fouling. For researchers and professionals in drug development and biomedical science, the use of pHEAA-coated surfaces can lead to more reliable and reproducible results by minimizing the confounding effects of nonspecific protein binding. The experimental protocols provided in this guide offer a starting point for the quantitative evaluation of pHEAA and other antifouling coatings in your specific application.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Quantitative design rules for protein-resistant surface coatings using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolinscientific.com [biolinscientific.com]
- 4. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein adsorption on hydrogels. II. Reversible and irreversible interactions between lysozyme and soft contact lens surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Distinct adsorption configurations and self-assembly characteristics of fibrinogen on chemically uniform and alternating surfaces including block copolymer nanodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying adsorbed protein on surfaces using confocal fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. affiniteinstruments.com [affiniteinstruments.com]
- 14. Use of an enzyme linked immunosorbent assay (ELISA) for quantification of proteins on the surface of materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
Comparative Analysis of Drug Release Profiles from N-(2-hydroxyethyl) acrylamide (HEAA) Copolymer Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the drug release profiles of different N-(2-hydroxyethyl) acrylamide (HEAA) copolymer hydrogels. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting and designing optimal hydrogel formulations for controlled drug delivery applications.
Introduction to HEAA Copolymer Hydrogels
Hydrogels, three-dimensional networks of hydrophilic polymers, have emerged as promising materials for drug delivery due to their high water content, biocompatibility, and tunable properties.[1] N-(2-hydroxyethyl) acrylamide (HEAA) is a monomer that, when polymerized, forms highly hydrophilic and biocompatible hydrogels.[2] Copolymerization of HEAA with other monomers allows for the precise tuning of the hydrogel's physicochemical properties, thereby controlling the release kinetics of encapsulated therapeutic agents. Common comonomers include acrylic acid (AA), which introduces pH sensitivity, and N-isopropylacrylamide (NIPAAm), which imparts temperature sensitivity. The choice of comonomer and its concentration within the hydrogel matrix significantly influences the swelling behavior, network structure, and ultimately, the drug release profile.
Comparative Drug Release Data
A critical aspect of hydrogel-based drug delivery is the ability to modulate the release of the therapeutic agent. The following table summarizes quantitative data on the release of 5-Fluorouracil (5-FU), a common anticancer drug, from different HEAA copolymer hydrogels. The data is compiled from various studies to provide a comparative overview.
| Hydrogel Composition | Drug | Drug Loading (%) | Release Conditions | Cumulative Release (%) at 24h | Key Findings |
| p(HEAA-co-AA) (80:20 mol%) | 5-Fluorouracil | 5 | pH 7.4, 37°C | ~65% | pH-sensitive release, with faster release at higher pH. |
| p(HEAA-co-AA) (60:40 mol%) | 5-Fluorouracil | 5 | pH 7.4, 37°C | ~80% | Increased acrylic acid content leads to greater swelling and faster drug release. |
| p(HEAA-co-NIPAAm) (90:10 mol%) | 5-Fluorouracil | 5 | 37°C (above LCST) | ~40% | Temperature-responsive release, with slower release above the lower critical solution temperature (LCST). |
| p(HEAA-co-NIPAAm) (90:10 mol%) | 5-Fluorouracil | 5 | 25°C (below LCST) | ~70% | Faster release below the LCST due to increased swelling. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of drug release studies.[1] The following sections outline the typical methodologies for the synthesis of HEAA copolymer hydrogels, drug loading, and in vitro drug release testing.
Synthesis of p(HEAA-co-AA) Hydrogels
A representative protocol for synthesizing pH-sensitive poly(HEAA-co-AA) hydrogels is as follows:
-
Monomer Solution Preparation: N-(2-hydroxyethyl) acrylamide (HEAA) and acrylic acid (AA) are dissolved in deionized water in the desired molar ratio.
-
Cross-linker and Initiator Addition: A cross-linking agent, such as N,N'-methylenebis(acrylamide) (MBA), and a polymerization initiator, such as ammonium persulfate (APS), are added to the monomer solution.
-
Polymerization: The solution is purged with nitrogen to remove oxygen and then polymerized at a specific temperature (e.g., 60°C) for a set duration.
-
Purification: The resulting hydrogel is immersed in deionized water for several days, with the water being changed frequently to remove unreacted monomers and other impurities.
-
Drying: The purified hydrogel is dried to a constant weight, typically in an oven or by freeze-drying.
Drug Loading
The incorporation of a therapeutic agent into the hydrogel can be achieved through two primary methods:
-
Equilibrium Swelling Method: A dried hydrogel disc is immersed in a concentrated drug solution for a prolonged period, allowing the drug to diffuse into the hydrogel network as it swells.
-
In-situ Loading: The drug is dissolved in the monomer solution before polymerization, entrapping the drug within the hydrogel matrix as it forms.
In Vitro Drug Release Studies
The United States Pharmacopeia (USP) provides standardized methods for dissolution testing. A common method for hydrogels is the USP Apparatus 2 (Paddle Apparatus):
-
Setup: A drug-loaded hydrogel disc is placed in a vessel containing a specific volume of release medium (e.g., phosphate-buffered saline, PBS) maintained at a constant temperature (typically 37°C). The paddle rotates at a constant speed (e.g., 50 rpm) to ensure uniform mixing.[3][4]
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.
-
Sample Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug released is plotted against time to generate the drug release profile.
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the typical workflow for comparing the drug release profiles of different HEAA copolymer hydrogels.
Signaling Pathways and Release Mechanisms
The release of a drug from a hydrogel is governed by several mechanisms, including diffusion, swelling, and erosion of the polymer matrix. The interplay of these mechanisms determines the overall release profile.
For HEAA copolymer hydrogels, diffusion is often the primary release mechanism for small molecule drugs. The rate of diffusion is influenced by the mesh size of the hydrogel network; a higher cross-linking density results in a smaller mesh size and slower drug diffusion.
In pH-sensitive hydrogels, such as those containing acrylic acid, the swelling of the hydrogel is highly dependent on the pH of the surrounding medium. At a pH above the pKa of acrylic acid, the carboxyl groups ionize, leading to electrostatic repulsion between the polymer chains and increased swelling. This increased swelling leads to a larger mesh size and, consequently, a faster drug release rate.
For temperature-sensitive hydrogels incorporating NIPAAm, a phase transition occurs at the lower critical solution temperature (LCST). Below the LCST, the hydrogel is swollen, and drug release is faster. Above the LCST, the hydrogel collapses and deswells, leading to a smaller mesh size and a slower, more sustained release of the encapsulated drug.
By understanding and manipulating these release mechanisms through the careful design of HEAA copolymers, researchers can develop sophisticated drug delivery systems with tailored release profiles for a wide range of therapeutic applications.
References
- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for N-(2-Hydroxyethyl)methacrylamide
Essential guidelines for the safe handling and disposal of N-(2-Hydroxyethyl)methacrylamide (HEAA) are critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous substance, necessitating strict adherence to waste management protocols to mitigate risks to personnel and the environment.[1] Improper disposal can lead to environmental contamination and potential health hazards.
Key Safety and Hazard Information
Before handling HEAA, it is imperative to be fully aware of its associated hazards. This information, summarized from safety data sheets, dictates the necessary precautions for both handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves.[1][2] |
| Serious Eye Damage | Causes serious eye damage.[1][3] | Wear eye protection/face protection.[1][3] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][3] | Do not breathe dust/fume/gas/mist/vapors/spray.[1][3] |
| Aquatic Hazard | Harmful to aquatic life.[1][3] | Avoid release to the environment.[1][3] |
Step-by-Step Disposal Procedure for Unused this compound
The fundamental principle for the disposal of HEAA is to manage it as hazardous chemical waste. All disposal procedures must be in strict compliance with local, state, and federal regulations.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
-
Waste Collection: Collect waste HEAA, including any contaminated materials such as pipette tips, wipes, and containers, in a designated, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix HEAA waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Skin Sensitizer," "Eye Damage").[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS department. They will have established procedures for collection and disposal by a licensed hazardous waste management company.[3]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[3]
-
Control the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. Do not use combustible materials.[3]
-
Collect Waste: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[3]
Experimental Protocol: Preparation of Poly(HEAA-co-Acrylic Acid) Hydrogel
This protocol outlines the synthesis of a pH-sensitive hydrogel, a common procedure that generates HEAA-containing waste.
Materials:
-
N-(2-Hydroxyethyl)acrylamide (HEAA)
-
Acrylic acid (AA)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ammonium persulfate (radical initiator)
-
N,N'-bis(acryloyl) cystamine (BAC) (crosslinker)
Procedure:
-
Monomer Solution Preparation: In an ice bath, dissolve 0.2042 g of sodium hydroxide in 1.5 mL of deionized water.[2][4]
-
Gradually add 0.8 mL of acrylic acid to the sodium hydroxide solution, followed by 1.2 mL of N-(2-hydroxyethyl)acrylamide.[2][4]
-
Initiation and Crosslinking: Add the radical initiator (ammonium persulfate) and the crosslinker (N,N'-bis(acryloyl) cystamine) to the monomer solution.[2][4]
-
Polymerization: Allow the reaction to proceed to form the crosslinked hydrogel network.[2]
-
Waste Generation: Any unreacted monomer solution, as well as materials contaminated with the monomers, initiator, or crosslinker, should be considered hazardous waste.
Disposal of Experimental Waste:
-
Collect all liquid waste containing HEAA and other reagents in a designated hazardous waste container.
-
Contaminated solid materials, such as gloves, pipette tips, and weighing paper, should also be placed in the hazardous waste container.
-
Label and store the waste container according to the procedures outlined above.
Caption: Disposal decision workflow for this compound waste.
References
Personal protective equipment for handling N-(2-Hydroxyethyl)methacrylamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-(2-Hydroxyethyl)methacrylamide (HEMA) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key hazards are summarized below.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] Wear protective gloves.[2] |
| Serious Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye protection/face protection.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area.[1] |
| Skin Sensitization | May cause an allergic skin reaction.[2] | Contaminated work clothing should not be allowed out of the workplace.[2] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[2][3] | Do not breathe dust/fume/gas/mist/vapors/spray.[2] |
| Aquatic Hazard | Harmful to aquatic life.[2] | Avoid release to the environment.[2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling HEMA.
| Body Part | PPE Specification | Standard |
| Hands | Nitrile or Neoprene gloves. Consider double-gloving for extended handling.[4] | ASTM D6319 |
| Eyes | Chemical splash goggles.[4] | ANSI Z87.1 |
| Face | Face shield (in addition to goggles) when there is a significant splash risk.[4] | ANSI Z87.1 |
| Body | Laboratory coat (fully buttoned) with long sleeves.[4] | N/A |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling outside of a certified chemical fume hood.[4] | NIOSH 42 CFR 84 |
| Feet | Closed-toe shoes.[4] | N/A |
Experimental Protocols: Safe Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid all personal contact, including inhalation of vapors or dust.[1][5]
-
Wear the appropriate personal protective equipment as detailed above.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Launder contaminated clothing separately before reuse.[1]
Storage:
-
Store in a tightly closed, properly labeled container.[1][6]
-
Keep in a dry, cool, and well-ventilated place.[6]
-
Protect from direct sunlight and heat.[6]
-
Store locked up.[1]
-
Incompatible materials to avoid include acids, bases, peroxides, metals, and reducing agents.[6]
Emergency Procedures
Spill Cleanup:
-
Small Spills:
-
Evacuate the immediate area and ensure adequate ventilation.[2]
-
For liquid spills, absorb with an inert material such as vermiculite, sand, or earth.[1][4] Do not use combustible materials.[2]
-
For solid spills, gently cover with a damp paper towel to avoid creating dust.[4]
-
Carefully collect the absorbed material or contaminated paper towel and place it into a labeled hazardous waste container.[2][4]
-
Clean the spill area with soap and water.[4]
-
-
Large Spills:
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][6] Seek immediate medical attention.[1][4] Removal of contact lenses should only be done by skilled personnel.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Flush skin and hair with running water and soap for at least 15 minutes.[1][5][6] Seek medical attention if irritation develops or persists.[1][4] |
| Inhalation | Move the person to fresh air.[1][4][7] If not breathing, give artificial respiration.[4] If breathing is difficult, give oxygen.[4] Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth and give them one to two glasses of water to drink.[1][4] Seek medical advice.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]
-
Waste Collection:
-
Labeling:
-
The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazards (e.g., "Irritant," "Skin Sensitizer").[2]
-
-
Storage of Waste:
-
Disposal:
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ) | C5H9NO2 | CID 193628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. N-(2-Hydroxyethyl)acrylamide, HEAA - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
